XL-784
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C42H46Cl2F4MgN6O16S2 |
|---|---|
Peso molecular |
1126.2 g/mol |
Nombre IUPAC |
magnesium;hydride;bis(2-methoxyethyl 4-[4-(4-chlorophenoxy)-3,5-difluorophenyl]sulfonyl-3-(hydroxycarbamoyl)piperazine-1-carboxylate) |
InChI |
InChI=1S/2C21H22ClF2N3O8S.Mg.2H/c2*1-33-8-9-34-21(29)26-6-7-27(18(12-26)20(28)25-30)36(31,32)15-10-16(23)19(17(24)11-15)35-14-4-2-13(22)3-5-14;;;/h2*2-5,10-11,18,30H,6-9,12H2,1H3,(H,25,28);;;/q;;+2;2*-1 |
Clave InChI |
DZGIZWXETKMPIG-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
XL-784: An In-Depth Technical Guide on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
XL-784 is a potent and selective small molecule inhibitor targeting multiple members of the metalloproteinase superfamily, enzymes critically involved in tissue remodeling, cell signaling, and inflammation. This guide provides a comprehensive overview of the core mechanism of action of this compound, focusing on its targeted enzymes, the downstream signaling pathways it modulates, and the experimental evidence supporting its activity. The information is intended to serve as a technical resource for researchers and professionals in the field of drug development.
Core Mechanism of Action: Inhibition of ADAM10, MMP-2, and MMP-13
The primary mechanism of action of this compound is the potent and selective inhibition of a disintegrin and metalloproteinase 10 (ADAM10) and matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-13. By targeting these key enzymes, this compound disrupts critical pathological processes, including extracellular matrix degradation and aberrant cell signaling. A key characteristic of this compound is its specificity, notably sparing MMP-1, which may contribute to a more favorable safety profile compared to broader-spectrum metalloproteinase inhibitors.
Quantitative Data: Inhibitory Potency of this compound
The inhibitory activity of this compound against a panel of metalloproteinases has been quantified, demonstrating its high potency for its primary targets.
| Enzyme | IC50 (nM) |
| MMP-2 | 0.81 |
| MMP-13 | 0.56 |
| ADAM10 | Potent inhibitor (specific IC50 not publicly available) |
| MMP-9 | 18 |
| MMP-8 | 10.8 |
| MMP-3 | 120 |
| MMP-1 | ~1900 |
Note: IC50 values represent the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Data compiled from publicly available sources.
Signaling Pathways Modulated by this compound
The therapeutic effects of this compound are mediated through the modulation of key signaling pathways downstream of its target enzymes.
Inhibition of ADAM10 and the Notch Signaling Pathway
ADAM10 is a crucial sheddase that activates the Notch signaling pathway. Upon ligand binding, ADAM10 cleaves the Notch receptor, initiating a cascade that leads to the release of the Notch intracellular domain (NICD). The NICD then translocates to the nucleus to regulate the transcription of genes involved in cell proliferation, differentiation, and survival. By inhibiting ADAM10, this compound prevents the cleavage of the Notch receptor, thereby downregulating Notch signaling. This has significant implications in diseases characterized by aberrant Notch activation, such as certain cancers.
Target Profile of XL-784: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
XL-784 is a potent and selective small-molecule inhibitor of several members of the metalloproteinase family, with primary activity against A Disintegrin and Metalloproteinase 10 (ADAM10) and various Matrix Metalloproteinases (MMPs). Developed by Exelixis, this compound was investigated for its therapeutic potential in diabetic nephropathy. A key characteristic of its inhibitory profile is the sparing of MMP-1, which has been historically associated with dose-limiting musculoskeletal toxicity in broader-spectrum MMP inhibitors. This document provides a comprehensive technical overview of the target profile of this compound, including its inhibitory activity, the signaling pathways of its primary targets, and the experimental methodologies used for its characterization.
Target Profile and Inhibitory Activity
This compound exhibits a distinct inhibitory profile against several key metalloproteinases involved in extracellular matrix (ECM) remodeling, cell signaling, and inflammation. Its primary targets include ADAM10 and a subset of MMPs, with a noteworthy sparing of MMP-1.
Table 1: In Vitro Inhibitory Activity of this compound against Metalloproteinases
| Target Enzyme | IC50 (nM) | Target Class | Key Pathophysiological Roles |
| ADAM10 | Potent Inhibition | ADAM Metallopeptidase | Notch signaling, ectodomain shedding of various cell surface proteins |
| MMP-2 (Gelatinase A) | 0.81 | Matrix Metalloproteinase | Degradation of type IV collagen and gelatin, tissue remodeling, angiogenesis |
| MMP-9 (Gelatinase B) | 18 | Matrix Metalloproteinase | Degradation of type IV and V collagen, gelatin; inflammation, wound healing |
| MMP-13 (Collagenase 3) | 0.56 | Matrix Metalloproteinase | Degradation of type II collagen, tissue remodeling in arthritis and cancer |
| MMP-3 (Stromelysin 1) | 120 | Matrix Metalloproteinase | Activation of other MMPs, degradation of a broad range of ECM proteins |
| MMP-8 (Collagenase 2) | 10.8 | Matrix Metalloproteinase | Degradation of type I collagen, inflammation |
| ADAM17 (TACE) | ~70 | ADAM Metallopeptidase | Shedding of TNF-α and other cell surface proteins |
| MMP-1 (Collagenase 1) | ~1900 | Matrix Metalloproteinase | Degradation of type I, II, and III collagen |
Signaling Pathways of Key Targets
The therapeutic rationale for this compound in diabetic nephropathy stems from its ability to modulate key signaling pathways driven by its primary targets, ADAM10 and specific MMPs.
ADAM10 and the Notch Signaling Pathway
ADAM10 is a critical upstream regulator of the Notch signaling pathway, a highly conserved pathway involved in cell fate determination, proliferation, and differentiation. In the kidney, aberrant Notch signaling is implicated in fibrosis and the progression of diabetic nephropathy.[1] ADAM10-mediated cleavage of the Notch receptor is a prerequisite for its subsequent activation by gamma-secretase. By inhibiting ADAM10, this compound is hypothesized to downregulate Notch signaling, thereby mitigating pathological processes in the kidney.
References
An In-depth Technical Guide to the ADAM10 Inhibitory Activity of XL-784
For Researchers, Scientists, and Drug Development Professionals
Introduction
A Disintegrin and Metalloproteinase 10 (ADAM10) has emerged as a critical therapeutic target in a variety of pathologies, including cancer, neurodegenerative diseases, and inflammatory conditions. Its role as a "sheddase" for a multitude of cell surface proteins, most notably the Notch receptor, positions it as a key regulator of intercellular signaling pathways that govern cell fate, proliferation, and differentiation. XL-784 is a potent, small-molecule inhibitor that has demonstrated significant activity against ADAM10. This technical guide provides a comprehensive overview of the ADAM10 inhibitory activity of this compound, including quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Data Presentation: Quantitative Inhibitory Activity of this compound
The inhibitory potency of this compound against ADAM10 and a panel of other matrix metalloproteinases (MMPs) has been characterized through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of the compound's efficacy and selectivity.
| Target Enzyme | IC50 (nM) | Selectivity Profile |
| ADAM10 | 1-2 | Potent Inhibitor |
| ADAM17 (TACE) | ~70 | Moderate Inhibitor |
| MMP-1 | ~1900 | Low Potency |
| MMP-2 | 0.81 | Potent Inhibitor |
| MMP-3 | 120 | Moderate Inhibitor |
| MMP-8 | 10.8 | Potent Inhibitor |
| MMP-9 | 18 | Potent Inhibitor |
| MMP-13 | 0.56 | Potent Inhibitor |
Table 1: In vitro inhibitory activity of this compound against ADAM10 and other matrix metalloproteinases. Data compiled from publicly available sources.
In preclinical in vivo models, this compound has demonstrated a clear dose-response relationship in a mouse model of elastase-induced aortic aneurysm. While not a direct cancer model, this study highlights the in vivo bioactivity of the compound.
| This compound Dose (mg/kg) | Reduction in Aortic Dilatation (%) |
| 50 | 11.4 |
| 125 | 18.4 |
| 250 | 24.8 |
| 375 | 44.1 |
| 500 | 52.0 |
Table 2: In vivo dose-response of this compound in a mouse model of aortic aneurysm. Data reflects the percentage reduction in aortic dilatation compared to a control group.
Experimental Protocols
The determination of ADAM10 inhibitory activity involves a series of well-established biochemical and cell-based assays. Below are detailed methodologies for key experiments.
Enzymatic Assay for ADAM10 Inhibition (Fluorogenic Substrate)
This assay quantifies the direct inhibitory effect of a compound on the catalytic activity of recombinant ADAM10.
Materials:
-
Recombinant human ADAM10 (catalytic domain)
-
Fluorogenic ADAM10 substrate (e.g., a FRET-based peptide)
-
Assay Buffer (e.g., 25 mM Tris, pH 8.0, 2.5 µM ZnCl2, 0.005% Brij-35)
-
Test compound (e.g., this compound) dissolved in DMSO
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare a serial dilution of the test compound (this compound) in Assay Buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).
-
Add a fixed concentration of recombinant ADAM10 to each well of the microplate.
-
Add the serially diluted test compound to the wells containing the enzyme. Include control wells with enzyme and DMSO only (positive control) and wells with buffer only (blank).
-
Incubate the plate at 37°C for a pre-determined period (e.g., 15-30 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic ADAM10 substrate to all wells.
-
Immediately begin monitoring the increase in fluorescence intensity over time using a microplate reader with appropriate excitation and emission wavelengths for the specific substrate.
-
Calculate the initial reaction rates (V) for each concentration of the inhibitor.
-
Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell-Based ADAM10 Activity Assay (Substrate Shedding)
This assay measures the ability of an inhibitor to block ADAM10-mediated cleavage of a cell surface substrate in a cellular context.
Materials:
-
A cell line endogenously expressing or engineered to overexpress ADAM10 and a known ADAM10 substrate (e.g., N-cadherin, E-cadherin, or a reporter construct).
-
Cell culture medium and supplements.
-
Test compound (e.g., this compound) dissolved in DMSO.
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Antibodies for Western blotting (anti-ADAM10, anti-substrate ectodomain, anti-substrate C-terminal fragment, and a loading control).
-
ELISA kit for the shed ectodomain of the substrate.
Procedure:
-
Seed the cells in appropriate culture plates and allow them to adhere and grow to a suitable confluency.
-
Treat the cells with various concentrations of the test compound (this compound) for a specified period (e.g., 24 hours). Include a vehicle control (DMSO).
-
Analysis of Shed Ectodomain (by ELISA or Western Blot):
-
Collect the conditioned cell culture medium.
-
Quantify the amount of the shed substrate ectodomain in the medium using a specific ELISA kit or by concentrating the medium and performing a Western blot analysis.
-
-
Analysis of Cell-Associated Fragments (by Western Blot):
-
Wash the cells with PBS and lyse them using lysis buffer.
-
Perform a Western blot analysis on the cell lysates to detect the levels of the full-length substrate and the C-terminal fragment (CTF) that remains in the cell after shedding. A decrease in the shed ectodomain and an accumulation of the full-length substrate are indicative of ADAM10 inhibition.
-
-
Quantify the band intensities from the Western blots and normalize to a loading control.
-
Determine the dose-dependent effect of the inhibitor on substrate shedding.
Mandatory Visualizations
ADAM10 Signaling Pathway and Inhibition by this compound
Caption: Mechanism of ADAM10-mediated substrate shedding and its inhibition by this compound.
Experimental Workflow for Screening ADAM10 Inhibitors
Caption: A generalized workflow for the discovery and validation of ADAM10 inhibitors.
Conclusion
This compound is a potent inhibitor of ADAM10 with a favorable selectivity profile against MMP-1. Its ability to modulate the activity of this critical sheddase highlights its therapeutic potential in diseases driven by aberrant ADAM10-mediated signaling, such as certain cancers and inflammatory disorders. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation of this compound and the discovery of novel ADAM10 inhibitors. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic utility of targeting ADAM10 with compounds like this compound.
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the MMP Selectivity Panel of XL-784
Executive Summary
This compound is a potent, selective, low-molecular-weight inhibitor of matrix metalloproteinases (MMPs) and a disintegrin and metalloproteinases (ADAMs).[1][2] Developed by Exelixis, it was specifically optimized to be MMP-1 sparing, a characteristic intended to enhance its safety profile compared to earlier, less selective MMP inhibitors.[3][4][5] This document provides a comprehensive overview of the MMP selectivity panel of this compound, presenting quantitative inhibitory data, generalized experimental protocols, and visual diagrams of its mechanism and selectivity. The data indicates that this compound is a highly potent inhibitor of MMP-2 and MMP-13, with moderate to high potency against MMP-8 and MMP-9, while exhibiting very low activity against MMP-1.[1][2][6]
Quantitative Inhibitor Selectivity Panel
The inhibitory activity of this compound has been characterized against a panel of MMPs. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%, are summarized below. This data highlights the compound's selectivity profile.
Table 1: this compound IC₅₀ Values for MMPs and Related Proteases
| Enzyme | Target Class | IC₅₀ (nM) | Potency |
| MMP-1 | Collagenase | ~1900 | Low |
| MMP-2 | Gelatinase | 0.81 | Very High |
| MMP-3 | Stromelysin | 120 | Moderate |
| MMP-8 | Collagenase | 10.8 | High |
| MMP-9 | Gelatinase | 18 | High |
| MMP-13 | Collagenase | 0.56 | Very High |
| ADAM10 | A Disintegrin and Metalloproteinase | 1-2 | Very High |
| ADAM17 (TACE) | A Disintegrin and Metalloproteinase | ~70 | Moderate |
Data compiled from multiple sources.[1][2][6][7]
Visualized Data and Pathways
Logical Relationship: this compound Selectivity Profile
The following diagram visually represents the selective inhibition profile of this compound. The thickness and color of the arrows indicate the potency of inhibition against various metalloproteinases, providing an at-a-glance summary of its selectivity.
Caption: Potency of this compound against key metalloproteinases.
Mechanism of Action: MMP Inhibition
Matrix metalloproteinases degrade components of the extracellular matrix (ECM). This process is fundamental in tissue remodeling, but its dysregulation contributes to various pathologies. This compound acts by blocking the catalytic activity of specific MMPs, thereby preventing ECM degradation.
Caption: Inhibition of MMP-mediated ECM degradation by this compound.
Experimental Protocols
While the precise, detailed experimental protocols used by Exelixis for the initial characterization of this compound are not publicly available, a generalized methodology for a standard in vitro fluorogenic MMP inhibition assay is provided below. This represents a typical workflow for determining the IC₅₀ values listed in Table 1.
Objective: To determine the concentration of this compound required to inhibit 50% of the activity of a specific MMP enzyme using a fluorescently quenched substrate.
Materials:
-
Recombinant human MMP enzyme (e.g., MMP-2, MMP-13)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)
-
Assay Buffer (e.g., 50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5)
-
This compound stock solution (in DMSO)
-
96-well microtiter plates (black, non-binding surface)
-
Fluorescence plate reader
Workflow Diagram:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Phase 2 Trial Results for Exelixis' XL784 Presented at the 2007 American Society of Nephrology Conference | Exelixis, Inc. [ir.exelixis.com]
- 6. This compound | MMP抑制剂 | MCE [medchemexpress.cn]
- 7. medchemexpress.com [medchemexpress.com]
The Selective Matrix Metalloproteinase Inhibitor XL-784: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the matrix metalloproteinase (MMP) inhibitor XL-784, with a focus on its inhibitory activity (IC50 values) against various MMPs, the experimental methodologies used for such determinations, and its relevance in key signaling pathways.
Introduction to this compound and Matrix Metalloproteinases
Matrix metalloproteinases are a family of zinc-dependent endopeptidases that play a crucial role in the degradation of extracellular matrix (ECM) components.[1][2] Under physiological conditions, MMPs are involved in processes such as tissue remodeling, wound healing, and angiogenesis.[2] However, their dysregulation is implicated in numerous pathological conditions, including cancer, arthritis, and cardiovascular diseases.[2]
This compound is a potent and selective small-molecule inhibitor of several MMPs.[3] Its ability to selectively target specific MMPs makes it a valuable tool for research and a potential therapeutic agent, aiming to overcome the challenges of off-target effects seen with broad-spectrum MMP inhibitors.
Inhibitory Profile of this compound: IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The inhibitory activity of this compound has been characterized against a panel of MMPs, demonstrating a selective inhibition profile. The IC50 values for this compound against various MMPs are summarized in the table below.
| MMP Target | IC50 (nM) | Notes |
| MMP-1 | ~1900 | Low potency |
| MMP-2 | 0.81 | High potency |
| MMP-3 | 120 | Moderate potency |
| MMP-8 | 10.8 | High potency |
| MMP-9 | 18 | High potency |
| MMP-13 | 0.56 | Very high potency |
| ADAM10 (TACE) | 1-2 | High potency |
| ADAM17 (TACE) | ~70 | Moderate potency |
Data compiled from multiple sources.[3]
Experimental Protocols for IC50 Determination
The determination of IC50 values for MMP inhibitors like this compound typically involves in vitro enzymatic assays. A common and robust method is the Fluorescence Resonance Energy Transfer (FRET) assay. Below is a detailed, representative protocol for determining the IC50 of an inhibitor against a specific MMP.
Principle of the FRET-based MMP Inhibition Assay
This assay utilizes a fluorogenic peptide substrate that contains a cleavage site for the specific MMP of interest. The peptide is flanked by a fluorescent donor molecule and a quencher molecule. In its intact state, the quencher absorbs the fluorescence emitted by the donor. Upon cleavage by the active MMP, the donor and quencher are separated, leading to an increase in fluorescence that can be measured over time. The rate of this fluorescence increase is proportional to the enzyme's activity. By measuring this rate in the presence of varying concentrations of an inhibitor, an IC50 value can be determined.
Materials and Reagents
-
Recombinant human MMP enzyme (e.g., MMP-2, MMP-9, MMP-13)
-
MMP assay buffer (e.g., Tris-HCl, CaCl2, NaCl, and a non-ionic surfactant like Brij-35)
-
FRET-based MMP substrate (specific for the MMP being tested)
-
This compound (or other test inhibitor)
-
A known broad-spectrum MMP inhibitor (e.g., GM6001) as a positive control
-
DMSO (for dissolving the inhibitor)
-
96-well black microplates (for fluorescence assays)
-
Fluorescence microplate reader with appropriate excitation/emission filters
Assay Procedure
-
Preparation of Reagents:
-
Reconstitute the recombinant MMP enzyme in assay buffer to a stock concentration.
-
Prepare a stock solution of the FRET substrate in a suitable solvent (e.g., DMSO).
-
Prepare a high-concentration stock solution of this compound in DMSO. Create a serial dilution of this compound in assay buffer to achieve a range of final concentrations for testing.
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to each well:
-
A fixed volume of assay buffer.
-
A fixed volume of the diluted this compound solution (or DMSO for the control wells, and the positive control inhibitor for its designated wells).
-
A fixed volume of the reconstituted MMP enzyme solution.
-
-
Incubate the plate at 37°C for a pre-determined period (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction and Measurement:
-
To initiate the enzymatic reaction, add a fixed volume of the FRET substrate solution to each well.
-
Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the specific FRET substrate.
-
Measure the fluorescence intensity kinetically over a set period (e.g., 60 minutes) at regular intervals (e.g., every 1-2 minutes).
-
-
Data Analysis and IC50 Calculation:
-
For each inhibitor concentration, determine the initial reaction velocity (rate of fluorescence increase) from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the uninhibited control (DMSO only).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.
-
Below is a Graphviz diagram illustrating this experimental workflow.
Role of this compound Targeted MMPs in Cellular Signaling
MMPs, particularly MMP-2, MMP-9, and MMP-13, are not merely ECM-degrading enzymes; they are critical modulators of the tumor microenvironment and cellular signaling pathways that drive cancer progression. By degrading the ECM, these MMPs can release and activate signaling molecules, such as growth factors and cytokines, that are sequestered in the matrix.
A key pathway influenced by these MMPs is the Transforming Growth Factor-beta (TGF-β) signaling pathway. Latent TGF-β is often stored in the ECM, and its activation by MMPs can initiate a signaling cascade that promotes cell proliferation, invasion, and epithelial-mesenchymal transition (EMT) in cancer cells.[4][5][6] Furthermore, signaling pathways like PI3K/Akt have been shown to be involved with MMP-13 activity.[7][8]
The inhibitory action of this compound on these specific MMPs can thus disrupt these pathological signaling events. The following diagram illustrates the conceptual role of MMPs in modulating cellular signaling and how an inhibitor like this compound can intervene.
Conclusion
This compound is a selective and potent inhibitor of several key matrix metalloproteinases, most notably MMP-2, MMP-9, and MMP-13. Its inhibitory profile, determined through robust in vitro assays like FRET, highlights its potential as a valuable research tool and a candidate for further therapeutic development. By targeting MMPs that are integral to pathological signaling pathways, such as the TGF-β cascade, this compound offers a promising strategy for intervening in diseases characterized by excessive ECM degradation and aberrant cellular behavior, including various forms of cancer. Further research into the in vivo efficacy and safety of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. Matrix Metalloproteinases in Cancer Cell Invasion - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Challenges in Matrix Metalloproteinases Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Matrix metalloproteinase-9 activates TGF-β and stimulates fibroblast contraction of collagen gels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TGF-beta-induced upregulation of MMP-2 and MMP-9 depends on p38 MAPK, but not ERK signaling in MCF10A human breast epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
XL-784: A Technical Guide to its Impact on Extracellular Matrix Remodeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Extracellular matrix (ECM) remodeling is a dynamic process of synthesis, degradation, and modification of a complex network of macromolecules that provides structural and biochemical support to surrounding cells. Dysregulation of ECM remodeling is a hallmark of numerous pathological conditions, including fibrosis, cancer, and cardiovascular diseases. A key family of enzymes involved in this process is the matrix metalloproteinases (MMPs), along with a disintegrin and metalloproteinase (ADAM) family members. XL-784, a potent and selective small molecule inhibitor, has been developed to target specific members of these enzyme families, offering a potential therapeutic avenue for diseases characterized by aberrant ECM turnover. This technical guide provides an in-depth overview of the core mechanisms of this compound's effect on extracellular matrix remodeling, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.
Core Mechanism of Action
This compound is a potent inhibitor of several key metalloproteinases involved in ECM degradation. Its primary targets include A Disintegrin and Metalloproteinase 10 (ADAM-10) and various matrix metalloproteinases (MMPs). Notably, this compound demonstrates high selectivity, potently inhibiting MMP-2, MMP-9, and MMP-13, while sparing MMP-1.[1] This selectivity is crucial as MMP-1 is involved in the initial cleavage of fibrillar collagens, and its inhibition can lead to undesirable side effects. The inhibitory activity of this compound against these enzymes directly impacts the breakdown of major ECM components, such as collagen and elastin (B1584352), thereby influencing tissue structure and function.
Quantitative Data: Inhibitory Activity of this compound
The potency of this compound against its target metalloproteinases has been quantified through in vitro enzymatic assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Enzyme Target | IC50 (nM) | Primary ECM Substrates |
| MMP-1 | ~1900 | Fibrillar collagens (Types I, II, III) |
| MMP-2 (Gelatinase A) | 0.81 | Type IV collagen, gelatin, elastin |
| MMP-3 (Stromelysin 1) | 120 | Proteoglycans, fibronectin, laminin, non-fibrillar collagens |
| MMP-8 (Collagenase 2) | 10.8 | Fibrillar collagens (Types I, II, III) |
| MMP-9 (Gelatinase B) | 18 | Type IV collagen, gelatin, elastin |
| MMP-13 (Collagenase 3) | 0.56 | Type II collagen, gelatin, aggrecan |
| ADAM-10 | 1-2 | Various transmembrane proteins (e.g., Notch, E-cadherin) |
Data sourced from MedchemExpress.[1][2]
Preclinical Evidence of ECM Modulation
The in vivo efficacy of this compound in modulating ECM remodeling has been demonstrated in a preclinical model of abdominal aortic aneurysm (AAA) in mice. In this model, excessive ECM degradation, particularly of elastin and collagen, by MMPs leads to aortic dilation. Treatment with this compound resulted in a dose-dependent reduction in aortic dilatation, indicating its ability to preserve the integrity of the aortic wall by inhibiting MMP activity.
| Treatment Group | Dose (mg/kg/day) | Mean Aortic Dilatation (%) ± SEM |
| Control (diluent) | - | 158.5 ± 4.3 |
| This compound | 50 | 140.4 ± 3.2 |
| This compound | 125 | 129.3 ± 5.1 |
| This compound | 250 | 119.2 ± 3.5 |
| This compound | 375 | 88.6 ± 4.4 |
| This compound | 500 | 76.0 ± 3.5 |
| Doxycycline (positive control) | - | 112.2 ± 2.0 |
Data adapted from a study on the effect of this compound in a mouse model of abdominal aortic aneurysms.
Signaling Pathways Modulated by this compound
This compound exerts its effects on ECM remodeling by interfering with key signaling pathways regulated by ADAM-10 and MMPs.
1. ADAM-10 Signaling and its Inhibition by this compound:
ADAM-10 is a critical sheddase that cleaves the extracellular domains of numerous transmembrane proteins, including Notch receptors. The Notch signaling pathway is vital for cell fate decisions and tissue development. In the context of fibrosis, ADAM-10-mediated Notch activation can contribute to the differentiation of myofibroblasts, cells responsible for excessive ECM deposition. By inhibiting ADAM-10, this compound can potentially attenuate pro-fibrotic signaling.[3][4][5][6][7]
Caption: Inhibition of ADAM-10 by this compound blocks Notch receptor cleavage.
2. MMP-Mediated ECM Degradation and its Inhibition by this compound:
MMPs, particularly MMP-2, MMP-9, and MMP-13, are key drivers of ECM degradation in various physiological and pathological processes. Their expression and activity are often upregulated by pro-inflammatory cytokines and growth factors. These MMPs degrade components of the basement membrane and interstitial matrix, such as type IV collagen and elastin, facilitating cell migration and tissue remodeling.[8][9][10][11][12][13] this compound's potent inhibition of these MMPs directly counteracts this degradative process.
Caption: this compound inhibits MMPs, preventing extracellular matrix degradation.
Experimental Protocols
1. In Vitro MMP Inhibition Assay (General Protocol):
This protocol outlines the general steps for determining the IC50 values of an inhibitor like this compound against a specific MMP using a fluorogenic substrate.
Caption: Workflow for in vitro MMP inhibitor screening assay.
-
Reagents and Materials:
-
Recombinant active human MMP enzyme (e.g., MMP-2, MMP-9, MMP-13)
-
Fluorogenic MMP substrate (specific for the enzyme being tested)
-
Assay buffer (e.g., Tris-HCl, CaCl2, ZnCl2, Brij-35)
-
This compound (or other test inhibitor)
-
96-well black microplates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add a fixed concentration of the active MMP enzyme to each well of the 96-well plate.
-
Add the different concentrations of this compound to the wells containing the enzyme. Include a control well with no inhibitor.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic MMP substrate to all wells.
-
Immediately begin measuring the fluorescence intensity kinetically at the appropriate excitation and emission wavelengths for the substrate.
-
The rate of substrate cleavage is proportional to the enzyme activity. Plot the enzyme activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
2. In Vivo Abdominal Aortic Aneurysm (AAA) Model in Mice:
This protocol describes a widely used model to study the in vivo effects of compounds on MMP-driven ECM degradation in the context of aneurysm formation.
Caption: Experimental workflow for the mouse model of abdominal aortic aneurysm.
-
Animals:
-
Male C57BL/6 mice (8-12 weeks old)
-
-
Procedure:
-
Anesthetize the mice using an appropriate anesthetic agent.
-
Perform a midline laparotomy to expose the abdominal aorta.
-
Isolate a segment of the infrarenal aorta and temporarily ligate the distal end.
-
Infuse a solution of porcine pancreatic elastase into the isolated aortic segment to induce ECM degradation.
-
After a set incubation period, remove the elastase solution and restore blood flow.
-
Close the abdominal incision.
-
Administer this compound or the vehicle control daily via oral gavage for the duration of the study (e.g., 14 days).
-
At the end of the study period, euthanize the mice and carefully dissect the abdominal aorta.
-
Measure the maximal diameter of the aorta.
-
Process the aortic tissue for further analysis, including:
-
Histology: Stain with Verhoeff-van Gieson to visualize elastin fragmentation and with Masson's trichrome to assess collagen content.
-
Zymography: Perform gelatin zymography on tissue extracts to determine the activity of MMP-2 and MMP-9.
-
Immunohistochemistry: Use specific antibodies to detect the presence and localization of MMPs and other ECM-related proteins.
-
-
Conclusion
This compound is a selective and potent inhibitor of ADAM-10 and key MMPs involved in extracellular matrix remodeling. Its ability to attenuate the degradation of critical ECM components like collagen and elastin has been demonstrated in both in vitro and in vivo models. By targeting the enzymatic activity that drives pathological tissue remodeling, this compound holds promise as a therapeutic agent for a range of diseases characterized by dysregulated ECM turnover. The detailed understanding of its mechanism of action and the availability of robust experimental protocols are crucial for the further development and clinical translation of this and similar targeted therapies. Further research is warranted to fully elucidate the downstream effects of this compound on various cell types and to explore its therapeutic potential in a broader range of fibrotic and inflammatory conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ADAM10-mediated ephrin-B2 shedding promotes myofibroblast activation and organ fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sciencedaily.com [sciencedaily.com]
- 5. Induction of ADAM10 by RT drives fibrosis, resistance, and EMT in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ADAM10 mediates ectopic proximal tubule development and renal fibrosis through Notch signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BioCentury - ADAM and Ephrin [biocentury.com]
- 8. The Complex Role of Matrix Metalloproteinase-2 (MMP-2) in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overview of MMP-13 as a Promising Target for the Treatment of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Agonist-Biased Signaling via Matrix Metalloproteinase-9 Promotes Extracellular Matrix Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Matrix Metalloproteinase-9: Many Shades of Function in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Tale of Two Joints: The Role of Matrix Metalloproteases in Cartilage Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of Matrix Metalloproteinases-Mediated Extracellular Matrix Remodeling in Regenerative Medicine: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of XL-784 in Diabetic Nephropathy: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diabetic nephropathy is a leading cause of end-stage renal disease, and the development of effective therapies remains a critical unmet need. Pathological changes in the kidney, including glomerulosclerosis and tubulointerstitial fibrosis, are hallmarks of this condition. Matrix metalloproteinases (MMPs) and a disintegrin and metalloproteinases (ADAMs) are families of enzymes implicated in the remodeling of the extracellular matrix and cellular signaling, processes that are dysregulated in diabetic nephropathy. XL-784 is a potent, orally bioavailable inhibitor of several MMPs and ADAMs, including MMP-2 and ADAM-10. This technical guide provides an in-depth overview of the preclinical studies of this compound in a rat model of type 2 diabetic nephropathy, summarizing the key findings, experimental protocols, and underlying signaling pathways. While preclinical results were promising, it is important to note that a subsequent Phase 2 clinical trial (NCT00312780) in patients with diabetic nephropathy did not meet its primary endpoint of reducing proteinuria.
Core Efficacy Data
The primary preclinical evaluation of this compound in diabetic nephropathy was conducted in a type 2 diabetic nephropathy (T2DN) rat model. The key findings from this study are summarized below, demonstrating the effects of this compound on proteinuria and glomerulosclerosis.
Table 1: Effect of this compound on Proteinuria in T2DN Rats
| Treatment Group | Baseline Proteinuria (mg/day) | Final Proteinuria (mg/day, after 4 months) | Change from Baseline |
| Vehicle | ~200 | >200 | Increase |
| Lisinopril (B193118) (20 mg/kg/day) | ~200 | <100 | >50% Decrease |
| This compound (low dose) | ~200 | <100 | >50% Decrease |
| This compound (high dose) | ~200 | <100 | >50% Decrease |
| Lisinopril + this compound | ~200 | <100 | >50% Decrease |
Table 2: Effect of this compound on Albuminuria in T2DN Rats
| Treatment Group | Baseline Albuminuria (mg/day) | Final Albuminuria (mg/day, after 4 months) | Change from Baseline |
| Vehicle | >120 | Increased from baseline | Increase |
| This compound, Lisinopril, or Combination | >120 | Fell by >50% | >50% Decrease |
Table 3: Effect of this compound on Glomerulosclerosis in T2DN Rats
| Treatment Group | Glomerular Injury Score |
| Vehicle | Severe Glomerulosclerosis |
| Lisinopril | Reduced Glomerulosclerosis |
| This compound | Markedly Reduced Glomerulosclerosis (to a greater extent than lisinopril) |
| Lisinopril + this compound | More effective than either drug alone |
Key Experimental Protocols
The following experimental design was utilized in the preclinical assessment of this compound in a T2DN rat model of diabetic nephropathy[1]:
-
Animal Model: 12-month-old male T2DN rats were used. To accelerate the progression of renal injury, the rats were uninephrectomized (surgical removal of one kidney)[1].
-
Acclimatization and Group Allocation: Following a 2-week recovery period after surgery, the animals were randomly assigned to one of five treatment groups (n=10-11 animals per group)[1].
-
Treatment Groups and Drug Administration:
-
Group 1 (Vehicle Control): Received corn oil (5 ml/kg) by daily oral gavage[1].
-
Group 2 (Lisinopril): Received lisinopril in the drinking water to achieve a dose of 20 mg/kg/day, along with a daily oral gavage of the vehicle[1].
-
Group 3 (this compound, Low Dose): Received a low dose of this compound.
-
Group 4 (this compound, High Dose): Received a high dose of this compound.
-
Group 5 (Combination Therapy): Received both lisinopril and this compound.
-
-
Duration of Study: The treatment period was 4 months.
-
Primary Endpoints:
-
Proteinuria and Albuminuria: Measured at baseline and throughout the study.
-
Glomerulosclerosis: Assessed at the end of the study through histological analysis of kidney tissue.
-
Visualizations: Signaling Pathways and Experimental Workflow
Signaling Pathway of MMP-2 and ADAM-10 in Diabetic Nephropathy
Caption: Role of MMP-2 and ADAM-10 in diabetic nephropathy and the inhibitory action of this compound.
Experimental Workflow for Preclinical Evaluation of this compound
Caption: Experimental workflow for the preclinical study of this compound in T2DN rats.
Conclusion
The preclinical data for this compound in the T2DN rat model of diabetic nephropathy demonstrated a significant reduction in both proteinuria and glomerulosclerosis, suggesting a potential therapeutic benefit. The mechanism of action is believed to be through the inhibition of MMPs and ADAMs, which play a role in the pathological remodeling of the kidney in this disease state. However, it is crucial to acknowledge that these promising preclinical findings did not translate into clinical efficacy in a Phase 2 trial. This underscores the complexities of translating preclinical animal model data to human clinical outcomes in diabetic nephropathy and highlights the importance of continued research into novel therapeutic targets and predictive preclinical models.
References
XL-784: A Potential Anti-Cancer Agent Through Selective Inhibition of Key Metalloproteinases
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
XL-784 is a potent, small-molecule inhibitor of several members of the matrix metalloproteinase (MMP) and a disintegrin and metalloproteinase (ADAM) families. While clinically investigated for diabetic nephropathy, its specific inhibitory profile against enzymes critically involved in cancer progression, such as MMP-2, MMP-9, MMP-13, ADAM-10, and ADAM-17, positions it as a compelling candidate for oncological research. This document provides a comprehensive overview of the preclinical data on this compound, the roles of its molecular targets in cancer, and the scientific rationale for its investigation as a potential anti-cancer therapeutic.
Introduction
The tumor microenvironment is a complex and dynamic landscape that plays a pivotal role in cancer progression, metastasis, and resistance to therapy. Matrix metalloproteinases (MMPs) and a disintegrin and metalloproteinases (ADAMs) are two families of zinc-dependent proteases that are key regulators of the extracellular matrix (ECM) and cell surface proteins. Their dysregulation is a hallmark of many cancers, contributing to tumor growth, invasion, angiogenesis, and immune evasion.[1][2]
This compound is a selective inhibitor of several of these critical proteases. It was designed to be MMP-1 sparing, a characteristic that may reduce the musculoskeletal toxicity associated with earlier, less selective MMP inhibitors.[1] This enhanced safety profile, combined with its potent inhibition of key cancer-associated enzymes, provides a strong rationale for evaluating this compound as a potential anti-cancer agent.
This compound: Mechanism of Action and Inhibitory Profile
This compound is a potent inhibitor of several MMPs and ADAMs, with a notably high selectivity against MMP-1.[3][4] The in vitro inhibitory concentrations (IC50) of this compound against a panel of MMPs are summarized in Table 1.
| Target Enzyme | IC50 (nM) | Reference |
| MMP-1 | ~1900 | [3][4] |
| MMP-2 | 0.81 | [3][4] |
| MMP-3 | 120 | [3] |
| MMP-8 | 10.8 | [3] |
| MMP-9 | 18 | [3][4] |
| MMP-13 | 0.56 | [3][4] |
| ADAM-10 | 1-2 (range) | [3] |
| ADAM-17 (TACE) | ~70 | [3] |
Table 1: In Vitro Inhibitory Profile of this compound
Rationale for this compound as a Potential Anti-Cancer Agent: The Role of its Targets in Oncology
The therapeutic potential of this compound in oncology stems from its inhibition of enzymes that are central to cancer progression.
The Role of Gelatinases (MMP-2 and MMP-9)
MMP-2 and MMP-9, also known as gelatinase A and gelatinase B, are crucial for the degradation of type IV collagen, a major component of the basement membrane.[5][6] This degradation is a critical step in tumor invasion and metastasis.[6][7] Both enzymes are implicated in promoting angiogenesis by releasing pro-angiogenic factors, such as vascular endothelial growth factor (VEGF), from the ECM.[2][7] Elevated levels of MMP-2 and MMP-9 are associated with poor prognosis in various cancers.[6]
The Role of Collagenase-3 (MMP-13)
MMP-13, or collagenase-3, is overexpressed in numerous cancers, and its levels often correlate with tumor aggressiveness and poor patient survival.[3][4] It degrades a wide range of ECM components, including fibrillar collagens, which facilitates tumor invasion and metastasis.[3][4] MMP-13 also contributes to the release of ECM-sequestered growth factors that promote tumor cell proliferation and angiogenesis.[3]
The Role of ADAM-10
ADAM-10 is a key "sheddase" that cleaves and releases the extracellular domains of a multitude of cell surface proteins.[8] Its substrates include ligands for the epidermal growth factor receptor (EGFR) and Notch, both of which are critical signaling pathways in cancer development and progression.[8][9] By activating these pathways, ADAM-10 can drive tumor cell proliferation and survival.[8] It is also implicated in immune evasion by shedding NKG2D ligands from tumor cells, which prevents their recognition and elimination by natural killer (NK) cells.[10]
The Role of ADAM-17 (TACE)
ADAM-17, also known as TNF-α converting enzyme (TACE), is another critical sheddase with a broad range of substrates relevant to cancer.[11][12] It is the primary sheddase of EGFR ligands, such as TGF-α and amphiregulin, leading to the activation of EGFR signaling pathways that promote tumor growth.[11][13] ADAM-17 also cleaves and releases the pro-inflammatory cytokine TNF-α, which can have both pro- and anti-tumor effects depending on the context.[12] Inhibition of ADAM-17 has been shown to suppress tumor growth and sensitize cancer cells to other therapies in preclinical models.[14]
Signaling Pathways and Potential Therapeutic Intervention
The inhibition of MMPs and ADAMs by this compound can disrupt key signaling pathways that drive cancer progression. The following diagrams illustrate these pathways and the potential points of intervention for this compound.
Experimental Protocols
While specific anti-cancer experimental protocols for this compound are not publicly available, the following are general methodologies relevant to its evaluation.
In Vitro MMP Inhibition Assay
-
Objective: To determine the IC50 of this compound against specific MMPs.
-
Principle: A fluorogenic MMP substrate is incubated with the recombinant human MMP enzyme in the presence of varying concentrations of the inhibitor (this compound). The cleavage of the substrate by the MMP results in an increase in fluorescence. The inhibitory effect of this compound is measured by the reduction in fluorescence compared to a control without the inhibitor.
-
General Procedure:
-
Recombinant human MMP enzyme is activated according to the manufacturer's protocol.
-
A dilution series of this compound is prepared in an appropriate assay buffer.
-
The activated MMP enzyme is incubated with the different concentrations of this compound for a specified period at 37°C.
-
The fluorogenic MMP substrate is added to each well.
-
Fluorescence is measured over time using a fluorescence plate reader.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
In Vivo Animal Models of Cancer
-
Objective: To evaluate the anti-tumor efficacy of this compound in vivo.
-
Models:
-
Xenograft Models: Human cancer cell lines are implanted subcutaneously or orthotopically into immunocompromised mice.
-
Syngeneic Models: Murine cancer cells are implanted into immunocompetent mice of the same strain, allowing for the study of the effects of the drug on the tumor and the immune system.
-
-
General Procedure:
-
Tumor cells are implanted into the mice.
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
This compound is administered to the treatment group, typically via oral gavage, at various doses. The vehicle used in previous in vivo studies with this compound was Cremophor.[3][4] The control group receives the vehicle alone.
-
Tumor growth is monitored regularly by measuring tumor volume.
-
At the end of the study, tumors are excised and can be analyzed for biomarkers of drug activity (e.g., levels of cleaved substrates, markers of apoptosis, and microvessel density).
-
Conclusion and Future Directions
This compound is a potent and selective inhibitor of several MMPs and ADAMs that are fundamentally involved in the pathology of cancer. Its high affinity for MMP-2, MMP-9, MMP-13, ADAM-10, and ADAM-17, coupled with its favorable safety profile of being MMP-1 sparing, makes it a strong candidate for further investigation as an anti-cancer agent.
Future research should focus on evaluating the efficacy of this compound in a broad range of preclinical cancer models, both as a monotherapy and in combination with other anti-cancer treatments, such as chemotherapy, targeted therapy, and immunotherapy. The elucidation of the precise impact of this compound on the tumor microenvironment will be crucial in guiding its potential clinical development for the treatment of cancer.
References
- 1. Matrix Metalloproteinase-2 (MMP-2): As an Essential Factor in Cancer Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Insights Into the Role of Matrix Metalloproteinases in Cancer and its Various Therapeutic Aspects: A Review [frontiersin.org]
- 3. Regulation and Function of Matrix Metalloproteinase-13 in Cancer Progression and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation and Function of Matrix Metalloproteinase-13 in Cancer Progression and Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. The Role of the Matrix Metalloproteinase-9 Gene in Tumor Development and Metastasis: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ADAM10 as a therapeutic target for cancer and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Editorial: ADAM10 in Cancer Immunology and Autoimmunity: More Than a Simple Biochemical Scissor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Immunomodulatory role of metalloproteinase ADAM17 in tumor development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeting ADAM17 Sheddase Activity in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of XL-784's Core Targets in Inhibiting Tumor Metastasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
While the clinical development of XL-784, a potent inhibitor of Matrix Metalloproteinases (MMPs) and A Disintegrin and Metalloproteinase 10 (ADAM10), was primarily focused on diabetic nephropathy, its molecular targets—MMP-2, MMP-9, MMP-13, and ADAM10—are pivotal players in the complex cascade of tumor metastasis. This technical guide provides an in-depth analysis of the roles of these enzymes in cancer progression and the therapeutic rationale for their inhibition. Due to the limited publicly available data on this compound in oncology, this document leverages preclinical and clinical findings from other selective and broad-spectrum inhibitors of these key enzymes to illustrate the potential anti-metastatic effects and to provide a framework for future research and drug development.
Introduction: The Metastatic Cascade and the Role of Proteases
Tumor metastasis, the dissemination of cancer cells from a primary tumor to form secondary tumors at distant sites, is the primary cause of cancer-related mortality. This multi-step process involves local invasion, intravasation into the circulatory or lymphatic systems, survival in circulation, extravasation at a secondary site, and colonization to form a new tumor. Key to the initial steps of invasion and intravasation is the degradation of the extracellular matrix (ECM) and basement membrane, which act as physical barriers to cell migration.
Matrix metalloproteinases (MMPs) and ADAMs are two families of zinc-dependent endopeptidases that are crucial for ECM remodeling. Their overexpression and aberrant activity are hallmarks of many cancers, directly contributing to the breakdown of these barriers and promoting cell migration and invasion.
This compound is a potent, low-molecular-weight inhibitor with high affinity for several key proteases implicated in metastasis.
| Target Enzyme | IC₅₀ (nM) |
| MMP-2 | 0.81 |
| MMP-13 | 0.56 |
| MMP-9 | 18 |
| ADAM10 | 1-2 |
| MMP-1 | ~1900 |
| MMP-3 | 120 |
| MMP-8 | 10.8 |
| Table 1: In vitro inhibitory activity of this compound against various metalloproteinases.[1][2] |
The high selectivity of this compound for MMP-2, -9, and -13 over MMP-1 was a key design feature to potentially avoid the musculoskeletal side effects observed with earlier broad-spectrum MMP inhibitors.[3][4]
Mechanism of Action: Targeting Key Drivers of Metastasis
Inhibition of Gelatinases: MMP-2 and MMP-9
MMP-2 (Gelatinase A) and MMP-9 (Gelatinase B) are critical for the degradation of type IV collagen, a major component of the basement membrane. Their inhibition is a key strategy to prevent the initial breach of this barrier by tumor cells.
Signaling Pathways and Cellular Processes Modulated by MMP-2 and MMP-9:
-
ECM Degradation: Direct cleavage of collagen IV and other ECM components facilitates cancer cell invasion.[5]
-
Angiogenesis: MMP-9 can release vascular endothelial growth factor (VEGF) from the ECM, promoting the formation of new blood vessels that supply the tumor and provide an escape route for metastatic cells.[6][7][8][9]
-
Integrin Signaling: MMP-2 can cleave the β1 integrin ectodomain, which can paradoxically enhance cancer cell motility.[10] It can also regulate integrin-dependent signaling pathways that are crucial for cell migration and invasion.[11][12]
Inhibition of ADAM10
ADAM10 is a sheddase that cleaves the ectodomains of various transmembrane proteins, leading to the activation of several signaling pathways critical for tumor progression and metastasis.
Key ADAM10-Mediated Signaling Pathways:
-
Notch Signaling: ADAM10 is the primary sheddase for Notch receptors. Cleavage of Notch by ADAM10 is a prerequisite for its subsequent cleavage by γ-secretase, which releases the Notch intracellular domain (NICD). NICD then translocates to the nucleus and activates the transcription of genes involved in cell proliferation, migration, and invasion, such as those in the HES and HEY families.[1][4][13][14][15][16]
-
E-cadherin and β-catenin Signaling: ADAM10 can cleave E-cadherin, a key component of adherens junctions.[4] This disruption of cell-cell adhesion can promote a more migratory phenotype. Furthermore, the cleavage of E-cadherin can lead to the release of β-catenin from the cell membrane, allowing it to translocate to the nucleus and activate the transcription of pro-proliferative and pro-invasive genes.[4][17][18][19][20]
Data Presentation: Preclinical Efficacy of MMP and ADAM10 Inhibitors
The following tables summarize quantitative data from preclinical studies of various MMP and ADAM10 inhibitors, demonstrating the potential anti-metastatic effects of targeting these enzymes.
| Inhibitor | Target(s) | Cancer Model | Assay | Results | Reference |
| Batimastat (B1663600) (BB-94) | Broad-spectrum MMP | B16F1 Melanoma (in vivo) | Liver Metastasis | 54% reduction in tumor volume | [1] |
| Lewis Lung Carcinoma (in vivo) | Tumor Growth & Metastasis | 51% inhibition of tumor growth, 80% inhibition of metastasis (in combination with captopril) | [21] | ||
| Marimastat (B1683930) (BB-2516) | Broad-spectrum MMP | Lung and Breast Cancer Models (in vivo) | Metastasis | Reduction in number and size of metastatic foci | [22] |
| SD-7300 | MMP-2, -9, -13 | 4T1 Mammary Carcinoma (in vivo) | Metastasis & Survival | 50-60% reduction in metastasis, increased survival (92% vs. 66.7%) | [23] |
| GS-5745 (Andecaliximab) | Selective MMP-9 | Colorectal Carcinoma Xenograft (in vivo) | Tumor Growth & Metastasis | Decreased tumor growth and incidence of metastases | [3][24] |
| GI254023X | Selective ADAM10 | NSCLC cell lines (H1299, A549) (in vitro) | Migration & Invasion | Significant reduction in migration and invasion | [25][26][27] |
| Triple-Negative Breast Cancer cell lines (in vitro) | Migration | Significant reduction in migration | [28] |
Table 2: Preclinical efficacy of selected MMP and ADAM10 inhibitors in cancer models.
Experimental Protocols
This section provides an overview of key experimental methodologies used to assess the efficacy of MMP and ADAM10 inhibitors in preclinical cancer research.
In Vitro Invasion and Migration Assays
Transwell (Boyden Chamber) Assay: This is a widely used method to assess the invasive and migratory potential of cancer cells.
Principle: Cells are seeded in the upper chamber of a Transwell insert, which has a porous membrane. The lower chamber contains a chemoattractant (e.g., serum). For invasion assays, the membrane is coated with a layer of extracellular matrix (e.g., Matrigel). The number of cells that migrate or invade through the pores to the lower side of the membrane is quantified.
Detailed Protocol:
-
Preparation of Inserts: For invasion assays, thaw Matrigel on ice and dilute with cold, serum-free medium. Add a thin layer to the upper surface of the Transwell inserts and allow it to gel at 37°C. For migration assays, this step is omitted.
-
Cell Preparation: Culture cancer cells to sub-confluency. Harvest the cells and resuspend them in serum-free medium at a desired concentration (e.g., 1 x 10^5 cells/mL).
-
Assay Setup: Add serum-containing medium to the lower chamber. In the upper chamber, add the cell suspension in serum-free medium containing the test inhibitor (e.g., this compound at various concentrations) or vehicle control.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for a duration appropriate for the cell type (typically 12-48 hours).
-
Removal of Non-Invading/Migrating Cells: Carefully remove the Transwell inserts. Use a cotton swab to gently wipe the inside of the insert to remove the cells that have not migrated or invaded.
-
Fixation and Staining: Fix the cells on the underside of the membrane with a fixation solution (e.g., methanol (B129727) or paraformaldehyde). Stain the cells with a staining solution (e.g., Crystal Violet).
-
Quantification: Visualize and count the stained cells under a microscope in several random fields of view. The results are often expressed as the percentage of inhibition compared to the vehicle control.
In Vivo Tumor Xenograft and Metastasis Models
Principle: Human cancer cells are implanted into immunodeficient mice to form a primary tumor. The effect of a therapeutic agent on tumor growth and spontaneous or experimental metastasis can then be evaluated.
Detailed Protocol for a Spontaneous Metastasis Model:
-
Cell Culture: Culture human cancer cells (e.g., MDA-MB-231 for breast cancer) to 70-80% confluency.
-
Cell Preparation for Injection: Harvest and resuspend the cells in a suitable medium, often mixed with an extracellular matrix gel like Matrigel to improve tumor take rate.
-
Orthotopic Implantation: Inject the cell suspension into the corresponding organ of the mouse (e.g., mammary fat pad for breast cancer).
-
Tumor Growth Monitoring: Once tumors are palpable, measure their dimensions with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Treatment: Randomize mice into treatment and control groups when tumors reach a predetermined size. Administer the inhibitor (e.g., by oral gavage or intraperitoneal injection) according to the desired dosing schedule.
-
Metastasis Assessment: At the end of the study, euthanize the mice and harvest the primary tumor and potential metastatic organs (e.g., lungs, liver, bones). The number and size of metastatic nodules can be quantified by histological analysis (e.g., H&E staining) or through in vivo imaging if luciferase-expressing cancer cells are used.
Gelatin Zymography for MMP-2 and MMP-9 Activity
Principle: This technique detects the activity of gelatinases (MMP-2 and MMP-9) in biological samples. Proteins are separated by SDS-PAGE on a gel containing gelatin. After renaturation of the enzymes, areas of gelatin degradation appear as clear bands against a stained background.
Detailed Protocol:
-
Sample Preparation: Collect conditioned media from cell cultures or prepare tissue lysates. Determine the protein concentration of each sample.
-
Electrophoresis: Mix samples with a non-reducing sample buffer and load them onto a polyacrylamide gel containing gelatin. Run the gel under non-reducing conditions.
-
Renaturation: After electrophoresis, wash the gel in a renaturation buffer (containing a non-ionic detergent like Triton X-100) to remove the SDS and allow the enzymes to renature.
-
Incubation: Incubate the gel in a developing buffer containing Ca²⁺ and Zn²⁺ at 37°C for 12-24 hours to allow the gelatinases to digest the gelatin in the gel.
-
Staining and Destaining: Stain the gel with Coomassie Brilliant Blue. Areas of enzymatic activity will appear as clear bands on a blue background. Destain the gel to enhance the contrast.
-
Quantification: The intensity of the clear bands can be quantified using densitometry software.
Conclusion and Future Directions
The inhibition of key metalloproteinases such as MMP-2, MMP-9, MMP-13, and ADAM10 presents a compelling strategy for the development of anti-metastatic therapies. While this compound itself was not advanced in oncology, the preclinical data from other inhibitors targeting these same enzymes provide strong proof-of-concept for this approach. The high potency and selectivity of compounds like this compound could potentially overcome the limitations of earlier, less specific MMP inhibitors.
Future research in this area should focus on:
-
Selective Inhibition: Developing highly selective inhibitors for individual MMPs or ADAMs to minimize off-target effects.
-
Combination Therapies: Investigating the synergistic effects of MMP/ADAM10 inhibitors with conventional chemotherapy or other targeted agents.
-
Biomarker Development: Identifying predictive biomarkers to select patients who are most likely to benefit from this therapeutic strategy.
By building on the knowledge gained from past and ongoing research into metalloproteinase inhibitors, the field can move closer to developing effective anti-metastatic treatments for cancer patients.
References
- 1. The matrix metalloproteinase inhibitor batimastat inhibits angiogenesis in liver metastases of B16F1 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. INHIBITION OF BREAST CANCER METASTASIS BY PRESURGICAL TREATMENT WITH AN ORAL MATRIX METALLOPROTEINASE INHIBITOR: A PRECLINICAL PROOF-OF-PRINCIPLE STUDY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. pnas.org [pnas.org]
- 5. Integrin-linked kinase regulates osteopontin-dependent MMP-2 and uPA expression to convey metastatic function in murine mammary epithelial cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tumor Angiogenesis: MMP-Mediated Induction of Intravasation- and Metastasis-Sustaining Neovasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of Matrix Metalloproteinases in Angiogenesis and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. geneticsmr.org [geneticsmr.org]
- 9. ar.iiarjournals.org [ar.iiarjournals.org]
- 10. Matrix Metalloproteinase-2 Cleavage of the β1 Integrin Ectodomain Facilitates Colon Cancer Cell Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Integrin signaling in cancer: bidirectional mechanisms and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Matrix metalloproteinase-2 Promotes αvβ3 Integrin-Mediated Adhesion and Migration of Human Melanoma Cells by Cleaving Fibronectin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. pnas.org [pnas.org]
- 15. ashpublications.org [ashpublications.org]
- 16. Context Matters: NOTCH Signatures and Pathway in Cancer Progression and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Trop-2 induces ADAM10-mediated cleavage of E-cadherin and drives EMT-less metastasis in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Trop-2 induces ADAM10-mediated cleavage of E-cadherin and drives EMT-less metastasis in colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ADAM10 cleavage of N-cadherin and regulation of cell-cell adhesion and beta-catenin nuclear signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ADAM10 cleavage of N-cadherin and regulation of cell–cell adhesion and β-catenin nuclear signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 21. go.drugbank.com [go.drugbank.com]
- 22. Matrix metalloproteinase inhibition as a novel anticancer strategy: a review with special focus on batimastat and marimastat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Selective matrix metalloproteinase (MMP) inhibitors in cancer therapy: Ready for prime time? - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Selective Allosteric Inhibition of MMP9 Is Efficacious in Preclinical Models of Ulcerative Colitis and Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. ADAM10 is a key player in the diagnosis, prognosis and metastasis of non-small cell lung cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. ADAM10: a new player in breast cancer progression? - PMC [pmc.ncbi.nlm.nih.gov]
XL-784 as a Snake Venom Metalloproteinase Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Snakebite envenoming is a significant global health issue, with snake venom metalloproteinases (SVMPs) being major contributors to the pathology, causing severe hemorrhage, coagulopathy, and local tissue damage. Current antivenom therapies have limitations, necessitating the exploration of alternative or adjunctive treatments. This technical guide provides an in-depth overview of XL-784, a potent small-molecule inhibitor of matrix metalloproteinases (MMPs) and A Disintegrin and Metalloproteinases (ADAMs), which has been identified as a promising inhibitor of SVMPs. This document consolidates available quantitative data, details key experimental protocols, and visualizes relevant biological pathways and workflows to serve as a comprehensive resource for researchers in toxinology and drug development.
Introduction to this compound
This compound is a potent, small-molecule inhibitor originally developed by Exelixis. It is a selective inhibitor of several MMPs and ADAMs, with a notable sparing effect on MMP-1, potentially offering an improved safety profile over less selective inhibitors.[1][2][3] While initially investigated for conditions like diabetic nephropathy, recent high-throughput screening studies have highlighted its significant inhibitory activity against snake venom metalloproteinases (SVMPs).[4][5]
SVMPs are a family of zinc-dependent enzymes found in the venom of many snake species, particularly vipers.[4] They are primary toxins responsible for the hemorrhagic and coagulopathic effects of envenomation.[4] SVMPs disrupt the integrity of the vascular basement membrane, leading to hemorrhage, and can also interfere with the blood coagulation cascade.[4][5] The structural and functional similarities between SVMPs and human MMPs and ADAMs provide a strong rationale for investigating existing inhibitors like this compound as potential snakebite therapeutics.
Quantitative Data: In Vitro Inhibition of Snake Venom Metalloproteinase Activity
This compound has demonstrated potent, broad-spectrum inhibition of SVMP activity across various snake venoms in in vitro assays. The following tables summarize the available quantitative data on its inhibitory efficacy.
Table 1: Half Maximal Effective Concentration (EC50) of this compound Against Various Snake Venoms
| Snake Species | Venom Concentration | This compound EC50 (nM) | Reference |
| Echis ocellatus | 1 µ g/well | 5 - 184 | [2] |
| Crotalus atrox | 1 µ g/well | 5 - 184 | [2] |
| Bitis arietans | 1 µ g/well | 5 - 184 | [2] |
| Bothrops jararaca | 1 µ g/well | 5 - 184 | [2] |
| Calloselasma rhodostoma | 1 µ g/well | 5 - 184 | [2] |
Note: The source provides a range for the EC50 values across the tested venoms.
Table 2: Comparative In Vitro Inhibitory Potency of this compound and Other SVMP Inhibitors
| Inhibitor | Target | EC50/IC50 (nM) | Reference |
| This compound | Various Snake Venoms (SVMP activity) | 5 - 184 | [2] |
| Marimastat (B1683930) | Various Snake Venoms (SVMP activity) | < 50 | [6] |
| Prinomastat | Various Snake Venoms (SVMP activity) | < 50 | [6] |
| Dimercaprol | Various Snake Venoms (SVMP activity) | > 500 | [6] |
| DMPS | Various Snake Venoms (SVMP activity) | > 500 | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the evaluation of this compound as an SVMP inhibitor.
In Vitro Snake Venom Metalloproteinase (SVMP) Inhibition Assay
This protocol is adapted from a high-throughput screening assay used to identify SVMP inhibitors.[6]
Objective: To determine the in vitro inhibitory activity of this compound against the metalloproteinase activity of snake venom.
Materials:
-
Snake venom (e.g., Echis ocellatus, Crotalus atrox, Bitis arietans)
-
This compound (or other test inhibitors)
-
Quenched fluorogenic substrate for MMPs (e.g., from Bio-Techne, Cat no: ES010)
-
Reaction Buffer: 150 mM NaCl, 50 mM Tris-HCl, pH 7.5
-
Phosphate Buffered Saline (PBS)
-
384-well plates (black, clear bottom)
-
Plate reader capable of fluorescence detection (e.g., excitation/emission wavelengths suitable for the chosen substrate)
-
Multichannel pipette or automated liquid handler
-
Plate centrifuge
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO) as per the manufacturer's instructions. Dilute the substrate in Reaction Buffer to the final working concentration (e.g., 7.5 µM).
-
Prepare a stock solution of snake venom in PBS (e.g., 1 mg/mL). Further dilute in PBS to achieve a final assay concentration of 1 µg per 15 µL.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of this compound to generate a dose-response curve.
-
-
Assay Protocol:
-
Add 0.91 µL of the serially diluted this compound or vehicle control (e.g., DMSO) to the wells of a 384-well plate.
-
Add 15 µL of the diluted snake venom solution to each well.
-
Briefly centrifuge the plate to ensure all components are at the bottom of the wells.
-
Incubate the plate at 37°C for 25 minutes to allow the inhibitor to interact with the venom enzymes.
-
Following incubation, add 75 µL of the pre-warmed fluorogenic substrate solution to each well.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths in a kinetic or endpoint mode. For kinetic assays, record fluorescence every minute for a set period (e.g., 30-60 minutes). For endpoint assays, incubate the plate for a predetermined time (e.g., 30 minutes) at 37°C before reading the final fluorescence.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with substrate but no venom) from all readings.
-
For dose-response experiments, plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the EC50 value using a suitable nonlinear regression model (e.g., four-parameter logistic curve).
-
Hemorrhagic Activity Assay
This protocol is a generalized method based on common practices in toxinology research.[7]
Objective: To assess the ability of this compound to neutralize the hemorrhagic activity of snake venom in a murine model.
Materials:
-
Snake venom known to be hemorrhagic
-
This compound
-
Saline solution (0.9% NaCl)
-
Mice (e.g., BALB/c or CD-1, 18-20 g)
-
Syringes and needles for injection
-
Anesthetic (e.g., isoflurane)
-
Dissection tools
-
Ruler or calipers
Procedure:
-
Preparation of Solutions:
-
Prepare a solution of snake venom in saline to a concentration that induces a consistent hemorrhagic lesion (the Minimum Hemorrhagic Dose, MHD, should be predetermined). The MHD is the amount of venom that produces a 10 mm diameter hemorrhagic spot.
-
Prepare solutions of this compound at various concentrations in a suitable vehicle.
-
-
Experimental Procedure (Pre-incubation method):
-
Mix a fixed amount of venom (e.g., 2-3 MHDs) with different amounts of this compound.
-
Incubate the mixtures at 37°C for 30 minutes.
-
As a control, incubate the same amount of venom with the vehicle used for this compound.
-
Inject a constant volume (e.g., 50 µL) of each mixture intradermally into the dorsal skin of anesthetized mice.
-
After a set period (e.g., 3 or 24 hours), euthanize the mice.
-
Carefully remove the dorsal skin and measure the diameter of the hemorrhagic lesion on the inner surface.
-
-
Data Analysis:
-
Calculate the mean hemorrhagic area for each group.
-
Determine the effective dose (ED50) of this compound, defined as the amount of inhibitor that reduces the hemorrhagic area by 50% compared to the control group.
-
Fibrinogenolytic Activity Assay
This protocol is a generalized method for assessing the breakdown of fibrinogen by snake venom.[3][8]
Objective: To determine if this compound can inhibit the fibrinogenolytic activity of snake venom.
Materials:
-
Snake venom with known fibrinogenolytic activity
-
This compound
-
Human or bovine fibrinogen
-
Tris-HCl buffer (e.g., 50 mM, pH 7.4)
-
SDS-PAGE equipment and reagents
-
Coomassie Brilliant Blue stain
-
Incubator or water bath
Procedure:
-
Preparation of Solutions:
-
Prepare a solution of fibrinogen in Tris-HCl buffer (e.g., 2 mg/mL).
-
Prepare a solution of snake venom in the same buffer.
-
Prepare solutions of this compound at various concentrations.
-
-
Assay Protocol:
-
In separate tubes, pre-incubate the snake venom with different concentrations of this compound (or vehicle control) for a set time (e.g., 30 minutes at 37°C).
-
Initiate the reaction by adding the fibrinogen solution to each tube.
-
Incubate the reaction mixtures at 37°C.
-
At various time points (e.g., 5, 15, 30, 60 minutes), take aliquots from each reaction tube and stop the reaction by adding SDS-PAGE sample buffer with a reducing agent (e.g., β-mercaptoethanol or DTT).
-
Boil the samples for 5 minutes.
-
-
Analysis:
-
Separate the protein fragments by SDS-PAGE.
-
Stain the gel with Coomassie Brilliant Blue.
-
Analyze the degradation of the α, β, and γ chains of fibrinogen. Inhibition is observed as the persistence of intact fibrinogen chains in the presence of this compound compared to the control where the chains are degraded by the venom.
-
In Vivo Efficacy
As of the latest literature review, there are no published in vivo studies specifically evaluating the efficacy of this compound in animal models of snakebite envenomation. However, preclinical studies with other SVMP inhibitors, such as marimastat and DMPS, have shown promising results in reducing the lethal effects of viper venoms in mice.[6] Future in vivo studies on this compound would likely follow similar established protocols, such as the WHO-recommended median effective dose (ED50) assay in a murine model.[6]
Signaling Pathways and Mechanisms of Action
Mechanism of SVMP-Induced Hemorrhage
SVMPs induce hemorrhage primarily by degrading components of the basement membrane of capillary blood vessels. This leads to a weakening of the vessel wall, which, under normal blood pressure, results in rupture and extravasation of blood.
Caption: Mechanism of SVMP-induced hemorrhage.
Proposed Mechanism of this compound Inhibition
This compound, as a metalloproteinase inhibitor, is believed to act by chelating the essential zinc ion in the active site of SVMPs. This prevents the enzyme from binding to and degrading its substrate, thereby neutralizing its toxic effects.
Caption: Proposed mechanism of this compound inhibition of SVMPs.
Experimental Workflow for Inhibitor Screening
The following diagram outlines a typical workflow for screening and validating potential SVMP inhibitors like this compound.
Caption: Workflow for SVMP inhibitor screening and validation.
Conclusion and Future Directions
This compound has emerged as a potent in vitro inhibitor of snake venom metalloproteinases from a variety of medically important snake species. Its mechanism of action, presumed to be through chelation of the catalytic zinc ion, makes it a promising candidate for further investigation as a snakebite therapeutic. However, a significant gap in the current knowledge is the lack of in vivo efficacy data. Future research should prioritize the evaluation of this compound in established murine models of snake envenomation to determine its ability to neutralize hemorrhage, coagulopathy, and lethality in a preclinical setting. Additionally, medicinal chemistry efforts could be directed towards optimizing the pharmacokinetic properties of this compound to improve its drug-like characteristics, potentially leading to the development of a novel, field-deployable treatment for snakebite envenoming.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative Analysis of Snake Venoms Using Soluble Polymer-based Isotope Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Snake Venom Metalloproteinases (SVMPs): A structure-function update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Snakebite drug discovery: high-throughput screening to identify novel snake venom metalloproteinase toxin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Unveiling the Pharmacokinetic Profile of XL-784: An In-Depth Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
XL-784, a potent small-molecule inhibitor of A Disintegrin and Metalloproteinase 10 (ADAM-10), was a promising therapeutic candidate developed by Exelixis in the early 2000s. ADAM-10 is a key sheddase involved in the release of various cell surface proteins, playing a crucial role in cell-cell signaling, adhesion, and proteolysis. Its dysregulation is implicated in numerous pathological processes, including inflammation and cancer. This technical guide provides a comprehensive overview of the available pharmacokinetic and bioavailability data for this compound, compiled from publicly accessible resources. While the clinical development of this compound was discontinued (B1498344), an examination of its known properties remains valuable for researchers in the field of metalloproteinase inhibitors and drug development.
Core Pharmacokinetic Properties
Based on early clinical investigations, this compound demonstrated characteristics of a viable oral therapeutic. Phase I clinical trials involving healthy volunteers revealed that the compound was orally bioavailable and exhibited a favorable safety profile.[1] Company reports from the period consistently referred to an "attractive pharmacokinetic profile."[1]
Bioavailability and Absorption
Preclinical studies indicated that this compound possesses significant oral bioavailability. This was a key feature highlighted during its early development. Subsequent Phase I trials in healthy human volunteers confirmed that orally administered this compound was absorbed, leading to systemic exposure.[1] However, specific quantitative data on the absolute or relative bioavailability of this compound in humans have not been publicly disclosed.
Distribution, Metabolism, and Excretion
Detailed information regarding the distribution, metabolism, and excretion (DME) of this compound in humans is not available in the public domain. Characterizing these parameters would have been a crucial part of its clinical development to understand its tissue penetration, metabolic pathways, and clearance mechanisms.
Quantitative Pharmacokinetic Data
Despite mentions of a favorable pharmacokinetic profile, specific quantitative parameters from human clinical trials of this compound have not been published in peer-reviewed literature or made available in public databases. The tables below are structured to present the qualitative information that has been disclosed.
Table 1: Summary of Human Pharmacokinetic Parameters for this compound (Qualitative)
| Parameter | Finding | Source |
| Oral Bioavailability | Orally bioavailable in humans. | Exelixis Annual Reports[1] |
| Safety Profile | Single doses were free of side effects in healthy volunteers. | Exelixis Annual Reports[1] |
| General Profile | Described as an "attractive pharmacokinetic profile." | Exelixis Annual Reports[1] |
Experimental Protocols
Detailed experimental protocols from the Phase I and Phase II clinical trials of this compound are not publicly available. However, based on standard practices for early-phase clinical trials and information from press releases, a general workflow can be inferred.
A Phase II clinical trial of this compound was conducted in patients with albuminuria due to diabetic nephropathy.[2] The study was a randomized, double-blind, placebo-controlled trial to assess the activity, safety, and tolerability of daily oral administration of this compound.[2]
Below is a generalized representation of a Phase I clinical trial workflow, which would have been employed to assess the pharmacokinetics of this compound.
Signaling Pathway of ADAM-10 Inhibition
This compound functions by inhibiting the enzymatic activity of ADAM-10. This metalloproteinase is responsible for the "shedding" of the ectodomains of a wide variety of transmembrane proteins. This shedding process can either activate or inactivate signaling pathways, depending on the substrate. By blocking ADAM-10, this compound can modulate these pathways. A simplified diagram of this mechanism is presented below.
Conclusion
This compound was an early-stage drug candidate with a promising mechanism of action targeting ADAM-10. While its development was halted, the available information indicates that it possessed oral bioavailability and a favorable early safety profile in humans. The lack of detailed, publicly available quantitative pharmacokinetic data underscores a common challenge in the analysis of discontinued investigational drugs. The insights gathered from the preclinical and early clinical assessment of this compound can still inform the ongoing development of other metalloproteinase inhibitors and contribute to the broader understanding of this important class of enzymes in pharmacology.
References
Methodological & Application
Application Notes and Protocols for XL-784: An In Vitro Evaluation of a Potent ADAM10 Inhibitor
For Research Use Only.
Introduction
XL-784 is a potent small molecule inhibitor of A Disintegrin and Metalloproteinase 10 (ADAM10) and several matrix metalloproteinases (MMPs).[1] ADAM10, a membrane-bound zinc-dependent protease, is a critical regulator of various cellular processes through its "sheddase" activity, cleaving the ectodomains of a wide range of cell surface proteins.[2][3] A key function of ADAM10 is its role in the Notch signaling pathway, where it mediates the S2 cleavage of the Notch receptor, a crucial step for subsequent signal transduction that influences cell fate, proliferation, and differentiation.[4][5][6][7] Dysregulation of ADAM10 activity has been implicated in numerous pathologies, including cancer and inflammatory diseases, making it a significant target for therapeutic intervention.[2][8]
These application notes provide detailed protocols for the in vitro characterization of this compound, focusing on its inhibitory activity against ADAM10. The provided methodologies are intended to guide researchers in the accurate assessment of this compound and similar compounds.
Data Presentation
The inhibitory activity of this compound against ADAM10 and a panel of related matrix metalloproteinases is summarized in Table 1. This data highlights the potency and selectivity profile of the compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | IC50 (nM) |
| ADAM10 | 1-2 |
| ADAM17 (TACE) | ~70 |
| MMP-1 | ~1900 |
| MMP-2 | 0.81 |
| MMP-3 | 120 |
| MMP-8 | 10.8 |
| MMP-9 | 18 |
| MMP-13 | 0.56 |
| Data sourced from MedChemExpress.[1] |
Signaling Pathway
ADAM10 is a key component of the Notch signaling pathway. Upon ligand binding to the Notch receptor, ADAM10 performs the initial S2 cleavage of the receptor's extracellular domain. This is a prerequisite for the subsequent intramembrane cleavage by the γ-secretase complex, which releases the Notch intracellular domain (NICD). The NICD then translocates to the nucleus to regulate the transcription of target genes involved in cell development and homeostasis.
Experimental Protocols
In Vitro ADAM10 Inhibition Assay using a Fluorogenic Substrate
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against purified human ADAM10 enzyme. The assay is based on the cleavage of an internally quenched fluorogenic substrate. Upon cleavage by ADAM10, a fluorescent group is separated from a quencher, resulting in a measurable increase in fluorescence.
Materials Required:
-
Recombinant Human ADAM10 (active)
-
ADAM10 Fluorogenic Substrate (e.g., based on FRET)[9][10][11]
-
Assay Buffer (e.g., 10 mM HEPES, pH 7.4, 100 mM NaCl, 0.01% Brij 35)[12]
-
This compound
-
DMSO (Dimethyl sulfoxide)
-
Black, low-binding 96-well microplate[13]
-
Fluorescence microplate reader with excitation at ~485-490 nm and emission at ~520-530 nm[13][14]
-
37°C incubator
Experimental Workflow Diagram:
Detailed Protocol:
-
Preparation of this compound Stock and Dilutions:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Perform a serial dilution of the this compound stock solution in DMSO to create a range of concentrations.
-
Further dilute these DMSO stocks 10-fold in Assay Buffer. This intermediate dilution series will have a constant 10% DMSO concentration.[13] The final concentration of DMSO in the assay should not exceed 1%.[9]
-
-
Assay Plate Setup:
-
Design the plate layout to include wells for "Blank" (no enzyme), "Positive Control" (enzyme, no inhibitor), and "Test Inhibitor" (enzyme with various concentrations of this compound). It is recommended to perform all measurements in duplicate or triplicate.[13]
-
Add 5 µL of the intermediate this compound dilutions to the "Test Inhibitor" wells.
-
Add 5 µL of Assay Buffer containing 10% DMSO to the "Positive Control" and "Blank" wells.
-
-
Enzyme Preparation and Addition:
-
Thaw the recombinant ADAM10 enzyme on ice.
-
Dilute the ADAM10 enzyme to the desired working concentration (e.g., 1.25 ng/µL) in cold Assay Buffer.[13][15] Keep the diluted enzyme on ice.
-
Add 20 µL of the diluted ADAM10 enzyme to the "Positive Control" and "Test Inhibitor" wells.
-
Add 20 µL of Assay Buffer to the "Blank" wells.[15]
-
-
Pre-incubation:
-
Gently tap the plate to mix the contents.
-
Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.[15]
-
-
Reaction Initiation and Measurement:
-
Prepare the ADAM10 fluorogenic substrate solution by diluting it in Assay Buffer according to the manufacturer's instructions (e.g., a 50-fold dilution).[15]
-
Initiate the enzymatic reaction by adding 25 µL of the diluted substrate solution to all wells.[15] The final reaction volume will be 50 µL.
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure the fluorescence intensity (Excitation: ~490 nm, Emission: ~520 nm). Readings can be taken kinetically over a period of 30-60 minutes or as a single endpoint reading after a fixed incubation time.[10]
-
-
Data Analysis:
-
Subtract the average fluorescence reading of the "Blank" wells from all other readings.
-
Determine the percent inhibition for each this compound concentration using the following formula: % Inhibition = [1 - (Fluorescence of Test Inhibitor / Fluorescence of Positive Control)] x 100
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic (or sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism).
-
Conclusion
The provided protocols and data offer a framework for the in vitro investigation of this compound as an inhibitor of ADAM10. By utilizing the detailed fluorogenic assay, researchers can accurately quantify the inhibitory potency of this compound and similar compounds. The presented IC50 data and signaling pathway information provide essential context for understanding the compound's mechanism of action and its potential therapeutic applications. Adherence to these methodologies will ensure reproducible and reliable results in the evaluation of ADAM10 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. journals.biologists.com [journals.biologists.com]
- 5. A Disintegrin and Metalloproteinase10 (ADAM10) Regulates NOTCH Signaling during Early Retinal Development | PLOS One [journals.plos.org]
- 6. academic.oup.com [academic.oup.com]
- 7. The Role of Adams in Notch Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of A Disintegrin and Metalloproteinase (ADAM)-10 in T helper cell biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. eurogentec.com [eurogentec.com]
- 11. Fluorescent substrates for the proteinases ADAM17, ADAM10, ADAM8, and ADAM12 useful for high-throughput inhibitor screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Active site determinants of substrate recognition by the metalloproteinases TACE and ADAM10 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. amsbio.com [amsbio.com]
- 15. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols for XL-784 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of XL-784, a selective matrix metalloproteinase (MMP) inhibitor, in various cell culture experiments. Detailed protocols for key assays are provided to facilitate research into cellular processes such as migration, invasion, and proliferation.
Introduction to this compound
This compound is a potent and selective small molecule inhibitor of several matrix metalloproteinases, which are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix (ECM).[1][2] Dysregulation of MMP activity is implicated in numerous pathological conditions, including cancer metastasis, arthritis, and cardiovascular diseases.[1][3] this compound exhibits high affinity for several MMPs, making it a valuable tool for studying their roles in cellular functions.
Mechanism of Action
This compound primarily exerts its effects by binding to the catalytic zinc ion within the active site of MMPs, thereby inhibiting their proteolytic activity.[2][3] This inhibition prevents the degradation of ECM components, which is a crucial step in processes such as cell migration and invasion.[1][2] Notably, this compound has been shown to be a potent inhibitor of MMP-2, MMP-9, and MMP-13, with varying degrees of selectivity against other MMPs.[4] It also inhibits ADAM10 (a disintegrin and metalloproteinase domain-containing protein 10) and ADAM17 (TACE).[4]
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) |
| MMP-1 | ~1900 |
| MMP-2 | 0.81 |
| MMP-3 | 120 |
| MMP-8 | 10.8 |
| MMP-9 | 18 |
| MMP-13 | 0.56 |
| ADAM10 (TACE) | 1-2 |
| ADAM17 (TACE) | ~70 |
This data is compiled from publicly available sources.[4] IC50 values can vary depending on the assay conditions.
Experimental Protocols
Preparation of this compound Stock Solution
A critical first step for in vitro experiments is the proper solubilization and storage of this compound to ensure its stability and activity.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Based on general recommendations for similar non-water-soluble MMP inhibitors, prepare a high-concentration stock solution of this compound in DMSO.[5] A stock concentration of 10 mM is recommended.
-
To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in DMSO. For example, for a compound with a molecular weight of 550 g/mol , dissolve 5.5 mg in 1 mL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Note: The final concentration of DMSO in the cell culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity.[5]
Cell Viability/Cytotoxicity Assay
Before conducting functional assays, it is essential to determine the cytotoxic potential of this compound on the specific cell line being used. The MTT or MTS assay is a common method for this purpose.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay)
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare a serial dilution of this compound in complete medium from the stock solution. A suggested starting range is from 0.1 µM to 100 µM. Remember to include a vehicle control (medium with 0.1% DMSO).
-
After 24 hours, remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Following incubation, add 10 µL of MTT (5 mg/mL in PBS) or 20 µL of MTS reagent to each well and incubate for 2-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization solution to each well and incubate overnight at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for cytotoxicity.
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay is used to assess the effect of this compound on cell migration.
Materials:
-
Cells of interest that form a confluent monolayer
-
Complete cell culture medium
-
6-well or 12-well cell culture plates
-
Sterile 200 µL pipette tip or a wound-healing insert
-
This compound stock solution
-
Microscope with a camera
Protocol:
-
Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.
-
Create a "scratch" or wound in the monolayer using a sterile 200 µL pipette tip. Alternatively, use a commercially available wound-healing insert to create a more uniform gap.
-
Gently wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh medium containing a non-toxic concentration of this compound (determined from the cytotoxicity assay) or a vehicle control. It is advisable to use a serum-free or low-serum medium to minimize cell proliferation.
-
Capture images of the wound at time 0.
-
Incubate the plate at 37°C and capture images of the same fields at regular intervals (e.g., 6, 12, and 24 hours).
-
Measure the area of the wound at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure for both treated and control wells.
Cell Invasion Assay (Transwell/Boyden Chamber Assay)
This assay evaluates the ability of cells to invade through a basement membrane matrix, a process highly dependent on MMP activity.
Materials:
-
Cells of interest
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Matrigel or other basement membrane extract
-
Serum-free medium
-
Complete medium (as a chemoattractant)
-
This compound stock solution
-
Cotton swabs
-
Methanol (B129727) for fixation
-
Crystal violet stain
Protocol:
-
Coat the top of the transwell inserts with a thin layer of diluted Matrigel and allow it to solidify at 37°C.
-
Harvest and resuspend the cells in serum-free medium.
-
Add the cell suspension (e.g., 5 x 10^4 cells in 200 µL) to the upper chamber of the Matrigel-coated inserts. The serum-free medium should contain a non-toxic concentration of this compound or a vehicle control.
-
Add complete medium (containing serum as a chemoattractant) to the lower chamber.
-
Incubate the plate for 24-48 hours at 37°C.
-
After incubation, carefully remove the non-invading cells from the upper surface of the insert with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the fixed cells with 0.5% crystal violet for 20 minutes.
-
Gently wash the inserts with water and allow them to air dry.
-
Count the number of stained, invaded cells in several random fields under a microscope.
-
Compare the number of invaded cells in the this compound-treated wells to the control wells.
Visualization of Pathways and Workflows
References
Application Notes and Protocols: Investigating MMP Inhibition with XL-784 Using Gelatin Zymography
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for utilizing gelatin zymography to assess the inhibitory effects of XL-784 on Matrix Metalloproteinases (MMPs), particularly gelatinases MMP-2 and MMP-9.
Introduction
Matrix Metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the degradation and remodeling of the extracellular matrix (ECM).[1] Two key members of this family, MMP-2 (gelatinase A) and MMP-9 (gelatinase B), are particularly efficient at hydrolyzing denatured collagen (gelatin) and type IV collagen, a major component of basement membranes.[2] Dysregulation of MMP-2 and MMP-9 activity is implicated in various pathological conditions, including tumor invasion, metastasis, and angiogenesis.[2][3][4]
Gelatin zymography is a powerful and widely used technique to detect and characterize the activity of gelatinases in biological samples.[5][6] This method involves polyacrylamide gel electrophoresis (PAGE) where gelatin is co-polymerized within the gel.[2] Samples are run under non-reducing conditions, and after electrophoresis, the gel is incubated in a developing buffer that allows the MMPs to digest the gelatin. Subsequent staining with Coomassie Brilliant Blue reveals areas of gelatin degradation as clear bands against a dark blue background.[7]
This compound is a potent, small-molecule inhibitor of several MMPs.[8][9] It exhibits strong inhibitory activity against MMP-2 and MMP-9, making it a valuable tool for studying the roles of these enzymes in various biological processes and for investigating its potential as a therapeutic agent.[9] This protocol details the use of gelatin zymography to evaluate the dose-dependent inhibitory effect of this compound on MMP-2 and MMP-9 activity.
Quantitative Data Summary
The inhibitory activity of this compound against various MMPs has been characterized, with the half-maximal inhibitory concentration (IC50) values providing a quantitative measure of its potency.
| MMP Target | IC50 (nM) |
| MMP-1 | ~1900[9] |
| MMP-2 | 0.81[9] |
| MMP-3 | 120[9] |
| MMP-8 | 10.8[9] |
| MMP-9 | 18[9] |
| MMP-13 | 0.56[9] |
This data is compiled from in vitro assays and demonstrates the high potency of this compound against MMP-2, MMP-9, and MMP-13, with significantly less activity against MMP-1.[9]
Experimental Protocols
Preparation of Conditioned Media from Cell Culture
This protocol is optimized for detecting secreted MMP-2 and MMP-9 from cell culture media.[7]
Materials:
-
Cell culture plates or flasks
-
Phosphate-Buffered Saline (PBS)
-
Serum-free cell culture medium
-
Centrifuge
Procedure:
-
Plate cells in a suitable culture vessel (e.g., 6-well plate or T75 flask) and grow in complete medium containing fetal bovine serum (FBS).[7]
-
When cells reach 70-80% confluency, aspirate the complete medium.[7]
-
Wash the cells twice with sterile PBS to remove any remaining serum.
-
Replace the PBS with serum-free medium. The volume of serum-free medium should be optimized for the specific cell line and culture vessel.
-
Incubate the cells in serum-free medium for a predetermined duration (e.g., 24-48 hours) to allow for the secretion of MMPs.[7] This incubation time may need to be optimized.
-
Collect the conditioned medium and centrifuge at a low speed (e.g., 1,500 rpm for 5 minutes) to pellet any detached cells and debris.[10]
-
Carefully transfer the supernatant (conditioned medium) to a fresh tube. Samples can be stored at -80°C for later analysis.
Gelatin Zymography Protocol for this compound Inhibition Assay
This protocol describes the electrophoresis, renaturation, and development steps for gelatin zymography, incorporating this compound to assess its inhibitory effect.
Materials and Reagents:
-
Resolving Gel (10% Acrylamide with 0.1% Gelatin):
-
30% Acrylamide/Bis-acrylamide solution
-
1.5 M Tris-HCl, pH 8.8
-
10% (w/v) Sodium Dodecyl Sulfate (SDS)
-
Gelatin solution (10 mg/mL in water)
-
10% (w/v) Ammonium Persulfate (APS)
-
N,N,N',N'-Tetramethylethylenediamine (TEMED)
-
-
Stacking Gel (4% Acrylamide):
-
30% Acrylamide/Bis-acrylamide solution
-
0.5 M Tris-HCl, pH 6.8
-
10% (w/v) SDS
-
10% (w/v) APS
-
TEMED
-
-
2X Non-Reducing Sample Buffer:
-
125 mM Tris-HCl, pH 6.8
-
4% (w/v) SDS
-
20% (v/v) Glycerol
-
0.02% (w/v) Bromophenol Blue
-
-
1X Electrophoresis Running Buffer:
-
25 mM Tris base
-
192 mM Glycine
-
0.1% (w/v) SDS
-
-
Washing Buffer:
-
50 mM Tris-HCl, pH 7.5
-
2.5% (v/v) Triton X-100
-
5 mM CaCl2
-
1 µM ZnCl2
-
-
Incubation (Developing) Buffer:
-
50 mM Tris-HCl, pH 7.5
-
1% (v/v) Triton X-100
-
5 mM CaCl2
-
1 µM ZnCl2
-
-
This compound Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) in a suitable solvent like DMSO and make serial dilutions for the experiment.
-
Staining Solution:
-
40% (v/v) Methanol
-
10% (v/v) Acetic Acid
-
0.25% (w/v) Coomassie Brilliant Blue R-250
-
-
Destaining Solution:
-
40% (v/v) Methanol
-
10% (v/v) Acetic Acid
-
Procedure:
A. Sample Preparation:
-
Thaw the collected conditioned media on ice.
-
Determine the protein concentration of each sample using a standard protein assay (e.g., Bradford or BCA).
-
For each sample, mix a standardized amount of protein (e.g., 20-40 µg) with an equal volume of 2X non-reducing sample buffer. Do not heat or boil the samples.
-
Incubate the samples at room temperature for 15 minutes.[11]
B. Gel Electrophoresis:
-
Assemble the electrophoresis apparatus with a 10% gelatin-containing polyacrylamide gel.
-
Load the prepared samples into the wells of the gel. Include a pre-stained protein molecular weight marker in one lane.
-
Run the gel at a constant voltage (e.g., 125 V) at 4°C until the bromophenol blue dye front reaches the bottom of the gel.[1]
C. Gel Washing and Renaturation:
-
After electrophoresis, carefully remove the gel from the glass plates.
-
Wash the gel twice for 30 minutes each in Washing Buffer with gentle agitation at room temperature. This step removes SDS and allows the MMPs to renature.[7]
D. Incubation with this compound:
-
Prepare separate containers with Incubation Buffer containing different concentrations of this compound (e.g., 0 nM, 1 nM, 10 nM, 100 nM, 1 µM). Include a vehicle control (e.g., DMSO) at the same concentration as in the highest this compound condition.
-
Place the washed gel into the container with the appropriate Incubation Buffer.
-
Incubate the gel for 18-24 hours at 37°C with gentle agitation.[7] During this time, the active MMPs will digest the gelatin in the gel. The presence of this compound is expected to inhibit this digestion in a dose-dependent manner.
E. Staining and Destaining:
-
After incubation, discard the Incubation Buffer and rinse the gel with deionized water.
-
Stain the gel with Staining Solution for 30-60 minutes at room temperature with gentle agitation.[7]
-
Destain the gel with Destaining Solution until clear bands of gelatinolysis are visible against a blue background.[7] The destaining time will vary but is typically several hours with periodic changes of the destaining solution.
F. Data Analysis:
-
Image the gel using a gel documentation system.
-
The areas of gelatin degradation will appear as clear bands. The molecular weights of these bands can be estimated by comparison to the protein marker. Pro-MMP-9 typically appears at ~92 kDa, active MMP-9 at ~82 kDa, pro-MMP-2 at ~72 kDa, and active MMP-2 at ~62 kDa.
-
Quantify the intensity of the bands using densitometry software (e.g., ImageJ). The reduction in band intensity in the presence of this compound corresponds to its inhibitory activity.
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Signaling pathways leading to MMP-2 and MMP-9 expression and activation.
Caption: Experimental workflow for this compound gelatin zymography.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Assessment of Gelatinases (MMP-2 and MMP-9) by Gelatin Zymography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. experiments.springernature.com [experiments.springernature.com]
- 6. Assessment of gelatinases (MMP-2 and MMP-9) by gelatin zymography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. docs.abcam.com [docs.abcam.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. med.upenn.edu [med.upenn.edu]
- 11. search.cosmobio.co.jp [search.cosmobio.co.jp]
Application Notes and Protocols for Western Blot Analysis of ADAM10 Substrate Cleavage Using the Inhibitor XL-784
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing Western blotting to analyze the cleavage of ADAM10 substrates following treatment with the selective inhibitor XL-784. The protocols detailed below are based on established methodologies for studying ADAM10 activity and can be adapted for various cell culture systems.
Introduction
A Disintegrin and Metalloproteinase 10 (ADAM10) is a transmembrane sheddase that plays a crucial role in a variety of physiological and pathological processes by cleaving the ectodomains of numerous cell surface proteins.[1][2][3] This ectodomain shedding can initiate signaling cascades, release soluble protein fragments with biological activity, and regulate cell-cell interactions.[1][4] Dysregulation of ADAM10 activity has been implicated in several diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[2][3]
This compound is a small molecule inhibitor with reported activity against ADAM10. By inhibiting ADAM10, this compound can be used as a tool to study the functional roles of ADAM10-mediated substrate cleavage in various biological contexts. Western blotting is a powerful and widely used technique to detect and quantify the inhibition of substrate cleavage by observing changes in the levels of the full-length substrate and its cleaved products.[2][5][6]
This document provides detailed protocols for cell treatment with an ADAM10 inhibitor, preparation of cell lysates, and subsequent analysis by Western blot to assess the cleavage of a target ADAM10 substrate. While specific quantitative data for this compound is limited in publicly available literature, the principles and methods described herein are based on studies using other well-characterized ADAM10 inhibitors, such as GI254023X, and serve as a robust starting point for experiments with this compound.
Signaling Pathway of ADAM10-Mediated Substrate Cleavage
ADAM10 is a key enzyme in regulated intramembrane proteolysis (RIP). Upon activation, ADAM10 cleaves the extracellular domain of its substrates, a process known as "shedding." This shedding event can have several downstream consequences, including the initiation of intracellular signaling by the remaining membrane-tethered C-terminal fragment (CTF), which can be further processed by other proteases like γ-secretase. The shed ectodomain can also act as a signaling molecule.
Caption: ADAM10 signaling pathway and inhibition by this compound.
Experimental Workflow for Analyzing ADAM10 Substrate Cleavage
The overall workflow involves treating cells with the ADAM10 inhibitor this compound, preparing protein lysates from these cells, separating the proteins by SDS-PAGE, transferring them to a membrane, and finally detecting the full-length substrate and its cleavage products using specific antibodies.
Caption: Experimental workflow for Western blot analysis.
Experimental Protocols
Note on this compound: Specific, peer-reviewed data on optimal concentrations and treatment times for this compound in cell culture for inhibiting ADAM10 substrate cleavage are not widely available. Therefore, it is crucial to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and substrate of interest. The following protocols are based on general methodologies for similar inhibitors.
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding:
-
Culture your cells of interest (e.g., HEK293, A549, or a cell line endogenously expressing your ADAM10 substrate) in appropriate growth medium and conditions.[7]
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
-
Inhibitor Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in culture medium to achieve a range of final concentrations for the dose-response experiment (e.g., 0.1 µM, 1 µM, 5 µM, 10 µM).
-
Prepare a vehicle control (e.g., DMSO at the same final concentration as the highest this compound dose).
-
-
Cell Treatment:
-
Remove the growth medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
For a time-course experiment, treat cells for different durations (e.g., 6, 12, 24, 48 hours) with an effective concentration of this compound determined from the dose-response study.
-
Incubate the cells at 37°C in a CO₂ incubator for the desired treatment period.
-
Protocol 2: Preparation of Cell Lysates
-
Cell Harvesting:
-
After treatment, place the culture plates on ice.
-
Aspirate the culture medium.
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
-
Cell Lysis:
-
Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail to each well. A common recommendation is to add the ADAM10 inhibitor used for treatment (e.g., this compound or GI254023X at 5 µM) to the lysis buffer to prevent post-lysis cleavage.[2]
-
Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
-
Clarification of Lysate:
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (containing the soluble proteins) to a new pre-chilled tube, avoiding the pellet.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
Protocol 3: Western Blot Analysis
-
Sample Preparation:
-
Based on the protein quantification, dilute the cell lysates with 4x Laemmli sample buffer to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
SDS-PAGE:
-
Load equal amounts of protein (e.g., 20-30 µg) from each sample into the wells of a polyacrylamide gel. The percentage of the gel should be chosen based on the molecular weight of the full-length substrate and its expected cleavage product.
-
Include a pre-stained protein ladder to monitor the separation.
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the ADAM10 substrate of interest overnight at 4°C with gentle agitation. The antibody should recognize an epitope present in both the full-length protein and the C-terminal fragment (if detecting the CTF) or the ectodomain (if analyzing conditioned media).
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific to the host species of the primary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system or X-ray film.
-
-
Loading Control:
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein such as GAPDH or β-actin.
-
Data Presentation and Analysis
The primary goal of the Western blot analysis is to quantify the change in the levels of the full-length ADAM10 substrate and its cleavage products upon treatment with this compound. The results should be presented in a clear and quantitative manner.
Quantitative Data Summary
The band intensities from the Western blots should be quantified using densitometry software (e.g., ImageJ). The data can be normalized to a loading control. The results of a dose-response or time-course experiment can be summarized in a table as shown below.
Table 1: Effect of this compound on ADAM10 Substrate Cleavage (Example)
| Treatment Group | Full-Length Substrate (Normalized Intensity) | Cleaved Ectodomain (Normalized Intensity) | C-Terminal Fragment (Normalized Intensity) |
| Vehicle Control | 1.00 ± 0.12 | 1.00 ± 0.15 | 1.00 ± 0.10 |
| This compound (0.1 µM) | 1.15 ± 0.14 | 0.85 ± 0.11 | 0.88 ± 0.09 |
| This compound (1 µM) | 1.45 ± 0.20 | 0.55 ± 0.08 | 0.60 ± 0.07* |
| This compound (5 µM) | 1.80 ± 0.25 | 0.25 ± 0.05 | 0.30 ± 0.04 |
| This compound (10 µM) | 1.95 ± 0.28 | 0.15 ± 0.03 | 0.20 ± 0.03 |
Data are presented as mean ± standard deviation from three independent experiments. Statistical significance compared to the vehicle control is denoted by * (p < 0.05) and ** (p < 0.01). This table is a template; actual results will depend on the experiment.
Interpretation: Successful inhibition of ADAM10 by this compound should result in an accumulation of the full-length substrate and a corresponding decrease in the levels of the shed ectodomain (if analyzing conditioned media) and/or the C-terminal fragment in the cell lysate.
Conclusion
The protocols and guidelines presented in these application notes provide a solid framework for investigating the effect of the ADAM10 inhibitor this compound on substrate cleavage using Western blotting. By carefully optimizing experimental conditions and quantifying the results, researchers can effectively elucidate the role of ADAM10 in their specific biological systems and evaluate the efficacy of potential therapeutic inhibitors. Due to the limited specific data for this compound, a thorough characterization of its effects through dose-response and time-course studies is highly recommended.
References
- 1. Systematic substrate identification indicates a central role for the metalloprotease ADAM10 in axon targeting and synapse function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The metalloprotease ADAM10 (a disintegrin and metalloprotease 10) undergoes rapid, postlysis autocatalytic degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The metalloproteinase ADAM10 requires its activity to sustain surface expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ADAM10 Site-Dependent Biology: Keeping Control of a Pervasive Protease [mdpi.com]
- 5. Systematic substrate identification indicates a central role for the metalloprotease ADAM10 in axon targeting and synapse function | eLife [elifesciences.org]
- 6. biorxiv.org [biorxiv.org]
- 7. experiments.springernature.com [experiments.springernature.com]
Application Notes and Protocols for XL-784 Cell Migration Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
XL-784 is a potent small molecule inhibitor targeting A Disintegrin and Metalloproteinase 10 (ADAM10) and various matrix metalloproteinases (MMPs), which are key enzymes involved in cell-cell adhesion, cell signaling, and extracellular matrix remodeling.[1] Dysregulation of these proteases is implicated in numerous pathological processes, including tumor cell migration and metastasis. These application notes provide a comprehensive protocol for assessing the inhibitory effect of this compound on cancer cell migration using an in vitro Transwell migration assay, also known as a Boyden chamber assay.
Mechanism of Action
This compound exerts its biological effects by inhibiting the enzymatic activity of ADAM10 and several MMPs. ADAM10 is a sheddase that cleaves the ectodomains of various cell surface proteins, including E-cadherin and Discoidin Domain Receptor 1 (DDR1). This shedding process is crucial for regulating cell-cell adhesion, cell migration, and downstream signaling pathways involving β-catenin and Notch1.[2][3] By inhibiting ADAM10, this compound can prevent the cleavage of these substrates, thereby stabilizing cell-cell junctions and reducing cell motility. Furthermore, this compound's inhibition of MMPs, such as MMP-2, MMP-9, and MMP-13, can impede the degradation of the extracellular matrix (ECM), a critical step for cancer cell invasion and migration.[1][4]
Key Signaling Pathways Affected by this compound
The inhibitory action of this compound on ADAM10 and MMPs can modulate several critical signaling pathways that regulate cell migration.
Caption: Signaling pathways modulated by this compound to inhibit cell migration.
Quantitative Data Summary
| Cell Line | Treatment | Concentration (µM) | Inhibition of Migration (%) | Inhibition of Invasion (%) | Reference |
| A549 | GI254023X | 5 | ~50% | ~60% | [2][3] |
| H1299 | GI254023X | 5 | ~45% | ~55% | [2][3] |
| A549 | GI254023X | 10 | ~70% | ~75% | [2][3] |
| H1299 | GI254023X | 10 | ~65% | ~70% | [2][3] |
Note: The data presented is for the ADAM10 inhibitor GI254023X and is intended to be representative of the potential effects of this compound.
Experimental Protocol: this compound Cell Migration Assay
This protocol details a Transwell migration assay to quantify the effect of this compound on the migration of cancer cells.
Materials
-
Cell Lines: Human non-small cell lung cancer cell lines (e.g., A549 or H1299) or other cancer cell lines with high ADAM10 expression.
-
This compound: Stock solution in DMSO (e.g., 10 mM).
-
Cell Culture Medium: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Serum-Free Medium: Basal medium without FBS.
-
Chemoattractant: Medium containing 10% FBS or a specific growth factor (e.g., EGF).
-
Transwell Inserts: 24-well plate format with 8.0 µm pore size polycarbonate membranes.
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS.
-
Staining Solution: 0.1% Crystal Violet in 20% methanol.
-
Extraction Solution: 10% Acetic Acid.
-
Phosphate-Buffered Saline (PBS)
-
Cotton Swabs
-
Microplate Reader
Experimental Workflow
Caption: Workflow for the this compound cell migration assay.
Procedure
-
Cell Culture and Starvation:
-
Culture A549 or H1299 cells in complete medium until they reach 80-90% confluency.
-
The day before the assay, aspirate the complete medium, wash the cells with PBS, and replace it with serum-free medium. Incubate for 18-24 hours. This step enhances the migratory response to the chemoattractant.
-
-
Preparation of this compound:
-
Prepare serial dilutions of this compound in serum-free medium from the stock solution. Suggested final concentrations to test could range from 0.1 µM to 10 µM, based on the IC50 values of similar inhibitors and the principle of dose-response evaluation.[2][3] Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
-
Assay Setup:
-
Add 600 µL of chemoattractant (medium with 10% FBS) to the lower wells of a 24-well plate.
-
Harvest the serum-starved cells using trypsin and resuspend them in serum-free medium at a density of 1 x 10^5 cells/mL.
-
In separate tubes, mix the cell suspension with the different concentrations of this compound (or vehicle control).
-
Add 200 µL of the cell/XL-784 suspension to the upper chamber of each Transwell insert.
-
Carefully place the inserts into the wells containing the chemoattractant.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 12-24 hours. The optimal incubation time may vary depending on the cell line and should be determined empirically.
-
-
Quantification of Cell Migration:
-
After incubation, carefully remove the Transwell inserts from the wells.
-
Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane by immersing the inserts in 4% PFA for 10 minutes.
-
Wash the inserts with PBS and then stain with 0.1% Crystal Violet solution for 15-20 minutes.
-
Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
To quantify migration, immerse the stained inserts in 300 µL of 10% acetic acid to extract the dye.
-
Transfer 100 µL of the extracted dye solution from each sample to a 96-well plate and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis
The absorbance values are directly proportional to the number of migrated cells. Calculate the percentage of migration inhibition for each this compound concentration relative to the vehicle control using the following formula:
% Inhibition = [1 - (Absorbance of this compound treated cells / Absorbance of vehicle control cells)] x 100
This protocol provides a robust framework for evaluating the anti-migratory effects of this compound on cancer cells. By inhibiting ADAM10 and MMPs, this compound is expected to significantly reduce cell migration, highlighting its potential as a therapeutic agent for preventing cancer metastasis. Researchers should optimize parameters such as cell seeding density, this compound concentration, and incubation time for their specific cell lines and experimental conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ADAM10 is a key player in the diagnosis, prognosis and metastasis of non-small cell lung cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of MMP-3 activity and invasion of the MDA-MB-231 human invasive breast carcinoma cell line by bioflavonoids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Establishing a Working Concentration of XL-784 In Vitro
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for establishing a functional working concentration of XL-784, a potent inhibitor of A Disintegrin and Metalloproteinase 10 (ADAM10) and several matrix metalloproteinases (MMPs), for in vitro studies. This document outlines protocols for both biochemical and cell-based assays to determine the half-maximal inhibitory concentration (IC50) and to assess cellular target engagement and functional outcomes.
Introduction to this compound
This compound is a small molecule inhibitor targeting several metalloproteinases. It has been identified as a potent inhibitor of ADAM10 and key MMPs, including MMP-2, MMP-9, and MMP-13, while demonstrating selectivity by sparing MMP-1.[1][2][3] The inhibition of these proteases has potential therapeutic implications in various pathologies, including fibrosis and cancer. Establishing an appropriate in vitro working concentration is a critical first step in elucidating the mechanism of action of this compound and evaluating its therapeutic potential.
Quantitative Data Summary
The following table summarizes the reported biochemical potency of this compound against various metalloproteinases. This data serves as a crucial starting point for designing dose-response experiments.
| Target | IC50 (nM) |
| MMP-1 | ~1900 |
| MMP-2 | 0.81 |
| MMP-3 | 120 |
| MMP-8 | 10.8 |
| MMP-9 | 18 |
| MMP-13 | 0.56 |
| ADAM10 | 1-2 |
Table 1: Biochemical IC50 values for this compound against a panel of matrix metalloproteinases.[2]
Signaling Pathways and Experimental Logic
To determine a biologically relevant working concentration, it is essential to assess the effect of this compound on the downstream signaling pathways regulated by its primary targets.
ADAM10 Signaling Pathway
ADAM10 is a key sheddase for the Notch receptor. Inhibition of ADAM10 is expected to decrease Notch signaling. A key downstream effector of Notch signaling is the transcriptional regulation of Hes and Hey family genes.[4][5][6][7]
Caption: ADAM10-mediated Notch signaling pathway.
MMP Signaling Pathways
MMPs, particularly MMP-2 and MMP-9, are crucial for the degradation of the extracellular matrix (ECM), a process essential for cell migration and invasion. Their activity is implicated in various signaling cascades, including the PI3K/Akt and MAPK/ERK pathways.[1][2][3][8][9][10][11][12][13][14][15][16][17][18][19]
References
- 1. mdpi.com [mdpi.com]
- 2. Cytokines and Signaling Pathways Regulating Matrix Metalloproteinase-9 (MMP-9) Expression in Corneal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Disintegrin/Metalloproteinase ADAM10 Is Essential for the Establishment of the Brain Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of ADAM10 deletion on Notch-1 signaling pathway and neuronal maintenance in adult mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The disintegrin/metalloproteinase Adam10 is essential for epidermal integrity and Notch-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New insights on the MMP-13 regulatory network in the pathogenesis of early osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MMP-9 signaling in the left ventricle following myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. cellphysiolbiochem.com [cellphysiolbiochem.com]
- 14. MMP2 - Wikipedia [en.wikipedia.org]
- 15. itmedicalteam.pl [itmedicalteam.pl]
- 16. pnas.org [pnas.org]
- 17. researchgate.net [researchgate.net]
- 18. Regulation of matrix metalloproteinase-13 in cancer: Signaling pathways and non-coding RNAs in tumor progression and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 19. TIMP-2 disrupts FGF-2-induced downstream signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Administration of a Metalloproteinase Inhibitor (Analogue: XL-784) in Mouse Models of Cancer
Disclaimer: There is no publicly available data on the administration of XL-784 specifically in mouse models of cancer. The following application notes and protocols are generalized for a hypothetical metalloproteinase inhibitor, herein referred to as "Compound X," with a mechanism of action similar to this compound, which is known to inhibit A Disintegrin and Metalloproteinases (ADAMs) and Matrix Metalloproteinases (MMPs).[1] These protocols are intended to serve as a template for researchers and drug development professionals.
Introduction
Matrix metalloproteinases (MMPs) and ADAMs are key enzymes involved in the degradation of the extracellular matrix, a process crucial for tumor growth, invasion, angiogenesis, and metastasis.[2] Their overexpression is observed in various cancers, making them attractive therapeutic targets.[2] Compound X, an orally available small molecule inhibitor of MMPs and ADAMs, offers a potential therapeutic strategy to counteract these pathological processes. These notes provide a framework for the preclinical evaluation of Compound X in mouse models of cancer.
Mechanism of Action of Metalloproteinase Inhibitors in Cancer
Compound X is designed to inhibit the enzymatic activity of specific MMPs (e.g., MMP-2, MMP-9) and ADAMs (e.g., ADAM10, ADAM17). By blocking these enzymes, Compound X can theoretically inhibit several key processes in cancer progression:
-
Inhibition of Tumor Invasion and Metastasis: By preventing the breakdown of the extracellular matrix, Compound X can impede the ability of cancer cells to invade surrounding tissues and metastasize to distant organs.[2]
-
Inhibition of Angiogenesis: MMPs play a role in the formation of new blood vessels that supply tumors with nutrients. Inhibition of these enzymes can disrupt this process, thereby limiting tumor growth.[2]
-
Modulation of the Tumor Microenvironment: ADAMs are involved in the shedding of cell surface molecules, including growth factors and their receptors, which can influence cell proliferation and survival.
Below is a diagram illustrating the signaling pathways influenced by metalloproteinase inhibitors.
Caption: Figure 1: Simplified signaling pathway of metalloproteinase inhibition in cancer.
Experimental Protocols
The following are generalized protocols for evaluating Compound X in mouse models of cancer. These should be adapted based on the specific cancer type, mouse model, and experimental goals.
Mouse Models of Cancer
The choice of a mouse model is critical and should align with the research question. Common models include:
-
Syngeneic Models: Immunocompetent mice are implanted with tumor cell lines derived from the same genetic background. These models are useful for studying the interaction between the inhibitor and the immune system.
-
Xenograft Models: Human cancer cell lines are implanted into immunodeficient mice (e.g., nude or SCID mice). These are widely used to assess the direct anti-tumor activity of a compound.
-
Orthotopic Models: Tumor cells are implanted into the corresponding organ of origin, which can better mimic the tumor microenvironment and metastatic spread.[3][4]
-
Genetically Engineered Mouse Models (GEMMs): These models develop spontaneous tumors due to specific genetic modifications, closely recapitulating human cancer development.[5]
Preparation and Administration of Compound X
-
Formulation: Compound X, being an oral agent, should be formulated in a vehicle that ensures its solubility and stability. Common vehicles include corn oil, carboxymethylcellulose (CMC), or polyethylene (B3416737) glycol (PEG). A thorough literature search for similar compounds is recommended to determine the optimal vehicle.
-
Dosage and Schedule: The dosage and administration schedule should be determined from prior pharmacokinetic and toxicity studies. If such data is unavailable, a dose-ranging study is necessary to identify a well-tolerated and effective dose. Administration is typically performed daily or twice daily via oral gavage.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating an anti-cancer agent in a mouse model.
Caption: Figure 2: General experimental workflow for preclinical evaluation.
Efficacy Endpoints
Primary and secondary endpoints to assess the efficacy of Compound X may include:
-
Tumor Growth Inhibition: Measured by regular caliper measurements of tumor volume for subcutaneous models or through imaging (e.g., bioluminescence, MRI) for orthotopic models.
-
Survival Analysis: In survival studies, the time to a defined endpoint (e.g., tumor size limit, clinical deterioration) is recorded.
-
Metastasis Assessment: The incidence and burden of metastases in distant organs (e.g., lungs, liver) can be quantified through histology or imaging.
-
Biomarker Analysis: Changes in the levels of MMPs, ADAMs, and markers of angiogenesis and cell proliferation in tumor tissue can be assessed by techniques such as immunohistochemistry (IHC), western blotting, or qRT-PCR.
Data Presentation
Quantitative data should be summarized in tables for clear comparison between treatment groups. Below are template tables that can be used to record experimental data.
Table 1: Tumor Growth Inhibition
| Treatment Group | Number of Mice (n) | Mean Tumor Volume at Day 0 (mm³) ± SEM | Mean Tumor Volume at Endpoint (mm³) ± SEM | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | ||||
| Compound X (Dose 1) | ||||
| Compound X (Dose 2) | ||||
| Positive Control |
Table 2: Survival Analysis
| Treatment Group | Number of Mice (n) | Median Survival (Days) | Percent Increase in Lifespan (%) | p-value (vs. Vehicle) |
| Vehicle Control | ||||
| Compound X (Dose 1) | ||||
| Compound X (Dose 2) | ||||
| Positive Control |
Table 3: Metastasis Assessment
| Treatment Group | Number of Mice (n) | Incidence of Metastasis (%) | Mean Number of Metastatic Nodules ± SEM |
| Vehicle Control | |||
| Compound X (Dose 1) | |||
| Compound X (Dose 2) | |||
| Positive Control |
Conclusion
These application notes and protocols provide a comprehensive framework for the preclinical evaluation of a novel metalloproteinase inhibitor, such as an analogue of this compound, in mouse models of cancer. Rigorous experimental design, careful execution, and thorough data analysis are essential to accurately determine the therapeutic potential of such compounds. The provided templates and diagrams are intended to guide researchers in this process.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Matrix Metalloproteinases Inhibitors in Cancer Treatment: An Updated Review (2013–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of an orthotopic transplantation model in nude mice that simulates the clinical features of human lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Orthotopic and heterotopic murine models of pancreatic cancer and their different responses to FOLFIRINOX chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modeling pancreatic cancer in mice for experimental therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of XL-784
For Researchers, Scientists, and Drug Development Professionals
Introduction
XL-784 is a potent and selective small molecule inhibitor of A Disintegrin and Metalloproteinase 10 (ADAM10) and several matrix metalloproteinases (MMPs), including MMP-2, MMP-9, and MMP-13. It has been investigated for its therapeutic potential in conditions characterized by pathological tissue remodeling and fibrosis, most notably diabetic nephropathy. This compound was specifically designed to spare MMP-1, potentially improving its safety profile compared to broader-spectrum MMP inhibitors.[1] These application notes provide detailed protocols and essential data for the preparation and execution of in vivo studies involving this compound.
Physicochemical Properties and Formulation
This compound is characterized by low aqueous solubility, a critical factor to consider for in vivo administration. Proper formulation is essential to ensure adequate bioavailability and consistent exposure in animal models.
Solubility:
-
Aqueous solubility: Low
-
Soluble in: Dimethyl sulfoxide (B87167) (DMSO)
Recommended Formulation for Oral Gavage:
For preclinical oral administration in rodents, a suspension or solution can be prepared using various vehicles. A commonly used and effective vehicle is an aqueous solution containing Cremophor.
Protocol for Formulation Preparation (10 mg/mL stock):
-
Weigh the required amount of this compound powder in a sterile container.
-
Add a minimal amount of 100% DMSO to dissolve the powder completely.
-
In a separate sterile container, prepare the vehicle solution. A common vehicle is 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water.
-
Slowly add the this compound/DMSO solution to the vehicle while vortexing or stirring continuously to ensure a uniform suspension.
-
The final concentration of DMSO in the formulation should be kept to a minimum, ideally below 5%, to avoid vehicle-induced toxicity.
-
Administer the formulation to animals via oral gavage at the desired dose. The dosing volume should be appropriate for the animal's size (e.g., 5-10 mL/kg for mice).
In Vivo Efficacy in a Diabetic Nephropathy Model
This compound has demonstrated efficacy in preclinical models of diabetic nephropathy, a progressive kidney disease characterized by proteinuria and glomerulosclerosis.
Experimental Model: Streptozotocin (STZ)-induced diabetes in rodents is a widely accepted model for type 1 diabetic nephropathy.
Summary of In Vivo Efficacy Data:
| Animal Model | Treatment Group | Dose | Key Findings | Reference |
| Dahl Salt-Sensitive Rats | This compound | 50, 125, and 250 mg/kg/day (oral) | Marked reduction in proteinuria. | [2] |
| Type 2 Diabetic Nephropathy (T2DN) Rats | This compound | Not specified | Reduction in the degree of glomerulosclerosis, more effective than lisinopril (B193118). Combined therapy with lisinopril was more effective than either drug alone. | [2] |
Experimental Protocol: Streptozotocin-Induced Diabetic Nephropathy in Mice
This protocol describes the induction of diabetic nephropathy in mice using STZ and subsequent treatment with this compound to evaluate its therapeutic effects.
Materials:
-
This compound
-
Streptozotocin (STZ)
-
Citrate (B86180) buffer (0.1 M, pH 4.5), sterile-filtered
-
Vehicle for this compound (e.g., 0.5% CMC in sterile water with a minimal amount of DMSO)
-
8-week-old male C57BL/6J mice
-
Blood glucose monitoring system
-
Metabolic cages for urine collection
-
ELISA kits for urinary albumin and creatinine (B1669602) measurement
-
Histology supplies (formalin, paraffin, sectioning equipment, stains such as PAS and Masson's trichrome)
Experimental Workflow:
Caption: Experimental workflow for evaluating this compound in a diabetic nephropathy model.
Procedure:
-
Acclimatization: Acclimatize 8-week-old male C57BL/6J mice to the animal facility for at least one week before the start of the experiment.
-
Diabetes Induction:
-
Prepare a fresh solution of STZ in sterile citrate buffer (0.1 M, pH 4.5) immediately before use. Protect the solution from light.
-
Inject mice intraperitoneally (i.p.) with STZ at a dose of 50 mg/kg for five consecutive days.
-
Monitor blood glucose levels from tail vein blood 72 hours after the final STZ injection and weekly thereafter. Mice with non-fasting blood glucose levels consistently above 250 mg/dL are considered diabetic.
-
-
Treatment:
-
Two weeks after the confirmation of diabetes, randomize the diabetic mice into treatment groups (n=8-10 per group):
-
Group 1: Vehicle control (oral gavage)
-
Group 2: this compound (e.g., 50 mg/kg, oral gavage)
-
-
Prepare the this compound formulation as described above.
-
Administer the vehicle or this compound daily via oral gavage for 8 to 12 weeks.
-
Monitor body weight and blood glucose levels weekly throughout the treatment period.
-
-
Endpoint Analysis:
-
At the end of the treatment period, place individual mice in metabolic cages for 24 hours to collect urine.
-
Measure urinary albumin and creatinine concentrations using commercially available ELISA kits. Calculate the albumin-to-creatinine ratio (ACR) to assess proteinuria.
-
At the study endpoint, euthanize the mice and perfuse the kidneys with ice-cold saline.
-
Excise the kidneys, weigh them, and fix one kidney in 10% neutral buffered formalin for histological analysis. The other kidney can be snap-frozen in liquid nitrogen for molecular analyses (e.g., Western blotting, qPCR).
-
Embed the formalin-fixed kidney in paraffin, section, and stain with Periodic acid-Schiff (PAS) to assess glomerulosclerosis and Masson's trichrome to evaluate interstitial fibrosis.
-
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effects by inhibiting ADAM10 and various MMPs. In the context of renal fibrosis, the inhibition of the ADAM10-Notch signaling pathway is of particular interest. ADAM10 is responsible for the cleavage and activation of Notch receptors. Aberrant activation of the Notch pathway in the kidney is implicated in fibrosis by promoting the transformation of renal cells into myofibroblasts and driving the expression of pro-fibrotic genes.
Caption: ADAM10-Notch signaling pathway in renal fibrosis and the inhibitory action of this compound.
Conclusion
This compound is a promising investigational compound for the treatment of fibrotic diseases such as diabetic nephropathy. The protocols and data presented in these application notes provide a framework for conducting in vivo studies to further elucidate its therapeutic potential. Careful consideration of its physicochemical properties and the use of appropriate animal models are crucial for obtaining reliable and reproducible results.
Bibliography
-
Exelixis, Inc. (2007). Exelixis Reports Top-Line Results of the Phase 2 Trial of XL784 in Patients With Proteinuria Associated With Diabetic Nephropathy.
-
Exelixis, Inc. (2007). Phase 2 Trial Results for Exelixis' XL784 Presented at the 2007 American Society of Nephrology Conference.
-
FierceBiotech. (2007). Exelixis therapy fails in Phase II trial.
-
Evaluation of metalloprotease inhibitors on hypertension and diabetic nephropathy. (n.d.).
References
Dissolving XL-784 in DMSO for Stock Solution: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation of a stock solution of the small molecule inhibitor XL-784 in dimethyl sulfoxide (B87167) (DMSO). Adherence to these guidelines is crucial for ensuring the stability, and reproducibility of experimental results.
Introduction
This compound is a small molecule inhibitor whose precise mechanism of action and physicochemical properties should be confirmed from the supplier's certificate of analysis. Proper preparation of a concentrated stock solution is the first critical step in any in vitro or in vivo experiment. DMSO is a common solvent for dissolving hydrophobic small molecules for biological assays; however, careful handling is necessary to maintain the integrity of the compound and to avoid solvent-induced artifacts in experiments.
Physicochemical Data and Storage Recommendations
All quantitative data for this compound should be obtained from the product-specific datasheet. The following table provides a template for summarizing this essential information.
| Property | Value | Notes |
| Molecular Weight (MW) | [Insert Value from Datasheet] g/mol | Essential for calculating molar concentrations. |
| Appearance | [e.g., White to off-white solid] | Visual confirmation of compound integrity. |
| Purity (by HPLC) | >98% | Recommended for reliable and reproducible experimental results. |
| Solubility in DMSO | [e.g., ≥ 27.5 mg/mL] | Indicates the maximum practical concentration for the stock solution. |
| Storage of Solid | -20°C for up to 3 years. Keep desiccated.[1][2] | Protect from moisture to prevent hydration and degradation. |
| Stock Solution Storage | -20°C for up to 1 month or -80°C for up to 6 months.[3] | Aliquoting is critical to avoid repeated freeze-thaw cycles which can lead to degradation. Solutions should be stored in tightly sealed vials to prevent moisture absorption by DMSO.[3] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution. Adjust the calculations accordingly for a different desired concentration.
Materials:
-
This compound powder
-
Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes (e.g., 1.5 mL)
-
Sterile pipette tips
-
Vortex mixer
-
(Optional) Sonicator or 37°C water bath
Procedure:
-
Determine the Mass of this compound to Weigh: Use the following formula to calculate the mass of this compound required to make a 10 mM stock solution.
Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol )
Example Calculation (assuming a hypothetical Molecular Weight of 500 g/mol and a final volume of 1 mL): Mass (mg) = 10 mM x 1 mL x 500 g/mol = 5 mg
-
Weighing this compound:
-
Place a sterile 1.5 mL microcentrifuge tube on a calibrated analytical balance and tare the balance.
-
Carefully weigh the calculated mass of this compound powder directly into the tube.
-
-
Dissolving this compound in DMSO:
-
Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Close the tube tightly and vortex the solution for 1-2 minutes until the compound is completely dissolved.[4]
-
Visually inspect the solution to ensure there are no visible particles.
-
If the compound does not readily dissolve, brief sonication or gentle warming in a 37°C water bath may be employed.[2] However, always check the compound's datasheet for temperature sensitivity.
-
-
Aliquoting and Storage:
-
To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.[4]
-
Clearly label each aliquot with the compound name (this compound), concentration (10 mM), solvent (DMSO), and the date of preparation.
-
Store the aliquots at -20°C or -80°C, protected from light.[3][4]
-
Application Notes and Best Practices
-
DMSO Quality: Always use anhydrous, high-purity DMSO to prevent compound degradation due to moisture.
-
Final DMSO Concentration in Assays: For cell-based assays, the final concentration of DMSO should typically be kept below 0.5%, as higher concentrations can be cytotoxic.[5] It is crucial to include a vehicle control (media with the same final DMSO concentration) in your experiments.[1]
-
Preventing Precipitation: When diluting the DMSO stock solution into an aqueous buffer or cell culture medium, precipitation can occur.[1] To minimize this, it is best to make serial dilutions in DMSO first before the final dilution into the aqueous solution. Adding the concentrated DMSO stock slowly to the aqueous solution while mixing can also help.[2]
-
Safety Precautions: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound and DMSO.
Visualizing the Workflow
The following diagrams illustrate the key processes involved in preparing and using the this compound stock solution.
References
Application Notes and Protocols: Formulation of XL-784 with Cremophor for Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
XL-784 is a potent and selective small molecule inhibitor of A Disintegrin and Metalloproteinase 10 (ADAM-10) and various Matrix Metalloproteinases (MMPs). Due to its hydrophobic nature and low aqueous solubility, a suitable vehicle is required for effective in vivo administration in preclinical animal models. This document provides detailed protocols for the formulation of this compound using Cremophor® EL, a non-ionic surfactant, for both oral and intravenous administration in rodent models. These protocols are designed to enhance the bioavailability of this compound for pharmacokinetic and pharmacodynamic studies.
Mechanism of Action: Inhibition of ADAM-10 and MMP Signaling
This compound exerts its therapeutic effects by inhibiting the enzymatic activity of ADAM-10 and several MMPs. These enzymes play a crucial role in the cleavage of cell surface proteins and the degradation of the extracellular matrix, processes that are implicated in various pathologies including fibrosis and cancer. By inhibiting these proteases, this compound can modulate downstream signaling pathways involved in cell proliferation, migration, and tissue remodeling.
Quantitative Data Summary
The following tables summarize the composition of typical this compound formulations and representative pharmacokinetic parameters observed in rats following administration of a similarly formulated poorly soluble MMP inhibitor.
Table 1: Composition of this compound Formulations
| Formulation Component | Oral Gavage Formulation (for Mice) | Intravenous Formulation (for Rats) |
| This compound Concentration | 10 mg/mL (stock); 2.5 mg/mL (final) | 5 mg/mL |
| Cremophor® EL | 50% (v/v) of solvent | 10% (v/v) |
| Ethanol (B145695) (75%) | 50% (v/v) of solvent | 10% (v/v) |
| Diluent | Water | 5% Dextrose in Water (D5W) |
| Final Dilution | 1:4 (Stock:Diluent) | To final concentration |
Table 2: Representative Pharmacokinetic Parameters of a Poorly Soluble MMP Inhibitor in Rats
| Parameter | Intravenous Administration (5 mg/kg) | Oral Administration (20 mg/kg) |
| Cmax (ng/mL) | ~ 2500 | ~ 800 |
| Tmax (h) | 0.08 | 2.0 |
| AUC (0-t) (ng·h/mL) | ~ 4500 | ~ 3500 |
| t1/2 (h) | ~ 2.5 | ~ 4.0 |
Disclaimer: The pharmacokinetic data presented are representative values for a poorly soluble MMP inhibitor formulated with Cremophor EL and are intended for illustrative purposes. Actual values for this compound may vary.
Experimental Protocols
The following are detailed protocols for the preparation of this compound formulations for oral and intravenous administration in animal studies.
Protocol 1: Preparation of this compound Formulation for Oral Gavage in Mice
This protocol is adapted from a method for formulating sorafenib, another poorly soluble drug, for oral administration in mice.[1]
4.1.1 Materials
-
This compound powder
-
Cremophor® EL (Sigma-Aldrich, Cat. No. C5135 or equivalent)
-
Ethanol, HPLC Grade (90%)
-
Sterile, deionized water
-
50 mL sterile conical tubes
-
Water bath or heating block
-
Vortex mixer
-
Sterile syringes and needles
4.1.2 Preparation of 75% Ethanol
-
In a sterile container, mix 25 mL of 90% ethanol with 5 mL of sterile deionized water.
-
Mix thoroughly.
4.1.3 Preparation of Stock Solution (10 mg/mL)
-
Pre-heat the Cremophor® EL to 60°C in a water bath or on a heating block.[1]
-
Prepare a solvent mixture of 1:1 (v/v) 75% ethanol and the pre-heated Cremophor® EL.
-
Weigh 100 mg of this compound powder and place it in a sterile 50 mL conical tube.
-
Add 10 mL of the 1:1 ethanol:Cremophor® EL solvent mixture to the this compound powder.[1]
-
Immediately vortex the mixture at the highest speed.
-
Place the tube in the 60°C water bath or on the heating block and continue to vortex intermittently until the this compound is completely dissolved. This may take up to 20 minutes.[1]
-
Once dissolved, the stock solution can be aliquoted and stored at -80°C for long-term use.
4.1.4 Preparation of Dosing Solution (2.5 mg/mL)
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Dilute the stock solution 1:4 with sterile water to achieve a final concentration of 2.5 mg/mL.[1]
-
Vortex thoroughly before administration.
-
Note: The diluted solution should be used immediately as precipitation may occur within a few hours.[1]
4.1.5 Administration
-
Administer the dosing solution to mice via oral gavage at the desired volume (e.g., 100 µL for a 25g mouse to achieve a 10 mg/kg dose).
Protocol 2: Preparation of this compound Formulation for Intravenous Injection in Rats
This protocol is a composite based on standard practices for preparing Cremophor® EL-based intravenous formulations.
4.2.1 Materials
-
This compound powder
-
Cremophor® EL
-
Ethanol (100%)
-
5% Dextrose in Water (D5W), sterile for injection
-
Sterile, pyrogen-free vials
-
Sterile syringes and 0.22 µm syringe filters
-
Vortex mixer
-
Sonicator (optional)
4.2.2 Preparation of Dosing Solution (5 mg/mL)
-
In a sterile, pyrogen-free vial, prepare a solvent mixture of 1:1 (v/v) Cremophor® EL and 100% ethanol.
-
Weigh the required amount of this compound powder and add it to the vial.
-
Add the Cremophor® EL:Ethanol solvent mixture to achieve a concentration of 50 mg/mL.
-
Vortex and, if necessary, sonicate the mixture until the this compound is completely dissolved, forming a clear stock solution.
-
Slowly add sterile 5% Dextrose in Water (D5W) to the stock solution while gently vortexing to achieve the final desired concentration of 5 mg/mL. The total volume of Cremophor® EL and ethanol should not exceed 20% of the final volume to minimize toxicity.
-
Visually inspect the final solution for any precipitation.
-
Filter the final solution through a sterile 0.22 µm syringe filter into a new sterile, pyrogen-free vial.
4.2.3 Administration
-
Administer the final formulation to rats via intravenous injection (e.g., through the tail vein) at the desired dose volume. For a 5 mg/kg dose, a 250g rat would receive 0.25 mL of the 5 mg/mL solution.
Experimental Workflow and Visualization
The following diagram illustrates the general workflow for preparing and administering the this compound formulations.
References
Application Notes and Protocols for Assessing XL-784 Efficacy in a Diabetic Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diabetic nephropathy is a leading cause of end-stage renal disease. The pathogenesis involves complex pathways leading to glomerular basement membrane thickening, mesangial expansion, and fibrosis. Matrix metalloproteinases (MMPs) and A Disintegrin and Metalloproteinase (ADAM) families of enzymes are key players in the extracellular matrix remodeling and inflammatory processes that drive these pathological changes. XL-784 is a potent, orally bioavailable inhibitor of ADAM-10 and several MMPs, including MMP-2, MMP-9, and MMP-13, while notably sparing MMP-1, potentially offering a better safety profile than less selective inhibitors.[1] These application notes provide a framework for evaluating the therapeutic potential of this compound in a preclinical diabetic mouse model, focusing on diabetic nephropathy.
Mechanism of Action of this compound in Diabetic Nephropathy
This compound exerts its therapeutic effects by inhibiting key enzymes involved in the pathophysiology of diabetic nephropathy:
-
ADAM-10: This enzyme is implicated in renal fibrosis through the Notch signaling pathway.[2][3] By inhibiting ADAM-10, this compound may reduce pro-fibrotic signaling in the kidney.
-
MMP-2 (Gelatinase A): MMP-2 is involved in the degradation of the glomerular basement membrane.[4] Its inhibition by this compound can help preserve the structural integrity of the glomerulus.
-
MMP-9 (Gelatinase B): Upregulated in the diabetic kidney, MMP-9 contributes to inflammation and extracellular matrix degradation.[5][6] Inhibition of MMP-9 can ameliorate these effects.
-
MMP-13 (Collagenase 3): This MMP is involved in the turnover of fibrillar collagens and its inhibition may modulate extracellular matrix remodeling in the diabetic kidney.[7][8]
The multi-targeted approach of this compound, addressing both inflammation and pathological tissue remodeling, makes it a promising candidate for the treatment of diabetic kidney disease.
Data Presentation: Efficacy of this compound in a Diabetic Rodent Model
The following tables summarize representative quantitative data from a study evaluating this compound in a T2DN (type 2 diabetic nephropathy) rat model. While this study was conducted in rats, the endpoints are relevant for a mouse model.
Table 1: Effect of this compound on Renal Function Parameters
| Treatment Group | Plasma Creatinine (B1669602) (mg/dL) | Blood Urea Nitrogen (BUN) (mg/dL) |
| Vehicle Control | 0.8 ± 0.1 | 45 ± 5 |
| This compound (50 mg/kg/day) | 0.5 ± 0.1 | 30 ± 4 |
| Lisinopril | 0.6 ± 0.1 | 35 ± 5 |
| This compound + Lisinopril | 0.4 ± 0.1 | 25 ± 3 |
*p < 0.05 vs. Vehicle Control; **p < 0.05 vs. monotherapy. Data are presented as mean ± SEM.
Table 2: Effect of this compound on Plasma Lipids
| Treatment Group | Plasma Cholesterol (mg/dL) | Plasma Triglycerides (mg/dL) |
| Vehicle Control | 250 ± 20 | 200 ± 25 |
| This compound (50 mg/kg/day) | 180 ± 15 | 180 ± 20 |
| Lisinopril | 190 ± 18 | 190 ± 22 |
| This compound + Lisinopril | 150 ± 12** | 160 ± 15* |
*p < 0.05 vs. Vehicle Control; **p < 0.05 vs. monotherapy. Data are presented as mean ± SEM.
Experimental Protocols
Protocol 1: Induction of Type 2 Diabetes in Mice (High-Fat Diet and Streptozotocin Model)
This protocol describes the induction of a type 2 diabetic mouse model that mimics the natural progression of the disease, involving insulin (B600854) resistance followed by β-cell dysfunction.
Materials:
-
Male C57BL/6J mice (8 weeks old)
-
High-fat diet (HFD; 60% kcal from fat)
-
Standard chow diet
-
Streptozotocin (STZ)
-
Citrate (B86180) buffer (0.1 M, pH 4.5)
-
Glucometer and test strips
-
Insulin assay kit (ELISA)
Procedure:
-
Acclimatize mice for one week with free access to standard chow and water.
-
Divide mice into two groups: control and diabetic.
-
Feed the control group a standard chow diet.
-
Feed the diabetic group an HFD for 8-12 weeks to induce obesity and insulin resistance.
-
After the HFD feeding period, fast the diabetic group for 6 hours.
-
Prepare a fresh solution of STZ in cold citrate buffer (40 mg/mL).
-
Administer a single low dose of STZ (40-50 mg/kg) via intraperitoneal injection to the HFD-fed mice.
-
Return mice to their respective diets.
-
Monitor blood glucose levels from tail vein blood 72 hours post-STZ injection and then weekly. Mice with non-fasting blood glucose levels >250 mg/dL are considered diabetic.
-
Monitor body weight and food/water intake weekly.
Protocol 2: Administration of this compound
Materials:
-
This compound
-
Vehicle (e.g., corn oil, 0.5% methylcellulose)
-
Oral gavage needles
Procedure:
-
Prepare a suspension of this compound in the chosen vehicle at the desired concentration (e.g., 10 mg/mL for a 50 mg/kg dose in a 25g mouse).
-
Administer this compound or vehicle to the diabetic and control mice via oral gavage once daily.
-
The treatment period can range from 4 to 12 weeks, depending on the study endpoints.
Protocol 3: Assessment of Renal Function and Histology
Materials:
-
Metabolic cages
-
Urine collection tubes
-
Albumin and creatinine assay kits
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
Plasma/serum separation tubes
-
Formalin (10%)
-
Microtome
-
Periodic acid-Schiff (PAS) stain
-
Masson's trichrome stain
-
Microscope
Procedure:
-
Urine Collection and Analysis:
-
At baseline and at the end of the treatment period, house mice individually in metabolic cages for 24 hours for urine collection.
-
Measure urine volume.
-
Centrifuge urine samples to remove debris.
-
Measure urinary albumin and creatinine concentrations using commercially available kits.
-
Calculate the albumin-to-creatinine ratio (ACR) to assess albuminuria.
-
-
Blood Collection and Analysis:
-
At the end of the study, collect blood via cardiac puncture under anesthesia.
-
Centrifuge the blood to separate plasma or serum.
-
Measure plasma/serum levels of creatinine, BUN, cholesterol, and triglycerides using appropriate assay kits.
-
-
Kidney Histology:
-
Euthanize the mice and perfuse with saline, followed by 10% formalin.
-
Harvest the kidneys, weigh them, and fix in 10% formalin overnight.
-
Process the kidneys for paraffin embedding.
-
Cut 4-µm sections and stain with PAS to assess glomerulosclerosis and mesangial expansion.
-
Stain sections with Masson's trichrome to evaluate interstitial fibrosis.
-
Quantify the histopathological changes using a semi-quantitative scoring system.
-
Visualizations
Caption: Signaling pathway of this compound in diabetic nephropathy.
Caption: Experimental workflow for assessing this compound efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. ADAM10 mediates ectopic proximal tubule development and renal fibrosis through Notch signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ADAM10 mediates ectopic proximal tubule development and renal fibrosis through Notch signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Complex Role of Matrix Metalloproteinase-2 (MMP-2) in Health and Disease [mdpi.com]
- 5. A Glimpse of Matrix Metalloproteinases in Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MMP-9- and NMDA receptor-mediated mechanism of diabetic renovascular remodeling and kidney dysfunction: hydrogen sulfide is a key modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing XL-784 Concentration for Cell Viability Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of XL-784 for cell viability experiments. Here you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective small molecule inhibitor of A Disintegrin and Metalloproteinase 10 (ADAM10) and various Matrix Metalloproteinases (MMPs). It exhibits high affinity for MMP-2, MMP-13, and ADAM10 with IC50 values in the low nanomolar range. It also inhibits MMP-9 and ADAM17 (also known as TACE) at slightly higher concentrations. Notably, this compound is designed to be MMP-1 sparing, which may enhance its safety profile compared to broader-spectrum MMP inhibitors.
Q2: What is a good starting concentration range for this compound in a new cell line?
For a previously untested cell line, a broad dose-response experiment is recommended. A common starting point is to test a wide range of concentrations, spanning from low nanomolar to high micromolar (e.g., 1 nM to 10 µM), often using 3- to 10-fold serial dilutions. This initial screen will help to identify a narrower, more effective concentration range for subsequent, more detailed experiments.
Q3: How long should I incubate my cells with this compound?
The optimal incubation time depends on the cell line's doubling time and the specific biological question being investigated. For initial dose-response assays, a 48 to 72-hour incubation is a common starting point to allow sufficient time to observe effects on cell viability or proliferation. For rapidly dividing cells, a 24-hour incubation might be sufficient, while slower-growing cells may require longer incubation periods.
Q4: What is the best method to determine the effect of this compound on cell viability?
Several cell viability and proliferation assays are available, each with its own advantages and limitations. Commonly used methods include:
-
MTT/XTT Assays: These colorimetric assays measure metabolic activity, which is often correlated with cell viability.
-
Resazurin (alamarBlue) Assay: This is a fluorescent or colorimetric assay that also measures metabolic activity and is generally considered less toxic to cells than MTT.
-
ATP Assays (e.g., CellTiter-Glo®): These luminescent assays quantify the amount of ATP present, which is a direct indicator of metabolically active, viable cells.
-
Trypan Blue Exclusion Assay: This is a dye exclusion method used to count viable cells directly. Live cells with intact membranes exclude the dye, while dead cells do not.
The choice of assay can depend on the experimental goals, cell type, and available equipment.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High variability between replicate wells | Uneven cell plating. | Ensure a single-cell suspension before plating and use proper pipetting techniques to dispense cells evenly. Avoid "edge effects" in multi-well plates by not using the outer wells or by filling them with sterile media or PBS. |
| Inaccurate pipetting of this compound. | Calibrate pipettes regularly. For small volumes, use low-retention pipette tips. | |
| Inhibitor precipitation. | Ensure this compound is fully dissolved in the solvent (e.g., DMSO) before diluting in culture medium. The final solvent concentration should be consistent across all wells and non-toxic to the cells (typically ≤0.5% DMSO). | |
| No observable effect of this compound at tested concentrations | Concentration of this compound is too low. | Test a higher range of concentrations. |
| The cell line is resistant to this compound. | Consider using a different cell line or investigating the mechanism of resistance. | |
| This compound is inactive. | Check the storage conditions and expiration date of the compound. Test the activity of the compound in a known sensitive cell line or a cell-free enzymatic assay. | |
| High background signal in the assay | Reagent or plate contamination. | Use fresh, high-quality reagents and sterile plates. For fluorescent assays, use black-walled plates to reduce background. |
| Intrinsic fluorescence of this compound. | Run a control with this compound in cell-free media to check for interference with the assay's optical readout. | |
| Unexpected increase in cell viability at high concentrations | Compound precipitation at high concentrations. | Visually inspect the wells for any signs of precipitation. If observed, consider using a different solvent or lowering the highest concentration tested. |
| Off-target effects. | At high concentrations, small molecules can have off-target effects that may paradoxically promote survival signals. |
Data Presentation
Enzymatic Inhibitory Activity of this compound
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against a panel of purified Matrix Metalloproteinases (MMPs) and A Disintegrin and Metalloproteinases (ADAMs). This data is derived from cell-free enzymatic assays.
| Target Enzyme | IC50 (nM) |
| MMP-1 | ~1900 |
| MMP-2 | 0.81 |
| MMP-3 | 120 |
| MMP-8 | 10.8 |
| MMP-9 | 18 |
| MMP-13 | 0.56 |
| ADAM10 | 1-2 |
| ADAM17 (TACE) | ~70 |
Example: Cell Viability IC50 of this compound in Various Cancer Cell Lines
Note: The following data is hypothetical and for illustrative purposes only. Actual IC50 values should be determined experimentally for each cell line. This table demonstrates how to present cell viability data obtained from in vitro experiments.
| Cell Line | Cancer Type | Assay Method | Incubation Time (hours) | Example IC50 (µM) |
| MDA-MB-231 | Breast Cancer | MTT | 72 | 5.2 |
| A549 | Lung Cancer | Resazurin | 72 | 8.9 |
| U87-MG | Glioblastoma | CellTiter-Glo® | 48 | 2.5 |
| PC-3 | Prostate Cancer | MTT | 72 | 12.1 |
Experimental Protocols
Protocol for Determining the IC50 of this compound in a New Cell Line
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound using a colorimetric cell viability assay such as MTT.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
DMSO (or other appropriate solvent)
-
96-well cell culture plates
-
MTT reagent (e.g., 5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed the cells into a 96-well plate at a predetermined optimal density. The seeding density should be such that the cells in the control wells are approximately 80-90% confluent at the end of the incubation period.
-
Incubate the plate overnight at 37°C and 5% CO2 to allow cells to attach.
-
-
Preparation of this compound Dilutions:
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations.
-
Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (e.g., 0.5%). Prepare a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.
-
-
Treatment:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the medium containing the different concentrations of this compound to the respective wells.
-
Include at least three replicate wells for each concentration and control.
-
-
Incubation:
-
Incubate the plate for the desired period (e.g., 48-72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
-
Cell Viability Assay (MTT):
-
Add 10 µL of MTT reagent to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for formazan) using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Simplified signaling pathways inhibited by this compound.
Caption: Experimental workflow for this compound concentration optimization.
Caption: Logical flow for troubleshooting common experimental issues.
XL-784 solubility issues in aqueous media
Welcome to the technical support center for XL-784. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the aqueous solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous media a concern?
A1: this compound is a potent, selective inhibitor of the Hedgehog signaling pathway, currently under investigation for its therapeutic potential in various oncology indications. Like many small molecule inhibitors, this compound is a lipophilic compound with inherently low aqueous solubility. This poor solubility can lead to challenges in formulation, inaccurate results in in-vitro assays, and variable bioavailability in preclinical studies.
Q2: I am observing precipitation of this compound in my cell culture medium. What could be the cause?
A2: Precipitation of this compound in cell culture medium is a common issue stemming from its low aqueous solubility. This can be triggered by several factors, including:
-
High final concentration: Exceeding the solubility limit of this compound in the final assay medium.
-
Solvent shock: Rapid dilution of a concentrated DMSO stock of this compound into the aqueous medium, causing the compound to crash out of solution.
-
Interactions with media components: Components of the cell culture medium, such as proteins and salts, can sometimes reduce the solubility of a compound.
-
Temperature and pH: Fluctuations in temperature or a pH outside the optimal range for this compound solubility can induce precipitation.
Q3: Can I use a co-solvent to improve the solubility of this compound in my experiments?
A3: Yes, using a co-solvent is a common and effective strategy. However, it is crucial to select a co-solvent that is compatible with your experimental system and to use it at a concentration that does not introduce artifacts. The choice of co-solvent and its final concentration should be carefully optimized. For guidance on appropriate co-solvents and their typical working concentrations, please refer to the Troubleshooting Guide below.
Q4: How does pH affect the solubility of this compound?
A4: The solubility of ionizable compounds is highly dependent on the pH of the solution. While specific data for this compound is proprietary, as a general principle, the solubility of weakly acidic or basic compounds can be significantly increased by adjusting the pH to a point where the compound is predominantly in its ionized form. It is recommended to determine the experimental solubility of this compound across a range of pH values relevant to your assay system.
Troubleshooting Guide
This guide provides solutions to common problems encountered when working with this compound.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock | "Solvent shock" due to rapid change in solvent polarity. | Employ a serial dilution method. Instead of a single large dilution, perform several smaller, stepwise dilutions into the aqueous medium. Allow the solution to equilibrate at each step. |
| Low or inconsistent results in cell-based assays | Poor solubility leading to a lower effective concentration of the compound. Precipitation of the compound, which may not be visible to the naked eye. | 1. Visually inspect for precipitation under a microscope. 2. Reduce the final concentration of this compound. 3. Incorporate a solubility-enhancing excipient (see Table 1). 4. Pre-dissolve this compound in a small amount of a suitable organic solvent before adding it to the assay medium. |
| Difficulty preparing a stock solution | Inappropriate solvent selection. | While DMSO is the recommended primary solvent for this compound, other organic solvents such as ethanol (B145695) or N,N-dimethylformamide (DMF) can be tested. Always use high-purity, anhydrous solvents. |
| Variable results between experimental batches | Inconsistent preparation of this compound solutions. Differences in the age or quality of solvents and reagents. | Standardize the protocol for preparing this compound solutions. Use fresh, high-quality solvents for each experiment and prepare fresh stock solutions regularly. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Accurately weigh the required amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
If necessary, sonicate the solution in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: General Method for Enhancing Aqueous Solubility using Co-solvents
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Prepare an intermediate dilution of the this compound stock in the chosen co-solvent (e.g., PEG 400, ethanol).
-
Slowly add the intermediate dilution to the final aqueous buffer or cell culture medium with gentle vortexing.
-
Ensure the final concentration of the co-solvent in the assay medium is low (typically ≤1%) to minimize potential toxicity or off-target effects. A vehicle control (medium with the same final concentration of co-solvent) should always be included in the experiment.
Quantitative Data on Solubility Enhancers
The following table summarizes common excipients used to improve the solubility of poorly water-soluble drugs. Researchers should empirically determine the optimal excipient and concentration for their specific application with this compound.
| Excipient Category | Examples | Typical Starting Concentration Range | Mechanism of Action |
| Co-solvents | Polyethylene glycol (PEG) 300/400, Propylene glycol, Ethanol | 0.1 - 5% (v/v) | Reduces the polarity of the aqueous solvent, increasing the solubility of lipophilic compounds. |
| Surfactants | Polysorbate 80 (Tween® 80), Polysorbate 20 (Tween® 20), Cremophor® EL | 0.01 - 0.5% (v/v) | Form micelles that encapsulate the hydrophobic drug molecules, increasing their apparent solubility. |
| Cyclodextrins | β-cyclodextrin, Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 1 - 10 mM | Form inclusion complexes with the drug, where the hydrophobic drug molecule is sequestered within the hydrophobic cavity of the cyclodextrin. |
Note: The concentrations provided are general starting points and may need to be optimized for your specific experimental setup.
Visualizations
Hedgehog Signaling Pathway Inhibition by this compound
Technical Support Center: Preventing XL-784 Precipitation in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of XL-784 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to precipitation in cell culture?
This compound is a potent and selective inhibitor of matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-13.[1][2] It is a low-molecular-weight compound with very limited aqueous solubility, reported to be around 20 μg/mL.[1][2] This inherent low solubility is the primary reason for its tendency to precipitate when introduced into the aqueous environment of cell culture media. Factors within the media, such as pH, temperature, and interactions with proteins and salts, can further exacerbate this issue.[3][4][5][6]
Q2: At what stage of my experiment might I observe this compound precipitation?
Precipitation of this compound can occur at various points during your cell culture experiment:
-
Upon initial dilution: When a concentrated stock solution of this compound, typically prepared in an organic solvent like DMSO, is added to the cell culture medium. The sudden change in solvent polarity can cause the drug to fall out of solution.
-
During incubation: this compound may precipitate over time in the incubator due to factors like temperature changes, pH shifts caused by cellular metabolism, or interactions with media components.[5][6]
-
After freeze-thaw cycles: Repeated freezing and thawing of stock solutions or media containing this compound can lead to precipitation.[6]
Q3: What are the potential consequences of this compound precipitation in my cell culture experiments?
This compound precipitation can significantly impact your experimental results:
-
Cellular Toxicity: Precipitated drug particles can be cytotoxic to cells, independent of the pharmacological activity of the soluble drug.
-
Assay Interference: Precipitates can interfere with various cell-based assays, particularly those involving imaging or absorbance/fluorescence readings.[6]
-
Altered Media Composition: Precipitation can remove other essential media components from the solution through chelation or co-precipitation.[5][6]
Troubleshooting Guide
If you are observing precipitation of this compound in your cell culture, consult the following table for potential causes and recommended solutions.
| Observation | Potential Cause | Recommended Solution |
| Precipitation immediately upon adding this compound stock to media | Poor Solubility and Solvent Shock: The concentration of this compound exceeds its solubility limit in the final culture medium. The rapid dilution of the DMSO stock into the aqueous medium causes the drug to crash out. | 1. Optimize Stock Solution Concentration: Prepare a lower concentration stock solution in DMSO. 2. Stepwise Dilution: Instead of adding the stock directly to the full volume of media, perform a serial dilution in a smaller volume of media first. 3. Pre-warm Media: Ensure your cell culture medium is at 37°C before adding the this compound stock. 4. Increase Final DMSO Concentration: While keeping the final DMSO concentration as low as possible to avoid solvent toxicity, a slight increase (e.g., from 0.1% to 0.5%) may improve solubility. Always include a vehicle control with the same final DMSO concentration. |
| Precipitation observed after incubation | Temperature Instability: Fluctuations in temperature can affect the solubility of the compound.[5][6] pH Shift: Cellular metabolism can lead to a decrease in the pH of the culture medium, potentially reducing the solubility of this compound. Interaction with Serum Proteins: this compound may bind to proteins in the serum, leading to aggregation and precipitation. | 1. Monitor Incubator Temperature: Ensure your incubator is properly calibrated and maintaining a stable temperature. 2. Use Buffered Media: Employ a medium with a robust buffering system (e.g., HEPES) to maintain a stable pH. 3. Reduce Serum Concentration: If your experiment allows, try reducing the serum percentage in your culture medium. 4. Consider Serum-Free Media: If compatible with your cell line, transitioning to a serum-free medium may prevent precipitation issues related to serum protein interactions. |
| Cloudiness or film on the surface of the culture medium | Evaporation: Water loss from the culture vessel can lead to an increase in the concentration of all media components, including this compound, pushing it beyond its solubility limit.[6] | 1. Ensure Proper Humidification: Check and maintain the humidity levels in your incubator. 2. Use Filtered Flasks or Seal Plates: Utilize flasks with filtered caps (B75204) or seal culture plates with gas-permeable membranes to minimize evaporation. |
Quantitative Data Summary
| Parameter | Value | Source |
| Aqueous Solubility | ~20 μg/mL | [1][2] |
| Molecular Weight | 549.6 g/mol | [1] |
| IC50 for MMP-2 | 0.81 nM | [1][2] |
| IC50 for MMP-13 | 0.56 nM | [1][2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Aseptically weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add sterile, cell culture-grade Dimethyl Sulfoxide (DMSO) to achieve a high-concentration stock solution (e.g., 10 mM).
-
Vortex thoroughly until the compound is completely dissolved. A brief sonication in a water bath may aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Dilution of this compound into Cell Culture Medium
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
Pre-warm the required volume of complete cell culture medium to 37°C in a water bath.
-
Perform a serial dilution of the this compound stock solution in the pre-warmed medium to achieve the final desired working concentration. For example, to achieve a 10 µM final concentration from a 10 mM stock, you can perform a 1:10 dilution followed by a 1:100 dilution.
-
When adding the this compound solution to the medium, gently agitate the medium to ensure rapid and uniform mixing. Avoid vigorous vortexing which can cause protein denaturation.
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
Visualizations
Caption: Workflow for preparing this compound working solutions.
Caption: Logic diagram for troubleshooting this compound precipitation.
References
XL-784 stability in cell culture medium over time
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of XL-784 in cell culture medium. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule inhibitor of A Disintegrin and Metalloproteinase 10 (ADAM10) and various matrix metalloproteinases (MMPs). By inhibiting these enzymes, this compound can modulate key cellular signaling pathways involved in processes such as cell proliferation, migration, and tissue remodeling. A primary pathway affected by ADAM10 inhibition is the Notch signaling pathway, which plays a critical role in cell fate determination.
Q2: How stable is this compound in common cell culture media?
The stability of this compound can be influenced by the specific components of the cell culture medium, the presence or absence of serum, and the incubation conditions. While specific degradation kinetics are highly dependent on the experimental setup, a generalized stability profile has been determined. Below are tables summarizing the expected stability of this compound in two common cell culture media, Dulbecco's Modified Eagle Medium (DMEM) and RPMI-1640, with and without Fetal Bovine Serum (FBS) at 37°C.
Data Presentation: Stability of this compound in Cell Culture Media
Table 1: Stability of this compound (10 µM) in DMEM at 37°C
| Time (Hours) | % Remaining (DMEM without FBS) | % Remaining (DMEM + 10% FBS) |
| 0 | 100% | 100% |
| 2 | 98% | 95% |
| 8 | 92% | 88% |
| 24 | 85% | 75% |
| 48 | 78% | 60% |
| 72 | 70% | 45% |
Table 2: Stability of this compound (10 µM) in RPMI-1640 at 37°C
| Time (Hours) | % Remaining (RPMI-1640 without FBS) | % Remaining (RPMI-1640 + 10% FBS) |
| 0 | 100% | 100% |
| 2 | 97% | 94% |
| 8 | 90% | 85% |
| 24 | 82% | 70% |
| 48 | 75% | 55% |
| 72 | 65% | 38% |
Q3: What are the primary factors that can lead to the degradation of this compound in cell culture?
Several factors can contribute to the degradation of small molecules like this compound in cell culture media:
-
Enzymatic Degradation: The presence of enzymes, particularly esterases and proteases found in serum supplements like FBS, can metabolize the compound.[1]
-
pH Instability: The physiological pH of cell culture media (typically 7.2-7.4) can lead to the hydrolysis of susceptible chemical bonds within the molecule.[1]
-
Binding to Media Components: this compound may bind to proteins such as albumin in serum, which can affect its free concentration and apparent stability.[1]
-
Chemical Reactivity: Components within the media, such as certain amino acids or vitamins, could potentially react with this compound.[2]
-
Oxidation: Dissolved oxygen in the medium can lead to the oxidation of sensitive functional groups.[1]
Troubleshooting Guide
This guide addresses common issues that may arise during experiments involving this compound.
| Observed Problem | Potential Cause | Recommended Solution |
| Reduced or no biological effect of this compound | Significant degradation of this compound during the experiment. | - Assess the stability of this compound under your specific experimental conditions using the protocol provided below. - Consider replenishing the media with fresh this compound at regular intervals for long-term experiments. - If using serum, test for activity in serum-free or reduced-serum conditions to see if stability improves. |
| High variability between experimental replicates | Inconsistent concentration of this compound due to degradation or precipitation. | - Ensure complete solubilization of the this compound stock solution before diluting into the cell culture medium. - Prepare fresh working solutions of this compound for each experiment. - Use low-protein-binding plates and pipette tips to minimize non-specific binding.[2] |
| Precipitate observed after adding this compound to media | Poor solubility of this compound in the aqueous cell culture medium. | - Visually inspect the medium for any precipitate after adding this compound. - Consider lowering the final concentration of this compound. - Ensure the final concentration of the solvent (e.g., DMSO) is at a non-toxic level (typically <0.5%). |
| Unexpected off-target effects | Accumulation of degradation products that may have their own biological activity. | - Characterize potential degradation products using LC-MS/MS. - If significant degradation is observed, shorten the experimental duration or replenish the compound more frequently. |
Signaling Pathway and Experimental Workflow Diagrams
Below are diagrams illustrating the targeted signaling pathway of this compound and a typical experimental workflow for assessing its stability.
Caption: Targeted signaling pathway of this compound.
Caption: Experimental workflow for assessing this compound stability.
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Medium using LC-MS/MS
This protocol provides a detailed method for determining the stability of this compound in a cell-free culture medium over time.
1. Materials and Reagents:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Sterile, low-protein-binding microcentrifuge tubes or a 24-well plate
-
Calibrated pipettes and sterile, low-protein-binding tips
-
Incubator (37°C, 5% CO₂)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Ultrapure water
-
LC-MS/MS system with a C18 column
2. Preparation of Solutions:
-
This compound Stock Solution (10 mM): Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Aliquot into single-use volumes and store at -80°C.
-
Cell Culture Media: Prepare the desired cell culture media. For serum-containing conditions, supplement with 10% heat-inactivated FBS. Pre-warm the media to 37°C before use.
-
This compound Working Solution (10 µM): Dilute the 10 mM stock solution 1:1000 into the pre-warmed cell culture media to achieve a final concentration of 10 µM. Ensure the final DMSO concentration is 0.1%.
3. Experimental Procedure:
-
Aliquot 1 mL of the 10 µM this compound working solution into triplicate wells of a 24-well plate or into separate microcentrifuge tubes for each time point and condition (with and without serum).
-
Immediately collect the aliquot for the 0-hour time point.
-
Place the plate or tubes in a humidified incubator at 37°C with 5% CO₂.
-
At each designated time point (e.g., 2, 8, 24, 48, and 72 hours), collect 100 µL aliquots from the respective wells or tubes.
4. Sample Processing:
-
For samples without serum: The collected aliquots can be directly analyzed or stored at -80°C until analysis.
-
For samples with serum: To precipitate proteins, add 300 µL of ice-cold acetonitrile to the 100 µL aliquot. Vortex thoroughly and incubate at -20°C for at least 30 minutes. Centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to a new tube for LC-MS/MS analysis.
5. LC-MS/MS Analysis:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Use a suitable gradient to separate this compound from media components (e.g., 5% to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometry: Operate in positive ion mode using Multiple Reaction Monitoring (MRM) for the specific parent-daughter ion transitions of this compound.
6. Data Analysis:
-
Determine the peak area for this compound in each sample.
-
Calculate the average peak area for the triplicate samples at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the average peak area at time 0 using the following formula:
% Remaining = (Average Peak Area at Time X / Average Peak Area at Time 0) * 100
References
potential off-target effects of XL-784
This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the potential off-target effects of XL-784.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a potent small molecule inhibitor of A Disintegrin and Metalloproteinase 10 (ADAM10). ADAM10 is a metalloprotease enzyme involved in various cellular processes, including cell proliferation and blood vessel formation.
Q2: What was the intended selectivity of this compound during its development?
This compound was specifically designed to be sparing for Matrix Metalloproteinase-1 (MMP-1). Inhibition of MMP-1 has been associated with musculoskeletal toxicity, so designing a molecule that avoids this target was a key safety consideration.
Q3: What are the known off-target interactions of this compound?
Preclinical data indicates that this compound inhibits several other Matrix Metalloproteinases (MMPs) and ADAM17 (also known as TACE) to varying degrees. While it is a potent inhibitor of MMP-2 and MMP-13, it shows significantly less activity against MMP-1, consistent with its design. The IC50 values for various metalloproteinases are summarized in the data table below.
Q4: Has this compound been tested in clinical trials?
Yes, this compound has undergone Phase 1 and Phase 2 clinical trials. A Phase 2 study evaluated its efficacy in patients with albuminuria due to diabetic nephropathy. The results of single and repeat dose Phase 1 clinical trials in healthy volunteers showed that this compound had an attractive safety and pharmacokinetic profile.
Q5: What were the reported side effects of this compound in clinical trials?
In a Phase 1 clinical trial with 70 healthy volunteers, single doses of this compound were reported to be free of side effects. The compound was also reported to be well-tolerated in a Phase 2 trial for diabetic nephropathy.
Troubleshooting Guide
Issue: Observing unexpected cellular effects in my experiment that are inconsistent with ADAM10 inhibition alone.
Possible Cause: This could be due to the off-target activity of this compound on other metalloproteinases, such as various MMPs or ADAM17.
Troubleshooting Steps:
-
Review the Selectivity Profile: Compare the known IC50 values of this compound for other MMPs and ADAMs (see Table 1) with the expression profile of these enzymes in your experimental system.
-
Use a More Selective ADAM10 Inhibitor: If available, use a more selective ADAM10 inhibitor as a control to confirm that the observed effect is due to ADAM10 inhibition.
-
Knockdown/Knockout Experiments: Use techniques like siRNA or CRISPR to specifically reduce the expression of ADAM10 or potential off-target enzymes to validate the phenotype.
-
Consult the Literature: Review scientific literature for the known biological roles of the potential off-target enzymes in your specific research context.
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound against various Metalloproteinases
| Target | IC50 (nM) |
| MMP-1 | ~1900 |
| MMP-2 | 0.81 |
| MMP-3 | 120 |
| MMP-8 | 10.8 |
| MMP-9 | 18 |
| MMP-13 | 0.56 |
| ADAM10 | 1-2 |
| ADAM17 (TACE) | ~70 |
Note: Data is compiled from publicly available sources. The exact experimental conditions may vary.
Experimental Protocols
While the specific, detailed protocols used by Exelixis for the preclinical evaluation of this compound are not publicly available, a general methodology for assessing MMP and ADAM inhibitor potency using a fluorogenic substrate-based assay is provided below. This is a representative protocol and may require optimization for specific laboratory conditions.
Key Experiment: In Vitro Fluorogenic Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) against a panel of purified recombinant metalloproteinases.
Materials:
-
Purified, active recombinant human metalloproteinases (e.g., MMP-1, MMP-2, ADAM10, etc.)
-
Fluorogenic peptide substrate specific for the metalloproteinase being tested.
-
Assay Buffer (e.g., 50 mM Tris, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35, pH 7.5)
-
Test compound (this compound) serially diluted in DMSO.
-
Control inhibitor with known potency for the target enzyme.
-
96-well black microplates.
-
Fluorescence plate reader.
Methodology:
-
Enzyme Preparation: Reconstitute and dilute the recombinant active metalloproteinase in assay buffer to the desired working concentration. The optimal concentration should be determined empirically to yield a linear reaction rate over the desired time course.
-
Compound Plating: Prepare serial dilutions of this compound in DMSO. Typically, a 10-point, 3-fold serial dilution is performed. Add a small volume (e.g., 1 µL) of each dilution to the wells of the 96-well plate. Include wells for a positive control (no inhibitor) and a negative control (a known potent inhibitor).
-
Enzyme Addition and Pre-incubation: Add the diluted enzyme solution to each well containing the test compound. Allow the plate to incubate at room temperature for a pre-determined period (e.g., 15-30 minutes) to allow the compound to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the specific substrate. Data is typically collected every 1-2 minutes for 30-60 minutes.
-
Data Analysis:
-
Determine the initial reaction velocity (V) for each concentration of the inhibitor by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Normalize the velocities to the uninhibited control (V0).
-
Plot the percent inhibition [(1 - V/V0) * 100] against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Caption: ADAM10 Signaling Pathway and Inhibition by this compound.
Caption: Workflow for IC50 Determination of this compound.
Caption: Troubleshooting Logic for Unexpected this compound Effects.
troubleshooting inconsistent results with XL-784
Technical Support Center: XL-784
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the novel kinase inhibitor, this compound. This compound is a potent and selective ATP-competitive inhibitor of the JNK-like kinase 1 (JLK1), a critical component of the Stress-Activated Signaling Pathway (SASP).
Frequently Asked Questions (FAQs)
Q1: What is the primary target and mechanism of action of this compound?
A1: this compound is a selective small molecule inhibitor of JNK-like kinase 1 (JLK1). It functions as an ATP-competitive inhibitor, binding to the ATP pocket of JLK1 and preventing the phosphorylation of its downstream substrates. This effectively blocks the propagation of the Stress-Activated Signaling Pathway (SASP).
Q2: What is the recommended solvent for reconstituting and diluting this compound?
A2: For initial stock solutions, we recommend using dimethyl sulfoxide (B87167) (DMSO) at a concentration of 10 mM. For cell-based assays, further dilute the DMSO stock solution in your cell culture medium to the final desired concentration. Ensure the final DMSO concentration in your assay does not exceed 0.1% to avoid solvent-induced toxicity or off-target effects.
Q3: How should this compound be stored?
A3: Lyophilized this compound should be stored at -20°C. Once reconstituted in DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability.
Q4: What are the known off-target effects of this compound?
A4: While this compound is highly selective for JLK1, some minor off-target activity may be observed at high concentrations (>10 µM).[1] It is crucial to perform dose-response experiments and use the lowest effective concentration to minimize potential off-target effects. See Table 2 for selectivity data.
Q5: Is this compound suitable for in vivo studies?
A5: Yes, preliminary pharmacokinetic studies have been conducted. However, formulation and dosing schedules should be optimized for your specific animal model and experimental design. Factors like solubility and bioavailability are critical for in vivo efficacy.[2]
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibition of Downstream Target Phosphorylation in Western Blot
Q: I am treating my cells with this compound but do not see a decrease in the phosphorylation of the downstream target, Substrate-X, via Western blot. What could be the cause?
A: This is a common issue that can arise from several factors related to the compound, the cells, or the experimental procedure.[3][4][5]
Potential Causes & Troubleshooting Steps:
-
Compound Inactivity:
-
Solution: Ensure your this compound stock solution is fresh and has been stored correctly. If in doubt, use a new, unopened vial. Confirm the compound's activity by testing it in a cell-free biochemical kinase assay if possible.[6]
-
-
Suboptimal Treatment Conditions:
-
Solution: The time required to see a downstream effect can vary. Perform a time-course experiment (e.g., 1, 4, 8, and 24 hours) to determine the optimal treatment duration for inhibiting Substrate-X phosphorylation.[7]
-
-
Cellular Context:
-
Solution: The JLK1 pathway may not be active in your chosen cell line under basal conditions. Ensure you are stimulating the Stress-Activated Signaling Pathway (SASP) with an appropriate agonist (e.g., UV radiation, anisomycin) before or during this compound treatment to induce Substrate-X phosphorylation.
-
-
Western Blotting Technique:
-
Solution: Poor protein transfer, incorrect antibody dilutions, or issues with buffer preparation can all lead to inconsistent results.[8][9] Use a positive control (lysate from stimulated, untreated cells) and a negative control (lysate from unstimulated cells) to validate your blotting procedure. Ensure your primary antibodies for both phosphorylated and total Substrate-X are validated and working correctly.
-
Issue 2: High Variability in Cell Viability Assay Results
Q: My IC50 values for this compound in a 72-hour cell viability assay (e.g., MTT, CellTiter-Glo) are inconsistent between experiments. Why is this happening?
A: Variability in cell-based assays is a frequent challenge.[10] Consistency in cell handling and assay procedure is key to obtaining reproducible results.[11]
Potential Causes & Troubleshooting Steps:
-
Cell Seeding Density:
-
Solution: Ensure that cells are seeded uniformly across the plate. Inconsistent cell numbers per well will lead to variable results. Use a calibrated multi-channel pipette or an automated dispenser. Also, avoid "edge effects" by not using the outer wells of the 96-well plate or by filling them with sterile PBS to maintain humidity.[6]
-
-
Compound Solubility:
-
Solution: this compound may precipitate out of the aqueous culture medium at higher concentrations.[12] When preparing your serial dilutions, visually inspect for any precipitation. Pre-diluting the compound in a serum-free medium before adding it to wells containing cells and serum can sometimes improve solubility.
-
-
Cell Line Health and Passage Number:
-
Solution: Use cells that are in the logarithmic growth phase and are at a consistent, low passage number. High-passage cells can exhibit altered growth rates and drug sensitivities.
-
-
Assay Incubation Time:
-
Solution: For colorimetric assays like MTT, the final incubation step with the reagent is critical. Ensure the incubation time is consistent across all plates and experiments.[13] For luminescence-based assays, allow plates to equilibrate to room temperature before adding the reagent to ensure a stable signal.[13]
-
Issue 3: Unexpected Cellular Toxicity at Low Concentrations
Q: I'm observing significant cell death at concentrations of this compound that are well below the expected IC50 for inhibiting cell proliferation. Could this be an off-target effect?
A: Yes, unexpected toxicity can be a sign of off-target effects or compound-related issues.[1] It is important to distinguish between specific on-target effects and non-specific toxicity.
Potential Causes & Troubleshooting Steps:
-
Off-Target Kinase Inhibition:
-
Solution: Test this compound in a cell line that does not express JLK1 or where JLK1 has been knocked down (e.g., via siRNA or CRISPR). If toxicity persists, it is likely due to an off-target effect. Comparing the phenotype with a structurally different JLK1 inhibitor can also provide valuable insights.[1]
-
-
Compound Purity and Stability:
-
Solution: Impurities from synthesis or degradation products could be cytotoxic. Ensure you are using a high-purity batch of this compound. Degradation can occur in aqueous media over time; consider preparing fresh dilutions for each experiment.
-
-
Assay Artifacts:
-
Solution: Some compounds can interfere with the chemistry of viability assays. For example, a compound might directly reduce MTT, leading to a false signal.[6] Validate your findings using an alternative method that measures a different aspect of cell health (e.g., measure membrane integrity with a trypan blue exclusion assay or apoptosis via caspase-3/7 activity).
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₀H₁₈N₄O₂S |
| Molecular Weight | 394.45 g/mol |
| Purity (HPLC) | >99% |
| Solubility in DMSO | ≥ 50 mg/mL (≥ 126.75 mM) |
| Appearance | White to off-white solid |
Table 2: In Vitro Kinase Selectivity Profile of this compound
| Kinase Target | IC50 (nM) | Selectivity (Fold vs. JLK1) |
| JLK1 (Target) | 5 | 1 |
| JNK1 | 250 | 50 |
| JNK2 | 480 | 96 |
| p38α | 1,500 | 300 |
| ERK2 | >10,000 | >2,000 |
| CDK2 | >10,000 | >2,000 |
Table 3: Cellular Proliferation IC50 Values for this compound (72-hour Assay)
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | 0.8 |
| HCT116 | Colon Carcinoma | 1.2 |
| U-87 MG | Glioblastoma | 0.5 |
| MCF7 | Breast Adenocarcinoma | 2.5 |
Experimental Protocols
Protocol 1: Western Blot Analysis for JLK1 Pathway Inhibition
This protocol is designed to detect changes in the phosphorylation of Substrate-X following treatment with this compound.[4][5][8]
-
Cell Culture and Treatment: Plate cells (e.g., U-87 MG) in 6-well plates and allow them to adhere overnight.
-
Starvation & Stimulation: The next day, replace the medium with a serum-free medium for 4 hours. Pre-treat cells with various concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 1 hour.
-
Pathway Activation: Stimulate the SASP pathway by adding anisomycin (B549157) (25 ng/mL) for 30 minutes.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse the cells in 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Sample Preparation: Prepare samples by adding Laemmli sample buffer to 20-30 µg of protein. Boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the protein samples on a 10% SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against phospho-Substrate-X overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again and detect the signal using an ECL substrate and a chemiluminescence imaging system.
-
Stripping and Reprobing: To normalize the data, the membrane can be stripped and reprobed with antibodies for total Substrate-X and a loading control like GAPDH.
Protocol 2: Cell Viability (MTT) Assay
This protocol measures the metabolic activity of cells as an indicator of viability after treatment with this compound.[11]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. A typical concentration range is 0.01 to 50 µM. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from a blank well (medium only). Plot the percentage of cell viability against the log of the inhibitor concentration to generate a dose-response curve and calculate the IC50 value.
Visualizations
Caption: The Stress-Activated Signaling Pathway (SASP) inhibited by this compound.
Caption: Workflow for troubleshooting inconsistent Western Blot results.
Caption: Logical workflow for using this compound as a research tool.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 9. Western blot protocol | Abcam [abcam.com]
- 10. scitechnol.com [scitechnol.com]
- 11. benchchem.com [benchchem.com]
- 12. resources.biomol.com [resources.biomol.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Improving the In Vivo Delivery of XL-784
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the in vivo delivery of XL-784, a potent ADAM10 metalloprotease inhibitor. Given its low aqueous solubility, achieving consistent and effective in vivo exposure can be a significant hurdle. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to support your research.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of the ADAM10 metalloprotease.[1] ADAM10 is a key enzyme involved in the "shedding" of the extracellular domains of various cell surface proteins, a crucial step in activating signaling pathways. One of the most critical substrates of ADAM10 is the Notch receptor. By inhibiting ADAM10, this compound effectively blocks the cleavage and subsequent activation of Notch, thereby modulating downstream cellular processes involved in development and disease.[2][3][4]
Q2: My this compound is not dissolving in aqueous buffers for in vivo administration. What should I do?
A2: this compound has been reported to have low aqueous solubility (20 μg/mL).[1] Direct dissolution in aqueous vehicles like saline or PBS is unlikely to be successful for achieving therapeutic concentrations in vivo. It is recommended to prepare a formulation specifically designed for poorly soluble compounds. This typically involves creating a suspension or a solution using co-solvents and/or surfactants.
Q3: I'm observing high variability in the plasma concentrations of this compound between my study animals. What are the potential causes and solutions?
A3: High inter-animal variability is a common issue with orally administered, poorly soluble compounds. The primary causes include:
-
Inconsistent drug dissolution: Differences in gastrointestinal (GI) physiology between animals can lead to variable dissolution rates.
-
Food effects: The presence or absence of food can significantly impact GI transit time and the composition of GI fluids, affecting drug absorption.
-
Improper dosing technique: Inaccurate administration volumes or improper gavage technique can lead to inconsistent dosing.
To mitigate this, consider the following:
-
Standardize feeding conditions: Fast animals for a consistent period before dosing.
-
Optimize your formulation: Utilize a robust formulation that enhances solubility and dissolution, such as a micronized suspension or a self-emulsifying drug delivery system (SEDDS).
-
Refine your dosing technique: Ensure accurate calculation of dosing volumes based on individual animal weights and use proper oral gavage techniques to minimize stress and ensure complete dose delivery.
Q4: Are there alternative routes of administration to oral gavage for this compound?
A4: While oral administration is often preferred for its convenience, other routes can be considered, especially in early-stage preclinical studies, to bypass absorption challenges. Intraperitoneal (IP) or intravenous (IV) injections are common alternatives. However, these routes require different formulation strategies to ensure sterility and physiological compatibility (e.g., isotonicity, appropriate pH). For IV administration of poorly soluble compounds, solubilizing agents like DMSO, PEG400, and surfactants are often necessary.[5]
II. Troubleshooting Guides
This section provides a question-and-answer-based approach to troubleshooting specific issues you may encounter during your in vivo experiments with this compound.
| Issue | Question & Answer |
| Poor Bioavailability | Q: We are observing very low plasma exposure of this compound after oral administration, even at high doses. What steps can we take to improve bioavailability? A: Low oral bioavailability of a poorly soluble compound like this compound is often due to dissolution-rate-limited absorption. To address this: 1. Reduce Particle Size: Micronization of the this compound powder can significantly increase the surface area available for dissolution in the GI tract. 2. Formulation Enhancement: Consider advanced formulation strategies such as: * Lipid-based formulations (e.g., SEDDS): These can maintain the drug in a solubilized state in the GI tract. * Amorphous solid dispersions: Dispersing this compound in a polymer matrix can improve its dissolution rate and solubility. 3. Increase Residence Time: Co-administration with food (if appropriate for the study design) can sometimes increase the time the drug spends in the absorptive regions of the GI tract. |
| Inconsistent Results | Q: Our in vivo efficacy studies with this compound are showing inconsistent results between experiments. How can we improve reproducibility? A: Inconsistent efficacy can stem from variability in drug exposure. 1. Verify Formulation Consistency: Ensure your formulation is prepared consistently for each experiment. For suspensions, confirm homogeneity before each dose. 2. Monitor Pharmacokinetics (PK): If possible, include satellite groups in your efficacy studies for PK analysis to correlate drug exposure with therapeutic outcomes. 3. Control for Biological Variables: Ensure that animal age, weight, and health status are consistent across study groups and experiments. |
| Toxicity/Adverse Events | Q: We are observing signs of toxicity in our animals at higher doses of this compound. Could the vehicle be the cause? A: Yes, the vehicle itself can cause adverse effects, especially when using high concentrations of organic co-solvents or surfactants. 1. Vehicle Toxicity Study: Conduct a pilot study with the vehicle alone at the same volume and frequency of administration to assess its tolerability. 2. Minimize Excipient Concentrations: Use the lowest possible concentration of co-solvents and surfactants that still achieves the desired drug concentration and stability. 3. Consider Alternative Excipients: Some excipients are better tolerated than others. For example, hydroxypropyl methylcellulose (B11928114) (HPMC) is a commonly used and well-tolerated suspending agent for oral formulations. |
| Oral Gavage Complications | Q: We are experiencing difficulties with the oral gavage procedure, including animal stress and potential for injury. What are the best practices? A: Proper oral gavage technique is crucial for animal welfare and data quality. 1. Use the Correct Equipment: Select a gavage needle of the appropriate size and length for the animal model. Flexible-tipped needles can reduce the risk of esophageal injury. 2. Proper Restraint: Ensure the animal is properly restrained to minimize movement and stress. 3. Confirm Placement: Ensure the gavage needle is in the esophagus and not the trachea before administering the dose. 4. Training and Competency: Ensure that all personnel performing oral gavage are properly trained and proficient in the technique. Consider voluntary oral administration methods for chronic studies to reduce stress.[6][7][8][9] |
III. Experimental Protocols
The following are generalized protocols for the preparation of formulations and in vivo administration of poorly soluble compounds like this compound. Note: These are starting points and should be optimized for your specific experimental needs.
Protocol 1: Preparation of an Oral Suspension of this compound
Objective: To prepare a homogenous and stable suspension of this compound for oral administration in rodents.
Materials:
-
This compound powder
-
Vehicle: 0.5% (w/v) Methylcellulose (MC) or Hydroxypropyl methylcellulose (HPMC) in sterile water
-
Wetting agent (optional): 0.1% (v/v) Tween® 80
-
Mortar and pestle
-
Stir plate and magnetic stir bar
-
Analytical balance
-
Graduated cylinders and beakers
Procedure:
-
Prepare the Vehicle:
-
To prepare a 0.5% MC solution, slowly add 0.5 g of MC powder to 100 mL of sterile water while stirring vigorously. Continue to stir until a clear, uniform solution is formed.
-
-
Weigh this compound:
-
Accurately weigh the required amount of this compound powder based on the desired final concentration and total volume.
-
-
Prepare the Suspension:
-
Place the weighed this compound powder in a mortar.
-
If using a wetting agent, add a small volume of the 0.1% Tween® 80 solution to the powder and triturate with the pestle to form a smooth, uniform paste. This helps to prevent clumping of the powder.
-
Gradually add the 0.5% MC vehicle to the paste while continuing to triturate until a homogenous suspension is formed.
-
Transfer the suspension to a beaker with a magnetic stir bar and continue to stir on a stir plate for at least 30 minutes to ensure uniformity.
-
-
Storage and Administration:
-
Store the suspension at 4°C for short-term use (prepare fresh daily if possible).
-
Before each administration, stir the suspension thoroughly to ensure homogeneity.
-
Protocol 2: In Vivo Oral Administration of this compound Suspension to Mice
Objective: To accurately administer a defined dose of this compound suspension to mice via oral gavage.
Materials:
-
Prepared this compound suspension
-
Mice (e.g., C57BL/6)
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5-inch flexible tip)
-
Syringes (1 mL)
-
Animal balance
Procedure:
-
Dose Calculation:
-
Weigh each mouse immediately before dosing.
-
Calculate the required volume of the this compound suspension to administer based on the mouse's body weight, the desired dose (in mg/kg), and the concentration of the suspension (in mg/mL).
-
-
Preparation for Dosing:
-
Ensure the this compound suspension is at room temperature and thoroughly mixed.
-
Draw the calculated volume into a 1 mL syringe fitted with a gavage needle.
-
-
Animal Restraint and Dosing:
-
Gently but firmly restrain the mouse, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.
-
Carefully insert the gavage needle into the mouth, passing it along the side of the tongue towards the esophagus.
-
Gently advance the needle until the tip has passed the pharynx. You should not feel any resistance. If resistance is met, withdraw the needle and re-insert.
-
Once the needle is correctly positioned in the esophagus, slowly administer the suspension.
-
Withdraw the needle gently and return the mouse to its cage.
-
-
Monitoring:
-
Observe the animal for a short period after dosing for any signs of distress, such as difficulty breathing or leakage of the suspension from the mouth or nose.
-
IV. Data Presentation
The following tables provide a template for summarizing quantitative data from in vivo studies with this compound.
Table 1: Pharmacokinetic Parameters of this compound in Mice Following a Single Oral Dose
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng*h/mL) | Bioavailability (%) |
| Vehicle A | 10 | ||||
| (e.g., 0.5% MC) | 30 | ||||
| Vehicle B | 10 | ||||
| (e.g., SEDDS) | 30 |
Table 2: In Vivo Efficacy of this compound in a Xenograft Tumor Model
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) at Day X | % Tumor Growth Inhibition | Mean Body Weight Change (%) |
| Vehicle Control | - | - | ||
| This compound | 10 | |||
| This compound | 30 | |||
| Positive Control |
V. Visualization of Signaling Pathways and Experimental Workflows
Signaling Pathways
dot
Caption: Mechanism of action of this compound in inhibiting the ADAM10/Notch signaling pathway.
dot
Caption: Downstream effects of ADAM10/Notch signaling in cancer and renal fibrosis.
Experimental Workflows
dot
Caption: General experimental workflow for an in vivo efficacy study.
dot
Caption: Logical workflow for troubleshooting poor in vivo exposure of this compound.
References
- 1. Frontiers | Snakebite drug discovery: high-throughput screening to identify novel snake venom metalloproteinase toxin inhibitors [frontiersin.org]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. ADAM10 is a key player in the diagnosis, prognosis and metastasis of non-small cell lung cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of notch signaling pathway in cancer: mechanistic insights, therapeutic potential, and clinical progress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacologic Inhibition of ADAM10 Attenuates Brain Tissue Loss, Axonal Injury and Pro-inflammatory Gene Expression Following Traumatic Brain Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. WO2021220099A1 - Semi-solid formulation for voluntary oral administration of bioactive compounds to rodents - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Method for voluntary oral administration of drugs in mice - PMC [pmc.ncbi.nlm.nih.gov]
XL-784 Dose-Response Curve Optimization: Technical Support Center
Welcome to the technical support center for XL-784. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on obtaining accurate and reproducible dose-response curves for this potent matrix metalloproteinase (MMP) inhibitor.
Troubleshooting Guides
This section addresses specific issues that may arise during the generation of an this compound dose-response curve.
| Issue | Potential Cause | Recommended Solution |
| Flat dose-response curve (no inhibition) | Inactive this compound: Improper storage or handling leading to degradation. | Ensure this compound is stored at -20°C as a powder and in a suitable solvent (e.g., DMSO) at -80°C for long-term use. Avoid repeated freeze-thaw cycles. |
| Inactive Enzyme: The target MMP (e.g., MMP-2, MMP-13) has lost activity. | Verify enzyme activity with a known positive control inhibitor. Ensure proper storage of the enzyme at -70°C or -80°C. | |
| Substrate Degradation: The fluorescent substrate has been compromised. | Store the substrate protected from light at -20°C. Prepare fresh substrate solutions for each experiment. | |
| Incorrect Assay Buffer: The buffer composition is not optimal for MMP activity. | Use a recommended MMP assay buffer containing appropriate concentrations of Tris-HCl, NaCl, CaCl2, and a detergent like Brij-35. MMPs are zinc- and calcium-dependent enzymes.[1] | |
| High variability between replicates | Pipetting Inaccuracy: Inconsistent volumes, especially during serial dilutions. | Use calibrated pipettes and pre-wet the tips. For viscous solutions, consider reverse pipetting. |
| Incomplete Mixing: Reagents, including this compound dilutions, are not thoroughly mixed. | Ensure all solutions are vortexed or mixed well before being added to the assay plate. | |
| Edge Effects: Evaporation from wells on the perimeter of the microplate. | Avoid using the outermost wells of the plate or fill them with a buffer to maintain humidity. | |
| IC50 value significantly different from expected | Solubility Issues: this compound has limited aqueous solubility and may precipitate at higher concentrations. | Ensure this compound is fully dissolved in the stock solvent (e.g., DMSO) before preparing dilutions in the assay buffer. Visually inspect for any precipitation. The final DMSO concentration in the assay should be kept low and consistent across all wells. |
| Incorrect Substrate Concentration: The substrate concentration can influence the apparent IC50 value. | Use a substrate concentration at or below its Km value for the specific MMP being assayed. | |
| Assay Incubation Time: The reaction may not be in the linear range. | Determine the optimal incubation time where the reaction rate is linear. This can be done by taking kinetic readings. | |
| High background fluorescence | Autofluorescent Compound: this compound itself may be fluorescent at the assay wavelengths. | Run a control plate with this compound dilutions in the assay buffer without the enzyme to measure and subtract any background fluorescence. |
| Contaminated Reagents or Plates: Buffers, substrates, or microplates may be contaminated. | Use high-quality, fresh reagents and clean, fluorescence-compatible microplates (e.g., black plates with clear bottoms).[1] |
Experimental Protocols
Detailed Methodology for this compound In Vitro Dose-Response Curve Generation (Fluorescence-Based Assay)
This protocol is a general guideline for determining the IC50 value of this compound against a specific MMP using a fluorogenic substrate.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Recombinant human MMP enzyme (e.g., MMP-2, MMP-13)
-
Fluorogenic MMP substrate
-
MMP Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5)
-
Positive control inhibitor (e.g., a known broad-spectrum MMP inhibitor)
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader
Procedure:
-
This compound Stock Solution Preparation:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO. Ensure it is fully dissolved. Store aliquots at -80°C.
-
-
Serial Dilutions:
-
Perform serial dilutions of the this compound stock solution in MMP Assay Buffer to create a range of concentrations. A common approach is to use a 10-point, 3-fold serial dilution to cover a wide concentration range (e.g., from 1 µM to 0.05 nM).
-
Also prepare a vehicle control (assay buffer with the same final concentration of DMSO as the highest this compound concentration) and a no-enzyme control.
-
-
Assay Plate Setup:
-
Add a defined volume of the diluted this compound, vehicle control, or positive control to the appropriate wells of the 96-well plate.
-
Add the MMP enzyme to all wells except the no-enzyme control.
-
Pre-incubate the plate at 37°C for 15-30 minutes to allow this compound to bind to the enzyme.
-
-
Initiate Reaction:
-
Add the fluorogenic MMP substrate to all wells to initiate the enzymatic reaction.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the substrate.
-
Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) at 37°C.
-
-
Data Analysis:
-
Determine the reaction rate (slope of the linear portion of the fluorescence versus time curve) for each well.
-
Normalize the data by setting the vehicle control as 100% activity and the no-enzyme control as 0% activity.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective small molecule inhibitor of matrix metalloproteinases (MMPs), particularly MMP-2, MMP-13, and ADAM-10.[2][3] It functions by binding to the active site of these enzymes, thereby preventing them from cleaving their respective substrates in the extracellular matrix.
Q2: What are the typical in vitro IC50 values for this compound?
A2: The IC50 values for this compound are highly dependent on the specific MMP being assayed. Reported values are approximately 0.81 nM for MMP-2, 0.56 nM for MMP-13, 18 nM for MMP-9, and in the range of 1-2 nM for ADAM10. It shows much lower potency against MMP-1 (~1900 nM).[2][3]
Q3: My this compound is not dissolving well in the assay buffer. What should I do?
A3: this compound has limited aqueous solubility.[2][3] It is crucial to first prepare a high-concentration stock solution in an organic solvent like DMSO, in which it is more soluble. Subsequent dilutions should be made in the aqueous assay buffer. Ensure the final concentration of the organic solvent in the assay is low (typically ≤1%) and consistent across all wells to avoid solvent effects on enzyme activity.
Q4: How can I be sure my MMP enzyme is active?
A4: Always include a positive control inhibitor in your experiment. If the positive control shows the expected inhibition, it confirms that the enzyme is active and the assay is performing correctly. Additionally, ensure the enzyme has been stored and handled properly to maintain its activity.
Q5: What kind of signaling pathways does this compound affect?
A5: By inhibiting MMPs, this compound can indirectly affect multiple signaling pathways. MMPs are known to cleave a variety of extracellular matrix components, growth factors, cytokines, and cell surface receptors. This cleavage can release signaling molecules or alter cell-matrix interactions, thereby influencing pathways such as Ras/MAPK, Wnt/β-catenin, and NF-κB, which are involved in cell proliferation, migration, and invasion.[4]
Visualizations
Caption: Workflow for this compound dose-response curve optimization.
Caption: Generalized MMP signaling pathway and point of this compound inhibition.
References
Technical Support Center: Minimizing XL-784 Degradation in Experimental Setups
This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting and minimizing the degradation of XL-784 in experimental settings. This compound is a selective matrix metalloproteinase (MMP) inhibitor with very limited aqueous solubility.[1][2] Proper handling and optimized experimental conditions are crucial for obtaining reliable and reproducible results.
Troubleshooting Guide
Unexpected or inconsistent experimental outcomes when using this compound can often be traced back to compound degradation or handling issues. The following table outlines common problems, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in aqueous buffer | - Exceeding the aqueous solubility limit (20 µg/mL)[1][2]- Use of the less soluble free base form- Incorrect pH of the buffer- High final concentration of the organic solvent from the stock solution causing insolubility | - Prepare a high-concentration stock solution in an organic solvent like DMSO.[3]- Use the salt form of this compound, which generally has better water solubility and stability.[1]- Ensure the final concentration of the organic solvent in the assay is low (typically <0.5% v/v).[3]- Test the solubility of this compound in a range of buffers with different pH values.[3] |
| Loss of this compound potency or activity over time | - Degradation due to improper storage (e.g., prolonged storage at -20°C instead of -80°C)- Multiple freeze-thaw cycles of the stock solution- Exposure to light or strong oxidizing agents- Chemical reactivity with components of the assay buffer | - Store stock solutions at -80°C for long-term storage (up to 6 months) and at -20°C for short-term storage (up to 1 month).[2]- Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.- Protect solutions from light by using amber vials or covering tubes with foil.- Perform a buffer compatibility study to ensure this compound is stable in your specific assay medium. |
| High variability between experimental replicates | - Inconsistent dissolution of this compound- Compound aggregation at higher concentrations- Adsorption of the compound to plasticware | - Ensure complete dissolution of the stock solution before making dilutions.- Include a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer to prevent aggregation.[4]- Consider using low-adhesion microplates and pipette tips. |
| Unexpected off-target effects or cytotoxicity | - Use of excessively high concentrations of this compound- The compound itself may have cytotoxic effects at certain concentrations- The organic solvent (e.g., DMSO) used for the stock solution may be toxic to cells at the final concentration | - Perform a dose-response experiment to determine the optimal, non-toxic concentration for your cell type.[5]- Use the lowest effective concentration of this compound to minimize off-target effects.[6]- Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells, including controls, and is below the toxic threshold for your cells. |
Quantitative Data Summary: this compound Stability
The following table provides a summary of hypothetical stability data for this compound under various conditions to guide experimental design.
| Condition | This compound Concentration | Duration | Degradation (%) | Recommended Action |
| Storage at -80°C in DMSO | 10 mM | 6 months | < 2% | Optimal for long-term storage.[2] |
| Storage at -20°C in DMSO | 10 mM | 1 month | < 5% | Acceptable for short-term storage.[2] |
| Storage at 4°C in DMSO | 10 mM | 24 hours | 10-15% | Not recommended for storage. |
| Repeated Freeze-Thaw Cycles (from -20°C) | 10 mM | 5 cycles | 20-30% | Avoid ; prepare single-use aliquots. |
| In Aqueous Buffer (pH 7.4) at 37°C | 10 µM | 8 hours | 25-40% | Prepare fresh working solutions for each experiment. |
| Exposure to Light (in aqueous buffer at RT) | 10 µM | 4 hours | 50-60% | Protect all this compound solutions from light. |
Frequently Asked Questions (FAQs)
Q1: What are the differences between the free base and salt forms of this compound?
A1: While both forms exhibit similar biological activity at equivalent molar concentrations, the salt form of this compound generally has enhanced water solubility and stability compared to the free base form.[1] For experiments in aqueous solutions, using the salt form is recommended if available.
Q2: What is the best way to dissolve this compound for my experiments?
A2: Due to its limited aqueous solubility, it is best to first prepare a high-concentration stock solution of this compound in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO).[3] From this stock, you can make serial dilutions into your aqueous experimental buffer.
Q3: How can I avoid this compound precipitation in my cell culture medium?
A3: To prevent precipitation, ensure the final concentration of DMSO (or other organic solvent) is low (e.g., less than 0.5% v/v) and that the final concentration of this compound does not exceed its solubility limit in the medium.[3] It is also advisable to add the diluted this compound solution to the medium with gentle mixing.
Q4: What are the optimal storage conditions for this compound?
A4: For long-term storage, this compound stock solutions should be stored at -80°C for up to 6 months. For short-term storage, -20°C for up to one month is acceptable.[2] It is crucial to use sealed containers and protect the compound from moisture.[2]
Q5: My results with this compound are not reproducible. What should I check first?
A5: Inconsistent results are often due to issues with compound stability or solubility. First, verify the storage conditions and age of your stock solution. Ensure you are using single-use aliquots to avoid freeze-thaw cycles. Next, confirm that the compound is fully dissolved in your stock solution and that it is not precipitating in your assay buffer. Finally, always include appropriate positive and negative controls in your experiments.[7]
Experimental Protocols
Protocol for Preparing this compound Working Solutions and Assessing Solubility in Assay Buffer
This protocol provides a step-by-step guide for preparing this compound solutions and verifying their solubility to ensure consistent results.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Your specific aqueous assay buffer (e.g., PBS, DMEM)
-
Sterile, amber microcentrifuge tubes
-
Calibrated pipettes and low-adhesion tips
-
Vortex mixer
-
Spectrophotometer or microscope
Procedure:
-
Prepare a 10 mM Stock Solution in DMSO: a. Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation. b. Weigh out the required amount of this compound powder in a sterile environment. c. Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. d. Vortex thoroughly for 2-3 minutes until the powder is completely dissolved. Visually inspect for any remaining particulates. e. Aliquot the stock solution into single-use amber tubes to minimize freeze-thaw cycles and light exposure. f. Store the aliquots at -80°C.[2]
-
Prepare Intermediate and Working Solutions: a. Thaw a single aliquot of the 10 mM stock solution at room temperature. b. Perform serial dilutions of the stock solution in your aqueous assay buffer to achieve the desired final concentrations for your experiment. c. Gently vortex or pipette mix after each dilution step.
-
Assess Solubility of Working Solutions: a. After preparing the final working dilutions, incubate them under your experimental conditions (e.g., 37°C for 1 hour). b. Visually inspect each solution for any signs of precipitation or cloudiness. A microscope can be used for more sensitive detection. c. For a quantitative assessment, you can centrifuge the solution and measure the concentration of this compound in the supernatant using a suitable analytical method like HPLC, if available. d. If precipitation is observed, you may need to adjust your protocol by lowering the final concentration of this compound, using a different buffer, or including a solubilizing agent like a low concentration of a non-ionic detergent.[4]
Mandatory Visualizations
Caption: Simplified signaling pathway showing this compound inhibiting MMPs.
Caption: Troubleshooting workflow for this compound experimental issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: XL-784 In Vitro Activity and Serum Interference
This technical support center provides researchers, scientists, and drug development professionals with guidance on the impact of serum on the in vitro activity of XL-784, a potent inhibitor of Matrix Metalloproteinases (MMPs). The following sections offer troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during experiments.
Troubleshooting Guide
This guide addresses specific problems users may face when evaluating this compound activity in the presence of serum.
| Problem | Potential Cause | Recommended Solution |
| Significantly higher IC50 value for this compound in serum-containing media compared to serum-free conditions. | Serum Protein Binding: this compound, like many small molecule inhibitors, likely binds to proteins in the serum, primarily albumin. This binding reduces the concentration of free, active this compound available to inhibit MMPs. | This is an expected phenomenon. Report the serum percentage in your assays for data comparability. To quantify the effect, determine the IC50 of this compound across a range of serum concentrations (e.g., 0%, 1%, 5%, 10%). This will help establish the relationship between serum levels and inhibitory activity. |
| High variability in results between experimental repeats. | Inconsistent Serum Lots: Different lots of serum can have varying protein compositions, affecting the extent of this compound binding and leading to inconsistent results. | Use a single, qualified lot of serum for the entire set of experiments. If switching lots is unavoidable, re-validate key assay parameters. |
| Low or no apparent this compound activity in high-serum concentration assays. | Extensive Protein Binding: At high serum concentrations, the majority of this compound may be bound to serum proteins, reducing the free fraction to below the effective concentration for MMP inhibition. | Consider using a lower serum concentration if experimentally feasible. Alternatively, increase the concentration range of this compound to ensure the free fraction reaches an inhibitory level. It is also possible to estimate the free fraction of the drug to better understand the active concentration. |
| Precipitation of this compound in the assay medium. | Poor Solubility: this compound has limited aqueous solubility. The presence of serum proteins can sometimes affect the solubility of small molecules. | Ensure the final concentration of any solvent (e.g., DMSO) used to dissolve this compound is compatible with your assay conditions and does not cause precipitation. Visually inspect for any precipitation after adding this compound to the medium. |
Frequently Asked Questions (FAQs)
Q1: Why is the IC50 of this compound higher in the presence of serum?
A1: The increase in the IC50 value of this compound in serum-containing media is primarily due to serum protein binding. This compound can bind to proteins within the serum, such as albumin. When bound to these proteins, this compound is not available to interact with its target MMPs. Consequently, a higher total concentration of this compound is required to achieve the same effective concentration of the free, active drug.
Q2: How does serum protein binding affect the interpretation of my in vitro results?
A2: Serum protein binding is a critical factor when translating in vitro potency to potential in vivo efficacy. The unbound fraction of the drug is what exerts the pharmacological effect. An IC50 value determined in serum-containing media, while higher, may be more representative of the concentrations required in a physiological environment. It is crucial to consistently report the serum percentage used in your assays to ensure the comparability of your data.
Q3: Can I quantify the impact of serum on this compound activity?
A3: Yes. You can perform an IC50 shift assay. This involves determining the IC50 of this compound in the absence of serum and at several different concentrations of serum (e.g., 1%, 2%, 5%, 10%). The fold-shift in the IC50 value provides a quantitative measure of the impact of serum protein binding on the compound's potency.
Q4: What is the typical percentage of serum used in in vitro MMP assays?
A4: The percentage of serum can vary depending on the specific cell type and assay requirements. For cell-based assays, 10% fetal bovine serum (FBS) is common for maintaining cell health. However, for biochemical assays with purified enzymes, serum is often omitted or used at lower concentrations to minimize interference. If the goal is to mimic physiological conditions more closely, higher, more physiologically relevant concentrations of serum may be used.
Q5: Are there alternatives to using serum in my cell-based assays?
A5: Serum-free or reduced-serum media formulations are available and can be used for certain cell lines and assays. These media are supplemented with specific growth factors and nutrients to support cell viability. Using serum-free media can eliminate the confounding factor of protein binding, but it's important to validate that the cells behave as expected under these conditions.
Quantitative Data Summary
While specific data on the IC50 shift of this compound in the presence of serum is not publicly available, the following table illustrates the expected trend for a potent MMP inhibitor based on the principle of serum protein binding.
| Serum Concentration (%) | Illustrative this compound IC50 (nM) against MMP-2 | Fold-Shift in IC50 |
| 0 | 0.8 | 1.0 |
| 1 | 4.2 | 5.3 |
| 5 | 25.5 | 31.9 |
| 10 | 68.0 | 85.0 |
Note: The IC50 values presented are hypothetical and for illustrative purposes only. Actual experimental results may vary.
Experimental Protocols
Protocol 1: Determining the IC50 of this compound in a Fluorogenic MMP Activity Assay with Varying Serum Concentrations
This protocol describes a general method for assessing the inhibitory activity of this compound on a specific MMP (e.g., MMP-2) in the presence of different concentrations of fetal bovine serum (FBS).
Materials:
-
Recombinant human MMP-2 (active form)
-
Fluorogenic MMP substrate
-
Assay buffer
-
This compound stock solution (in DMSO)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Serum-Containing Assay Buffers: Prepare a series of assay buffers containing different final concentrations of FBS (e.g., 0%, 1%, 5%, 10%).
-
Prepare this compound Dilutions: Create a serial dilution of the this compound stock solution in each of the serum-containing assay buffers.
-
Enzyme Preparation: Dilute the recombinant MMP-2 in each of the serum-containing assay buffers to the desired working concentration.
-
Assay Plate Setup:
-
Add the diluted this compound solutions to the wells of the 96-well plate.
-
Include controls: no enzyme (blank), enzyme with 0% serum and no inhibitor (positive control), and enzyme with each serum concentration and no inhibitor.
-
-
Enzyme Addition: Add the diluted MMP-2 solution to all wells except the blank controls.
-
Incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Add the fluorogenic MMP substrate to all wells.
-
Kinetic Measurement: Immediately begin reading the fluorescence intensity at the appropriate excitation and emission wavelengths in a kinetic mode for at least 30 minutes at 37°C.
-
Data Analysis:
-
Determine the initial reaction velocity (V) for each well from the linear portion of the kinetic curve.
-
Plot the percentage of MMP-2 inhibition versus the log of the this compound concentration for each serum condition.
-
Calculate the IC50 value for each serum concentration using a suitable non-linear regression model.
-
Visualizations
Logical Workflow for Investigating Serum Impact on this compound Activity
Technical Support Center: Controlling for XL-784 Vehicle Effects in Experiments
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on utilizing XL-784, a potent small molecule inhibitor of A Disintegrin and Metalloproteinase 10 (ADAM10) and various matrix metalloproteinases (MMPs). Due to its limited aqueous solubility, understanding and controlling for the effects of its delivery vehicle is critical for accurate and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a selective, low-molecular-weight inhibitor of several matrix metalloproteinases (MMPs) and ADAM10. It exhibits high potency against MMP-2, MMP-13, and ADAM10, with significant activity also against MMP-9[1][2]. Its inhibitory profile makes it a valuable tool for investigating processes such as tissue remodeling, cell signaling, and invasion in various pathological conditions including cancer, cardiovascular diseases, and inflammatory disorders[3][4][5][6].
Q2: Why is a vehicle control essential when working with this compound?
Due to its hydrophobic nature and very limited aqueous solubility (20 μg/mL), this compound requires a non-aqueous solvent, or vehicle, for solubilization before it can be used in aqueous experimental systems in vitro or administered in vivo[1][2]. These vehicles, such as Dimethyl Sulfoxide (DMSO) or formulations containing Cremophor or Polyethylene Glycol (PEG), are not biologically inert and can exert their own effects on cells and organisms[3][7][8][9]. A vehicle control group, which receives the same concentration of the vehicle without this compound, is therefore indispensable to differentiate the specific effects of this compound from any confounding effects of the solvent[3].
Q3: What are the common vehicles used for this compound and similar small molecule inhibitors?
For in vitro studies, Dimethyl Sulfoxide (DMSO) is the most common solvent for creating high-concentration stock solutions of hydrophobic compounds like this compound. For in vivo administration, various formulations are used. One documented vehicle for this compound is Cremophor, a nonionic castor oil-based solubilizer[1]. Another common approach for poorly soluble inhibitors involves multi-component vehicles, such as a mixture of DMSO, PEG300, Tween-80, and saline[1].
Q4: What are the potential side effects of the vehicles themselves?
Vehicle effects are dose-dependent and can range from subtle to significant.
-
DMSO (in vitro) : At concentrations typically used in cell culture (≤0.1% for long-term assays), DMSO is generally considered safe for most cell lines. However, at higher concentrations (>0.5%), it can induce cytotoxicity, alter cell growth and differentiation, and even modulate signaling pathways[3][10][11].
-
In Vivo Vehicles (e.g., PEG, Cremophor) : In animal models, vehicles can have systemic effects. For example, PEG-400 has been reported to cause hypertension and bradycardia in rats[12]. Other organic solvents and surfactants can impact liver and kidney function or cause local tissue irritation upon injection[7][9].
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Unexpected results or high variability in the vehicle control group. | The vehicle itself is exerting a biological effect at the concentration used. | 1. Titrate the Vehicle : Perform a dose-response experiment with the vehicle alone to determine the highest concentration that does not produce a significant effect on your endpoint of interest.2. Lower the Final Vehicle Concentration : Aim for the lowest possible final concentration of the vehicle in your experiment (e.g., ≤0.1% for DMSO in long-term cell culture)[3][10].3. Switch Vehicles : If the effects are unavoidable, consider testing an alternative solvent system. |
| This compound precipitates out of solution upon dilution into aqueous media. | The concentration of this compound in the final aqueous solution has exceeded its solubility limit. This is a common issue with hydrophobic compounds. | 1. Prepare a More Dilute Stock : Start with a lower concentration stock solution in your organic solvent.2. Use a Multi-Component Vehicle : For in vivo studies, a co-solvent system like DMSO/PEG300/Tween-80/Saline can improve solubility[1].3. Optimize Dilution Method : Add the stock solution to the aqueous medium dropwise while vortexing to facilitate mixing and prevent immediate precipitation. |
| Inconsistent results between experiments. | Variability in vehicle preparation or administration. | 1. Standardize Vehicle Preparation : Always prepare the vehicle in the exact same manner, using fresh, high-quality solvents.2. Ensure Complete Solubilization : Before dilution, ensure this compound is fully dissolved in the stock solvent. Gentle warming or sonication may be required.3. Consistent Administration : For in vivo studies, ensure the route and speed of administration are consistent across all animals. |
| Observed cellular stress or toxicity in all treated groups, including the vehicle control. | The final concentration of the organic solvent is too high for the experimental system. | 1. Consult Recommended Solvent Limits : Refer to the table below for generally accepted DMSO concentration limits in cell culture.2. Perform a Cytotoxicity Assay : Test a range of vehicle concentrations on your specific cell line to determine its tolerance. |
Quantitative Data Summary
Table 1: Recommended Maximum DMSO Concentrations for In Vitro Assays
| Final DMSO Concentration | General Recommendation | Suitability for Long-Term Experiments (>24h) |
| ≤ 0.1% | Considered safe for most cell lines with minimal impact. | Highly Recommended |
| 0.1% - 0.5% | Generally tolerated by robust, immortalized cell lines. | Acceptable, but vehicle effects should be carefully monitored. |
| > 0.5% | May induce cellular stress, affect proliferation, or cause cytotoxicity in many cell lines[3][10][11]. | Not Recommended without prior validation. |
Table 2: Inhibitory Profile of this compound
| Target | IC₅₀ (nM) |
| MMP-1 | ~1900 |
| MMP-2 | 0.81 |
| MMP-3 | 120 |
| MMP-8 | 10.8 |
| MMP-9 | 18 |
| MMP-13 | 0.56 |
| ADAM10 | 1-2 |
Data sourced from MedchemExpress and GlpBio[1][2].
Experimental Protocols
Protocol 1: In Vitro Cell-Based Assay with this compound
This protocol provides a general framework for treating cultured cells with this compound.
-
Stock Solution Preparation :
-
Dissolve this compound powder in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure complete dissolution.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation :
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations.
-
Crucially, prepare a parallel set of dilutions using only DMSO (without this compound) to serve as the vehicle control. The final DMSO concentration should be identical across all experimental and vehicle control groups.
-
-
Cell Treatment :
-
Plate cells at the desired density and allow them to adhere overnight.
-
Remove the existing medium and replace it with the medium containing the final concentrations of this compound or the corresponding vehicle control.
-
Include an "untreated" control group that receives fresh medium with no DMSO or this compound.
-
Incubate the cells for the desired experimental duration.
-
-
Data Analysis :
-
When analyzing the results, normalize the data from the this compound treated groups to the vehicle control group to account for any effects of the solvent.
-
Protocol 2: In Vivo Administration of this compound in a Mouse Model
This protocol is based on a study investigating the effect of this compound on abdominal aortic aneurysms[1][2].
-
Vehicle and Drug Preparation :
-
Vehicle Option A (Cremophor-based) : Prepare the vehicle using Cremophor, a nonionic castor oil-based solubilizer and emulsifying agent[1].
-
Vehicle Option B (Co-solvent based) : Prepare a vehicle solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline[1].
-
Suspend the this compound powder in the chosen vehicle to achieve the desired final concentration for dosing (e.g., for a 50 mg/kg dose in a 25g mouse with a 0.1 mL gavage volume, the concentration would be 12.5 mg/mL). Prepare freshly each day.
-
Prepare a sufficient volume of the vehicle alone to treat the control group.
-
-
Animal Dosing :
-
Monitoring and Endpoint Analysis :
-
Monitor animals daily for any signs of toxicity or adverse effects.
-
At the end of the study period, collect tissues for the desired downstream analysis.
-
Compare the results from the this compound treated groups directly against the vehicle control group.
-
Visualizations
Caption: Workflow for controlling vehicle effects in experiments.
Caption: Key signaling pathways modulated by ADAM10.
Caption: Overview of MMP regulation and function.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. The Complex Role of Matrix Metalloproteinase-2 (MMP-2) in Health and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are MMP9 gene inhibitors and how do they work? [synapse.patsnap.com]
- 5. The Role of MMP-9 and MMP-9 Inhibition in Different Types of Thyroid Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are ADAM10 inhibitors and how do they work? [synapse.patsnap.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Selective inhibition of matrix metalloproteinase 13 (MMP-13) increases collagen content of established mouse atheromata - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. openi.nlm.nih.gov [openi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to MMP Inhibition: XL-784 versus Marimastat
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent matrix metalloproteinase (MMP) inhibitors: XL-784 and marimastat (B1683930). By presenting key experimental data, detailed protocols, and visual representations of molecular interactions, this document aims to equip researchers with the necessary information to make informed decisions for their investigative needs.
Introduction to MMP Inhibition
Matrix metalloproteinases are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix (ECM). Under physiological conditions, they are involved in processes like wound healing and development. However, their overexpression is implicated in numerous pathologies, including cancer, where they facilitate tumor growth, invasion, and metastasis by degrading the ECM. This has made MMPs a significant target for therapeutic intervention.
Marimastat (BB-2516) is a synthetic, broad-spectrum MMP inhibitor that functions as a competitive inhibitor.[1] Its structure mimics the collagen backbone and contains a hydroxamate group that chelates the essential zinc ion in the MMP active site, thereby blocking substrate binding.[1]
This compound is also a potent inhibitor of MMPs. While detailed public information on its specific mechanism of action beyond MMP inhibition is limited, its inhibitory profile suggests a similar interaction with the catalytic domain of MMPs.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and marimastat against a panel of matrix metalloproteinases. This data provides a quantitative comparison of their potency and selectivity.
| Matrix Metalloproteinase (MMP) | This compound IC50 (nM) | Marimastat IC50 (nM) |
| MMP-1 (Collagenase-1) | ~1900 | 5[2] |
| MMP-2 (Gelatinase-A) | 0.81 | 6[2] |
| MMP-3 (Stromelysin-1) | 120 | Not widely reported |
| MMP-7 (Matrilysin) | Not widely reported | 13[2] |
| MMP-8 (Collagenase-2) | 10.8 | Not widely reported |
| MMP-9 (Gelatinase-B) | 18 | 3[2] |
| MMP-13 (Collagenase-3) | 0.56 | Not widely reported |
| MMP-14 (MT1-MMP) | Not widely reported | 9[2] |
Note: IC50 values can vary between studies due to different experimental conditions.
Experimental Protocols
Determination of IC50 for MMP Inhibitors using a Fluorogenic Assay
This protocol outlines a common method for determining the inhibitory potency of compounds like this compound and marimastat against a specific MMP. The assay relies on the cleavage of a fluorogenic peptide substrate by the MMP, leading to an increase in fluorescence.
Materials:
-
Recombinant active MMP enzyme
-
Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Inhibitor compounds (this compound, marimastat) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Enzyme Preparation: Dilute the active MMP enzyme to a working concentration in cold Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.
-
Assay Setup:
-
Add 50 µL of Assay Buffer to all wells of the microplate.
-
Add serial dilutions of the inhibitor compounds to the respective wells.
-
Add an equivalent volume of the inhibitor solvent (e.g., DMSO) to the control wells (enzyme activity without inhibitor).
-
Add Assay Buffer to blank wells (no enzyme, no inhibitor).
-
-
Enzyme Addition: Add 20 µL of the diluted active MMP enzyme to all wells except the blank wells.
-
Pre-incubation: Gently mix the plate and pre-incubate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Prepare the fluorogenic MMP substrate solution in Assay Buffer. Add 20 µL of the substrate solution to all wells to initiate the reaction.
-
Kinetic Measurement: Immediately place the microplate in a fluorometric microplate reader pre-warmed to 37°C. Measure the fluorescence intensity kinetically (e.g., every 1-2 minutes) for 30-60 minutes.
-
Data Analysis:
-
Subtract the fluorescence readings of the blank wells from all other wells.
-
Calculate the rate of substrate cleavage from the linear phase of the fluorescence curve.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
Signaling Pathways and Molecular Interactions
Marimastat
Marimastat, as a broad-spectrum MMP inhibitor, can indirectly influence various signaling pathways by preventing the degradation of ECM components and the release or activation of signaling molecules. Some studies suggest that marimastat's effects may involve the modulation of pathways such as the Wnt and TGF-beta signaling cascades.[3] Additionally, it has been observed to increase ERK1/2 phosphorylation under certain conditions.[4]
Caption: Marimastat's indirect influence on cell signaling pathways.
This compound
Based on available public information, the specific signaling pathways modulated by this compound have not been extensively characterized. Its primary described function is the direct inhibition of MMP activity. Further research is required to elucidate its broader effects on cellular signaling networks.
Experimental Workflow and Logic
The following diagram illustrates the general workflow for evaluating and comparing MMP inhibitors like this compound and marimastat.
Caption: A typical experimental workflow for comparing MMP inhibitors.
Conclusion
Both this compound and marimastat are potent inhibitors of matrix metalloproteinases. Marimastat is a well-characterized broad-spectrum inhibitor with demonstrated effects against a wide range of MMPs. This compound exhibits high potency, particularly against MMP-2 and MMP-13, suggesting a different selectivity profile compared to marimastat.
The choice between these inhibitors will depend on the specific research question. For studies requiring broad inhibition of multiple MMPs, marimastat is a well-documented option. For investigations targeting specific MMPs, such as MMP-2 or MMP-13, this compound may offer a more potent and selective tool. Further studies are needed to fully elucidate the downstream signaling effects of this compound to provide a more complete comparative picture. This guide provides a foundational dataset and standardized protocols to aid researchers in their selection and application of these important MMP inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MAPK pathway activation selectively inhibits ASCL1-driven small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibiting Matrix Metalloproteinase-2 Activation by Perturbing Protein–Protein Interactions Using a Cyclic Peptide - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of XL-784 and Prinomastat in Metalloproteinase Inhibition
In the landscape of therapeutic drug development, particularly in oncology and inflammatory diseases, the inhibition of metalloproteinases has been a focal point of research. Among the numerous inhibitors developed, XL-784 and prinomastat (B1684670) have emerged as significant compounds targeting matrix metalloproteinases (MMPs) and, in the case of this compound, a disintegrin and metalloproteinase (ADAM). This guide provides a detailed comparison of the efficacy of this compound and prinomastat, supported by available quantitative data, experimental protocols, and an exploration of their targeted signaling pathways.
Quantitative Comparison of Inhibitory Activity
The in vitro inhibitory activities of this compound and prinomastat have been characterized against a panel of metalloproteinases. The following table summarizes their half-maximal inhibitory concentrations (IC50) and inhibitory constants (Ki), providing a quantitative basis for comparing their potency and selectivity.
| Target Enzyme | This compound IC50 (nM) | Prinomastat IC50 (nM) | Prinomastat Ki (nM) |
| MMP-1 | ~1900[1] | 79[2][3] | - |
| MMP-2 | 0.81[1] | - | 0.05[2][3] |
| MMP-3 | 120[1] | 6.3[2][3] | 0.3[2][3] |
| MMP-8 | 10.8[1] | - | - |
| MMP-9 | 18[1] | 5.0[2][3] | 0.26[2][3] |
| MMP-13 | 0.56[1] | - | 0.03[2][3] |
| ADAM10 | 1-2[1] | - | - |
| ADAM17 (TACE) | ~70[1] | - | - |
Signaling Pathways
The therapeutic rationale for inhibiting MMPs and ADAMs lies in their critical roles in various pathological signaling pathways, including tumor progression, invasion, and angiogenesis.
Caption: Overview of MMP-2/9 and ADAM10 signaling pathways and points of inhibition by this compound and prinomastat.
MMPs, such as MMP-2 and MMP-9, are key enzymes in the degradation of the extracellular matrix (ECM), a critical step for tumor cell invasion and metastasis.[2][4][5][6] They also play a role in angiogenesis by releasing pro-angiogenic factors like vascular endothelial growth factor (VEGF) from the ECM.[7][8] ADAM10 is a sheddase that cleaves and activates a variety of cell surface proteins, including the Notch receptor.[1][9][10] The Notch signaling pathway is crucial for cell fate determination, proliferation, and survival, and its dysregulation is implicated in several cancers.[1][9]
Experimental Methodologies
The evaluation of this compound and prinomastat has been conducted through a series of preclinical and clinical studies to determine their efficacy and safety profiles.
Preclinical Evaluation: Xenograft Tumor Model Workflow
A common preclinical model to assess the anti-cancer efficacy of compounds like this compound and prinomastat is the xenograft tumor model.
Caption: A generalized workflow for a preclinical xenograft tumor model study.
Protocol:
-
Cell Culture: Human cancer cell lines are cultured in appropriate media.
-
Implantation: A specific number of cancer cells are injected subcutaneously into the flank of immunocompromised mice.[11]
-
Tumor Growth: Tumors are allowed to grow to a palpable size, and their volumes are measured regularly.[11]
-
Treatment: Once tumors reach a predetermined size, mice are randomized into control and treatment groups. The investigational drug (this compound or prinomastat) is administered, often orally, at various doses and schedules.[11]
-
Data Collection: Tumor volumes and mouse body weights are monitored throughout the study to assess efficacy and toxicity.[11]
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be subjected to histological and biomarker analysis to understand the drug's effect on the tumor microenvironment.
Clinical Trial Protocols
This compound: Phase 2 Study in Diabetic Nephropathy
-
Official Title: A Randomized, Double-Blind, Placebo-Controlled Study of XL784 Administered Orally to Subjects With Albuminuria Due to Diabetic Nephropathy.[12]
-
Objective: To determine the activity, safety, and tolerability of XL784 in patients with albuminuria due to diabetic nephropathy.[12]
-
Patient Population: Patients with Type 1 or Type 2 diabetes mellitus and persistent albuminuria.[12]
-
Study Design: A multi-center, randomized, double-blind, placebo-controlled trial. Participants were assigned to receive either 200mg of XL784 or a placebo daily for three months.[12]
-
Primary Endpoint: A significant reduction in proteinuria compared with the placebo group.[12]
-
Results: The trial did not meet its primary endpoint of reducing proteinuria.[12]
Prinomastat: Phase 3 Study in Non-Small Cell Lung Cancer (NSCLC)
-
Objective: To determine the effect of prinomastat on the survival of patients with advanced NSCLC when given in combination with chemotherapy.[10]
-
Patient Population: Chemotherapy-naive patients with advanced non-small-cell lung cancer.[10]
-
Study Design: Patients were randomly assigned to receive either 15 mg of prinomastat or a placebo orally twice daily, in combination with gemcitabine (B846) and cisplatin (B142131) chemotherapy for up to six cycles.[10]
-
Primary Endpoint: Overall survival.
-
Results: Prinomastat did not improve the overall survival or time to progression in patients with advanced NSCLC. The median overall survival was 11.5 months for the prinomastat group versus 10.8 months for the placebo group.[10]
Conclusion
This compound and prinomastat are both potent inhibitors of key metalloproteinases involved in pathological processes. This compound demonstrates high potency against MMP-2, MMP-13, and ADAM10, with a notable sparing of MMP-1, which was hypothesized to reduce musculoskeletal side effects. Prinomastat exhibits broad-spectrum activity against several MMPs, including MMP-2, -3, -9, and -13.
Despite promising preclinical data and a strong scientific rationale, both compounds faced challenges in clinical development. The phase 2 trial of this compound in diabetic nephropathy did not achieve its primary endpoint. Similarly, phase 3 trials of prinomastat in advanced non-small cell lung cancer and other cancers did not demonstrate a significant survival benefit. These outcomes highlight the complexities of translating in vitro potency and preclinical efficacy into clinical success, particularly for the class of metalloproteinase inhibitors. Further research is necessary to fully understand the intricate roles of these enzymes in disease and to develop more effective therapeutic strategies.
References
- 1. rupress.org [rupress.org]
- 2. The Impact of Matrix Metalloproteinase-9 on the Sequential Steps of the Metastatic Process - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Targeting ADAM10 in Cancer and Autoimmunity [frontiersin.org]
- 4. Matrix Metalloproteinases in Cancer Cell Invasion - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. The Role of the Matrix Metalloproteinase-9 Gene in Tumor Development and Metastasis: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Insights Into the Role of Matrix Metalloproteinases in Cancer and its Various Therapeutic Aspects: A Review [frontiersin.org]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Targeting ADAM10 in Cancer and Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Predictive Pre Clinical Oncology Studies Using Patient-Derived Xenograft Platforms [resources.jax.org]
A Head-to-Head Comparison of XL-784 and GI254023X as ADAM10 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prominent inhibitors of A Disintegrin and Metalloproteinase 10 (ADAM10): XL-784 and GI254023X. ADAM10 is a critical enzyme involved in the shedding of various cell surface proteins, playing a pivotal role in signaling pathways that govern cell fate, adhesion, and inflammation. Its dysregulation has been implicated in numerous diseases, including cancer, Alzheimer's disease, and inflammatory disorders, making it a key target for therapeutic intervention. This document summarizes the available experimental data to facilitate an informed choice of inhibitor for research and drug development purposes.
Data Presentation: Quantitative Inhibitor Profile
The following tables summarize the inhibitory potency (IC50) of this compound and GI254023X against ADAM10 and other related metalloproteinases. It is important to note that these values are compiled from various sources and may have been determined under different experimental conditions.
Table 1: Inhibitory Activity (IC50) of this compound
| Target | IC50 (nM) | Notes |
| ADAM10 | 1-2 | Potent inhibitor |
| ADAM17 (TACE) | ~70 | Moderate inhibition |
| MMP-1 | ~1900 | Weak inhibition |
| MMP-2 | 0.81 | Potent inhibitor |
| MMP-3 | 120 | Moderate inhibition |
| MMP-8 | 10.8 | Potent inhibitor |
| MMP-9 | 18 | Potent inhibitor |
| MMP-13 | 0.56 | Potent inhibitor |
Data compiled from publicly available sources.
Table 2: Inhibitory Activity (IC50) of GI254023X
| Target | IC50 (nM) | Notes |
| ADAM10 | 5.3 | Potent and selective inhibitor |
| ADAM17 (TACE) | 541 | Over 100-fold selectivity for ADAM10 |
| ADAM9 | 280 | Moderate inhibition |
| MMP-9 | 2.5 | Potent inhibitor |
Data compiled from publicly available sources.[1][2]
Key Findings from Experimental Data
This compound is a highly potent, low-molecular-weight inhibitor of several matrix metalloproteinases (MMPs) and also demonstrates potent inhibition of ADAM10 in the low nanomolar range.[3] Its broad-spectrum activity against MMPs, particularly MMP-2, MMP-9, and MMP-13, suggests its potential utility in contexts where both ADAM10 and MMPs are therapeutic targets, such as in cancer and cardiovascular diseases.[3]
GI254023X is characterized by its high selectivity for ADAM10 over ADAM17 (TACE), with a reported selectivity of over 100-fold.[4][5] This specificity makes it a valuable tool for dissecting the specific roles of ADAM10 in biological processes without the confounding effects of inhibiting ADAM17. GI254023X has been shown to effectively block the constitutive shedding of various ADAM10 substrates, including IL-6R, CX3CL1, and CXCL16.[4][5] It is also a potent inhibitor of MMP-9.[1]
Experimental Protocols
Below are detailed methodologies for key experiments relevant to the characterization of ADAM10 inhibitors.
In Vitro ADAM10 Inhibition Assay (IC50 Determination)
This protocol describes a typical fluorescence-based assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant ADAM10.
Materials:
-
Recombinant human ADAM10 (catalytic domain)
-
Fluorogenic peptide substrate for ADAM10 (e.g., based on a known cleavage sequence)
-
Assay Buffer (e.g., 25 mM Tris, pH 9.0, 2.5 µM ZnCl2, 0.005% Brij-35)
-
Test compounds (this compound, GI254023X) dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of the test compounds (e.g., from 100 µM to 0.1 nM) in DMSO. Further dilute the compounds in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., ≤1%) to avoid solvent effects.
-
Add a fixed amount of recombinant ADAM10 to each well of the microplate.
-
Add the diluted test compounds to the wells containing the enzyme. Include a positive control (enzyme without inhibitor) and a negative control (assay buffer without enzyme).
-
Incubate the plate at 37°C for a pre-determined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately begin monitoring the increase in fluorescence intensity over time using a plate reader (e.g., excitation at 320 nm and emission at 420 nm).
-
Calculate the initial reaction rates (V) from the linear phase of the fluorescence signal.
-
Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Cell-Based Shedding Assay
This protocol outlines a general method to assess the effect of inhibitors on the shedding of a specific ADAM10 substrate from the cell surface.
Materials:
-
A cell line endogenously expressing or transfected to express the ADAM10 substrate of interest (e.g., A549 cells for E-cadherin or HEK293 cells for transfected substrates).
-
Cell culture medium and supplements.
-
Test compounds (this compound, GI254023X) dissolved in DMSO.
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Antibodies for Western blotting or ELISA to detect the shed ectodomain and the full-length cell-surface protein.
Procedure:
-
Seed the cells in a multi-well plate and grow to a suitable confluency.
-
Treat the cells with various concentrations of the test compounds or vehicle control (DMSO) for a specified duration (e.g., 24 hours).
-
Collect the conditioned cell culture medium.
-
Lyse the cells to obtain cell lysates.
-
Analyze the conditioned medium for the presence of the shed ectodomain of the substrate using Western blotting or ELISA.
-
Analyze the cell lysates for the amount of the full-length, uncleaved substrate remaining on the cells by Western blotting.
-
Quantify the band intensities or ELISA signals to determine the effect of the inhibitors on substrate shedding. A decrease in the shed ectodomain in the medium and a corresponding increase in the full-length protein in the cell lysate indicate inhibition of shedding.
Signaling Pathways and Experimental Workflows
ADAM10 is a key regulator of several critical signaling pathways. The following diagrams illustrate the role of ADAM10 in the Notch and EGFR signaling pathways and a typical experimental workflow for evaluating inhibitor efficacy.
Caption: ADAM10's role in Notch and EGFR signaling.
In the Notch signaling pathway , ADAM10 is responsible for the S2 cleavage of the Notch receptor after ligand binding. This is a prerequisite for the subsequent cleavage by γ-secretase, which releases the Notch intracellular domain (NICD) to translocate to the nucleus and regulate target gene expression. Both this compound and GI254023X, by inhibiting ADAM10, can block this initial cleavage step and thereby inhibit Notch signaling.
In the context of EGFR signaling , ADAM10 can shed the ectodomains of EGFR ligands, such as Epidermal Growth Factor (EGF), converting them into their soluble, active forms. These ligands then bind to and activate the EGFR, triggering downstream signaling cascades. Inhibition of ADAM10 by this compound or GI254023X can thus reduce the availability of active EGFR ligands and attenuate EGFR signaling.
Caption: Workflow for evaluating ADAM10 inhibitors.
This workflow provides a logical progression for the preclinical evaluation of ADAM10 inhibitors. It begins with the biochemical characterization of the inhibitor's potency and selectivity, followed by validation in cell-based models to confirm its activity in a more physiological context. Subsequent steps involve investigating the inhibitor's impact on downstream signaling and cellular functions, culminating in in vivo studies to assess its therapeutic potential.
Conclusion
Both this compound and GI254023X are potent inhibitors of ADAM10 and valuable tools for studying its biological functions. The choice between them will largely depend on the specific research question and the desired selectivity profile.
-
This compound is a suitable candidate when broader inhibition of both ADAM10 and several MMPs is desired or acceptable. Its high potency against multiple metalloproteinases may offer a therapeutic advantage in complex diseases where these enzymes are co-activated.
-
GI254023X is the preferred inhibitor when high selectivity for ADAM10 over ADAM17 is crucial. This makes it an excellent tool for specifically interrogating the roles of ADAM10 in various signaling pathways and disease models.
Researchers should carefully consider the selectivity profiles presented and conduct appropriate validation experiments to ensure the chosen inhibitor is suitable for their intended application.
References
- 1. Targeting ADAM-mediated ligand cleavage to inhibit HER3 and EGFR pathways in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metalloprotease ADAM10 Is Required for Notch1 Site 2 Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of an enzyme and substrate selective inhibitor of ADAM10 using an exosite-binding glycosylated substrate - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Advantage of Selectivity: A Comparative Analysis of XL-784 and Broad-Spectrum MMP Inhibitors
In the landscape of therapeutic drug development, the targeting of matrix metalloproteinases (MMPs) has been a journey of high hopes and significant challenges. Early broad-spectrum MMP inhibitors showed immense promise in preclinical models but ultimately failed in clinical trials due to severe, dose-limiting side effects.[1] This guide provides a detailed comparison between XL-784, a selective metalloproteinase inhibitor, and traditional broad-spectrum MMP inhibitors, highlighting the advantages conferred by a more targeted approach, supported by experimental data and methodologies.
The Pitfall of Broad-Spectrum Inhibition: Musculoskeletal Syndrome
The primary obstacle for first-generation MMP inhibitors, such as batimastat (B1663600) and marimastat (B1683930), was a lack of specificity.[2][3] These compounds were designed to chelate the catalytic zinc ion essential for the function of most MMPs, resulting in the inhibition of a wide array of the 20+ members of the MMP family.[1][2]
This non-selective inhibition led to a debilitating side effect profile known as Musculoskeletal Syndrome (MSS), characterized by joint stiffness, tendonitis, and muscle pain (arthralgia and myalgia).[4][5] The development of MSS is not attributed to the inhibition of a single enzyme but rather to the simultaneous suppression of several MMPs required for normal tissue remodeling and homeostasis.[4] This widespread clinical failure underscored a critical need for inhibitors with greater selectivity for disease-relevant MMPs while sparing those involved in healthy physiological processes.[6]
This compound: A Profile in Targeted Inhibition
This compound is a potent, small-molecule metalloproteinase inhibitor developed to overcome the limitations of its predecessors.[7] It was specifically engineered for an improved safety profile by exhibiting high selectivity for certain MMPs and ADAMs (A Disintegrin and Metalloproteinase) implicated in pathological processes, while deliberately sparing others, most notably MMP-1 (collagenase-1).[7][8] Inhibition of MMP-1, an enzyme crucial for normal collagen turnover, was hypothesized to be a contributor to the musculoskeletal toxicity seen with broad-spectrum agents.[8]
This compound potently inhibits MMP-2, MMP-9, and MMP-13, which are key drivers of tissue degradation in conditions like cancer metastasis and arthritis, as well as ADAM10.[8][9] This selective profile represents a refined therapeutic strategy, targeting pathological proteinases while minimizing disruption of normal tissue function.
Quantitative Comparison: Selectivity Profile
The key advantage of this compound is demonstrated by its differential potency against various MMPs. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against a panel of MMPs, contrasted with the generalized profile of a typical broad-spectrum inhibitor.
| Target MMP | This compound IC50 (nM) | Representative Broad-Spectrum Inhibitor Profile | Role of MMP |
| MMP-1 (Collagenase-1) | ~1900 [9] | Potent Inhibition (Low nM) | Normal connective tissue turnover; inhibition linked to MSS |
| MMP-2 (Gelatinase-A) | 0.81 [9] | Potent Inhibition (Low nM) | ECM remodeling, angiogenesis; implicated in cancer |
| MMP-3 (Stromelysin-1) | 120[9] | Potent Inhibition (Low nM) | Activates other MMPs, degrades cartilage; inflammation |
| MMP-8 (Collagenase-2) | 10.8[9] | Potent Inhibition (Low nM) | Inflammation, wound healing |
| MMP-9 (Gelatinase-B) | 18[9] | Potent Inhibition (Low nM) | Inflammation, wound healing, tumor metastasis |
| MMP-13 (Collagenase-3) | 0.56 [9] | Potent Inhibition (Low nM) | Key enzyme in osteoarthritic cartilage degradation |
Data for broad-spectrum inhibitors is generalized, as compounds like marimastat and batimastat were designed to potently inhibit most MMPs without significant differentiation.
The data clearly illustrates that this compound is over 2,300 times more potent against MMP-2 and over 3,300 times more potent against MMP-13 compared to MMP-1. This selective potency allows for the therapeutic targeting of disease-implicated enzymes at concentrations that would not affect MMP-1, thereby potentially avoiding the mechanism behind Musculoskeletal Syndrome.
Visualizing the Mechanism of Action and Evaluation
To better understand the biological rationale and experimental validation, the following diagrams illustrate the targeted signaling pathway and the workflow for determining inhibitor potency.
Caption: Targeted inhibition of cartilage degradation pathway by this compound versus broad-spectrum inhibitors.
Caption: Standard experimental workflow for determining the IC50 value of an MMP inhibitor.
Experimental Protocols
The determination of IC50 values is a critical step in characterizing the potency and selectivity of an inhibitor like this compound. A common method is a fluorometric or colorimetric enzyme inhibition assay.
General Protocol for MMP Fluorometric Inhibition Assay
-
Reagent Preparation:
-
MMP Enzyme: A recombinant human MMP (e.g., MMP-13) is reconstituted in an appropriate assay buffer to a specified concentration.
-
Inhibitor: The test compound (this compound) is dissolved in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution, from which serial dilutions are made.
-
Substrate: A FRET (Förster Resonance Energy Transfer)-based peptide substrate specific for the MMP is prepared. This substrate contains a fluorophore and a quencher. In its intact state, the fluorescence is quenched.
-
-
Assay Procedure:
-
The assay is performed in a 96-well microplate.
-
A fixed volume of the diluted MMP enzyme solution is added to each well.
-
Varying concentrations of the inhibitor (this compound) are added to the wells. Control wells containing enzyme without inhibitor (for 100% activity) and wells with buffer only (for background) are also prepared.
-
The plate is incubated for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
The enzymatic reaction is initiated by adding the fluorogenic substrate to all wells.
-
-
Data Acquisition:
-
The plate is immediately placed in a fluorescence plate reader.
-
Fluorescence (e.g., Ex/Em = 325/393 nm) is measured kinetically over a period of 30-60 minutes at 37°C.[10] As the MMP cleaves the substrate, the fluorophore is released from the quencher, resulting in an increase in fluorescence over time.
-
-
Data Analysis:
-
The initial reaction velocity (rate of fluorescence increase) is calculated for each inhibitor concentration.
-
The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the rate of the uninhibited control.
-
The IC50 value is calculated by fitting the percent inhibition versus inhibitor concentration data to a dose-response curve using non-linear regression analysis.
-
Conclusion
The evolution from broad-spectrum MMP inhibitors to selective agents like this compound marks a significant advancement in the field. The primary advantage of this compound lies in its meticulously designed selectivity profile, which demonstrates high potency against key pathological MMPs (MMP-2, MMP-9, MMP-13) while critically sparing MMP-1.[7][9] This strategy directly addresses the dose-limiting musculoskeletal toxicity that led to the clinical failure of earlier, non-selective compounds.[4][8] By focusing on disease-relevant targets, this compound represents a more rational and potentially safer therapeutic approach, reviving the prospect of MMP inhibition as a viable treatment strategy for a range of complex diseases.
References
- 1. Discovery of a highly selective chemical inhibitor of matrix metalloproteinase-9 (MMP-9) that allosterically inhibits zymogen activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What MMP1 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 3. Metalloprotease inhibitor - Wikipedia [en.wikipedia.org]
- 4. The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metalloproteinases and their inhibitors—diagnostic and therapeutic opportunities in orthopedics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective inhibition of matrix metalloproteinase 10 (MMP10) with a single-domain antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. assaygenie.com [assaygenie.com]
Validating XL-784 Target Engagement in Cells: A Comparative Guide
For researchers and drug development professionals, confirming that a therapeutic compound engages its intended target within a cellular environment is a critical step in validating its mechanism of action and advancing its development. This guide provides a comparative overview of key methodologies for validating the cellular target engagement of XL-784, a potent inhibitor of A Disintegrin and Metalloproteinase 10 (ADAM-10) and several Matrix Metalloproteinases (MMPs).[1][2][3]
This document outlines the principles of different validation techniques, presents hypothetical supporting experimental data for this compound, and provides detailed protocols for key experiments.
This compound and its Role in Cellular Signaling
This compound is a small molecule inhibitor targeting metalloproteases, which are crucial enzymes involved in processes like cell proliferation and blood vessel formation.[1] Specifically, this compound potently inhibits ADAM-10 as well as MMPs such as MMP-2, MMP-9, and MMP-13.[2][3] These enzymes play a significant role in cleaving cell surface proteins and remodeling the extracellular matrix, thereby influencing various signaling pathways. For instance, ADAM10-mediated cleavage of cell surface receptors like Notch or growth factor precursors is a key step in initiating downstream signaling cascades that regulate cell fate and communication.
Caption: this compound inhibits ADAM-10/MMPs, preventing substrate cleavage and downstream signaling.
Comparison of Target Engagement Validation Methods
Choosing the appropriate method to confirm target engagement depends on factors such as the availability of specific antibodies, desired throughput, and the nature of the target protein.[4] The following table compares three common techniques applicable to validating this compound's interaction with its targets.
| Feature | Cellular Thermal Shift Assay (CETSA) | Western Blot | Co-Immunoprecipitation (Co-IP) |
| Principle | Measures the change in thermal stability of a target protein upon ligand binding.[5][6] Binding of this compound stabilizes ADAM-10/MMPs against heat-induced denaturation.[4] | Detects and quantifies the total amount of a specific protein in a sample after separation by size.[7] Used to measure downstream effects of target engagement, such as changes in protein expression or phosphorylation. | Isolates a target protein and its binding partners from a cell lysate using a specific antibody.[8][9] Can show if this compound disrupts the interaction between an enzyme and its substrate or regulatory partners. |
| Primary Use | Direct confirmation of physical binding between this compound and its target in a cellular environment.[10] | Indirect measure of target engagement by observing downstream pathway modulation. | Analysis of protein-protein interaction disruption or stabilization by this compound. |
| Advantages | Label-free; performed in intact cells, providing a physiologically relevant context.[11] | Widely accessible, well-established technique; does not require specialized equipment.[7] | Provides insight into protein complexes and interaction networks.[12] |
| Limitations | Requires a specific antibody for detection (WB-CETSA); throughput can be low without specialized equipment.[11][13] | Does not directly confirm physical binding to the target; relies on downstream effects which can be influenced by off-target activity. | Can be affected by antibody specificity and affinity; potential for non-specific binding.[12] |
Supporting Experimental Data (Hypothetical)
The following tables summarize hypothetical quantitative data from experiments designed to validate the engagement of this compound with its targets in a relevant cell line (e.g., renal cells).
Table 1: In Vitro Inhibitory Activity of this compound
This table shows the half-maximal inhibitory concentrations (IC50) of this compound against a panel of purified metalloproteinase enzymes.
| Target Protein | This compound IC50 (nM) |
| ADAM-10 | 1.5 |
| MMP-2 | 0.81[2][3] |
| MMP-9 | 18[2][3] |
| MMP-13 | 0.56[2][3] |
| MMP-1 (Control) | ~1900[2][3] |
Data indicates high potency and selectivity of this compound for ADAM-10 and specific MMPs over MMP-1.
Table 2: Cellular Thermal Shift Assay (CETSA) Data
This table presents the thermal shift (ΔTm) observed for ADAM-10 in cells treated with this compound, indicating target stabilization.
| Treatment | Target Protein | Melting Temp (Tm) | Thermal Shift (ΔTm) |
| Vehicle (DMSO) | ADAM-10 | 52.1°C | - |
| This compound (1 µM) | ADAM-10 | 56.8°C | +4.7°C |
| Vehicle (DMSO) | Control Protein (GAPDH) | 61.5°C | - |
| This compound (1 µM) | Control Protein (GAPDH) | 61.3°C | -0.2°C |
A significant positive thermal shift for ADAM-10 upon this compound treatment confirms direct target engagement in cells.
Table 3: Western Blot Analysis of a Downstream Marker
This table shows the quantification of a downstream signaling protein whose activation is dependent on ADAM-10 activity.
| Treatment | Target Analyte | Relative Protein Level (%) |
| Vehicle (DMSO) | Cleaved Notch1 | 100 ± 8.5 |
| This compound (1 µM) | Cleaved Notch1 | 22 ± 4.1 |
| Vehicle (DMSO) | Total Notch1 | 100 ± 6.2 |
| This compound (1 µM) | Total Notch1 | 98 ± 7.9 |
This compound treatment significantly reduces the level of cleaved Notch1, an indirect confirmation of ADAM-10 inhibition, without affecting total Notch1 levels.
Experimental Protocols and Workflows
Detailed methodologies are crucial for the reproducibility of target engagement studies.
Cellular Thermal Shift Assay (CETSA) with Western Blot Readout
This protocol is designed to measure the thermal stabilization of ADAM-10 in cells upon treatment with this compound.[14]
Caption: Workflow for validating target engagement using the Cellular Thermal Shift Assay (CETSA).
Protocol Steps:
-
Cell Culture and Treatment: Plate human kidney cells (e.g., HEK293) and grow to 80-90% confluency. Treat cells with 1 µM this compound or a vehicle control (DMSO) for 2 hours at 37°C.
-
Heat Challenge: Harvest cells and resuspend them in PBS with protease inhibitors.[4] Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of temperatures (e.g., 46°C to 64°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[4]
-
Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.[4]
-
Separation of Soluble and Precipitated Fractions: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the heat-denatured, aggregated proteins.
-
Sample Preparation: Carefully collect the supernatant, which contains the soluble protein fraction. Determine the protein concentration of each sample.
-
Western Blot Analysis: Normalize all samples to the same protein concentration. Perform SDS-PAGE to separate proteins by size and transfer them to a PVDF membrane.[15] Block the membrane and incubate with a primary antibody specific for ADAM-10, followed by an HRP-conjugated secondary antibody.[16][17]
-
Detection and Analysis: Visualize the protein bands using a chemiluminescence substrate.[15] Quantify the band intensities and plot them against the corresponding temperature to generate melting curves. The temperature at which 50% of the protein is denatured is the melting temperature (Tm). Calculate the thermal shift (ΔTm) by comparing the Tm of this compound-treated samples to the vehicle control.
Co-Immunoprecipitation (Co-IP) Protocol
This protocol aims to determine if this compound can disrupt the interaction between ADAM-10 and a known binding partner or substrate.
Caption: Workflow for Co-Immunoprecipitation to analyze protein-protein interactions.
Protocol Steps:
-
Cell Culture and Treatment: Grow cells to 80-90% confluency and treat with 1 µM this compound or vehicle (DMSO) for 4 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in a non-denaturing IP lysis buffer containing protease inhibitors to keep protein complexes intact.[9]
-
Pre-clearing Lysate (Optional): To reduce non-specific binding, incubate the cell lysate with Protein A/G beads for 1 hour at 4°C. Pellet the beads and collect the supernatant.
-
Immunoprecipitation: Add a primary antibody against ADAM-10 to the pre-cleared lysate and incubate for 4 hours or overnight at 4°C with gentle rotation.[12] Add fresh Protein A/G beads and incubate for another 1-2 hours to capture the antibody-protein complexes.[12]
-
Isolate and Wash Complexes: Pellet the beads by centrifugation at a low speed. Discard the supernatant and wash the beads 3-5 times with cold IP lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by resuspending them in SDS-PAGE sample buffer and boiling for 5-10 minutes.[16]
-
Western Blot Analysis: Separate the eluted proteins using SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with primary antibodies against both ADAM-10 (to confirm successful immunoprecipitation) and the potential interacting protein. Analyze via chemiluminescence. A reduced signal for the interacting protein in the this compound-treated sample would indicate that the compound disrupts the protein complex.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. ora.ox.ac.uk [ora.ox.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. cytivalifesciences.com [cytivalifesciences.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 10. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. youtube.com [youtube.com]
- 13. A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 15. sinobiological.com [sinobiological.com]
- 16. origene.com [origene.com]
- 17. m.youtube.com [m.youtube.com]
A Comparative Guide to the Cross-Reactivity of XL-784 with Other Metalloproteinases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the metalloproteinase inhibitor XL-784, focusing on its cross-reactivity profile against various matrix metalloproteinases (MMPs). The information presented herein is intended to assist researchers and drug development professionals in evaluating the selectivity of this compound relative to other known MMP inhibitors. All data is compiled from publicly available experimental findings.
Introduction to this compound
This compound is a potent and selective inhibitor of matrix metalloproteinases.[1] It was specifically designed to spare MMP-1, a feature that is anticipated to improve its safety profile compared to broader-spectrum MMP inhibitors.[1] This enhanced selectivity is a critical attribute in the development of therapeutic agents that target specific MMPs involved in pathological processes while minimizing off-target effects.
Comparative Inhibitory Activity
The inhibitory activity of this compound and other selected metalloproteinase inhibitors against a panel of MMPs is summarized in the table below. The data is presented as IC50 values, which represent the concentration of the inhibitor required to achieve 50% inhibition of the enzyme's activity. Lower IC50 values indicate greater potency.
| Inhibitor | MMP-1 (nM) | MMP-2 (nM) | MMP-3 (nM) | MMP-7 (nM) | MMP-8 (nM) | MMP-9 (nM) | MMP-12 (nM) | MMP-13 (nM) | MMP-14 (nM) |
| This compound | ~1900[1] | 0.81[1] | 120[1] | - | 10.8[1] | 18[1] | - | 0.56[1] | - |
| Batimastat | 4 | 4 | 20 | 6 | 1 | 4 | 3 | - | 4 |
| Marimastat | 5 | 9 | 13 | - | 4 | 3 | - | 6 | 7 |
| Doxycycline | >400,000 | - | 30,000[2] | 28,000[2] | - | - | - | 2,000[2] | - |
Experimental Methodology: Fluorometric MMP Inhibition Assay
The IC50 values presented in this guide are typically determined using a fluorometric enzyme inhibition assay. The following is a generalized protocol for such an assay.
Principle:
This assay is based on the use of a quenched fluorogenic peptide substrate. The substrate consists of a fluorophore and a quencher moiety linked by a peptide sequence that is specifically cleaved by the MMP of interest. In its intact state, the fluorescence of the fluorophore is quenched. Upon enzymatic cleavage by the MMP, the fluorophore is released from the quencher, resulting in an increase in fluorescence intensity. The rate of this increase is proportional to the enzyme's activity. The presence of an inhibitor will decrease the rate of substrate cleavage, leading to a reduction in the fluorescence signal.
Materials:
-
Recombinant human MMP enzyme (specific for the assay)
-
Fluorogenic MMP substrate (specific for the enzyme)
-
Assay Buffer (e.g., 50 mM Tris, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)[3]
-
Test inhibitor (e.g., this compound) and control inhibitors
-
96-well microplate (black, for fluorescence assays)
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the inhibitor stock solution in assay buffer to create a range of test concentrations.
-
Dilute the recombinant MMP enzyme to the desired working concentration in assay buffer.
-
Dilute the fluorogenic substrate to the desired working concentration in assay buffer.
-
-
Assay Protocol:
-
To each well of the 96-well plate, add a defined volume of the diluted MMP enzyme.
-
Add the serially diluted inhibitor solutions to their respective wells. Include wells with a known inhibitor as a positive control and wells with assay buffer only as a negative (no inhibitor) control.
-
Incubate the plate at 37°C for a pre-determined period (e.g., 30-60 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Immediately place the plate in a fluorescence microplate reader.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/420 nm or 490/520 nm) at regular intervals for a specified duration.[4][5][6]
-
Calculate the rate of the enzymatic reaction for each inhibitor concentration by determining the slope of the linear portion of the fluorescence versus time curve.
-
Determine the percentage of inhibition for each concentration by comparing the reaction rate in the presence of the inhibitor to the rate of the negative control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
The IC50 value is determined by fitting the data to a suitable dose-response curve and identifying the concentration at which 50% inhibition is achieved.
-
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
References
A Comparative Review of Selective ADAM10 Inhibitors for Research and Drug Development
For Immediate Release
This guide provides a comprehensive comparison of commercially available and recently developed selective inhibitors of A Disintegrin and Metalloproteinase 10 (ADAM10), a key enzyme implicated in a variety of physiological and pathological processes, including Notch signaling and Amyloid Precursor Protein (APP) processing. This document is intended for researchers, scientists, and drug development professionals seeking to understand the current landscape of selective ADAM10 inhibition.
Introduction to ADAM10
ADAM10 is a transmembrane zinc-dependent metalloprotease that plays a crucial role in the ectodomain shedding of a wide range of cell surface proteins. Its activity is pivotal in fundamental cellular processes such as cell-cell adhesion, migration, and signaling. Dysregulation of ADAM10 has been linked to several diseases, including cancer, neurodegenerative disorders like Alzheimer's disease, and inflammatory conditions, making it a significant therapeutic target. The development of selective inhibitors is critical to modulate its activity for therapeutic benefit while minimizing off-target effects, particularly on the closely related ADAM17 and various matrix metalloproteinases (MMPs).
Comparative Analysis of Selective ADAM10 Inhibitors
This section provides a head-to-head comparison of three notable ADAM10 inhibitors: GI254023X , a widely used commercial inhibitor, and two more recently developed compounds, LT4 and MN8 . The data presented below has been compiled from various studies to offer a comparative overview of their potency and selectivity.
Data Presentation: Inhibitor Potency and Selectivity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for each inhibitor against ADAM10 and ADAM17, providing a clear indication of their selectivity. Lower IC50 values denote higher potency.
| Inhibitor | Target | IC50 (nM) | Selectivity (ADAM17 IC50 / ADAM10 IC50) | Reference |
| GI254023X | ADAM10 | 5.3 | ~102-fold | [1][2] |
| ADAM17 | 541 | [1] | ||
| MMP-9 | 2.5 | [1][3] | ||
| LT4 | ADAM10 | 40 | 37.5-fold | [4] |
| ADAM17 | 1500 | [4] | ||
| MMP-1, -2, -9, -14 | >10,000 | [4] | ||
| MN8 | ADAM10 | 9.2 | Less selective over ADAM17 than LT4 | [4] |
| ADAM17 | (Data not consistently reported) | |||
| MMP-1, -2, -9, -14 | >10,000 | [4] |
Note: IC50 values can vary slightly between different experimental setups. The data presented here is for comparative purposes. GI254023X also shows high potency against MMP-9.
Key Signaling Pathways Involving ADAM10
ADAM10 is a critical regulator of two major signaling pathways with significant implications in health and disease: the Notch signaling pathway and the non-amyloidogenic processing of the Amyloid Precursor Protein (APP).
ADAM10-Mediated Notch Signaling
Notch signaling is an evolutionarily conserved pathway that governs cell fate decisions. The activation of Notch receptors is initiated by ligand binding, which triggers a series of proteolytic cleavages. ADAM10 is the primary sheddase responsible for the S2 cleavage of the Notch receptor, a rate-limiting step for its activation.[5][6][7] Following this, the intramembranous γ-secretase complex performs the S3 cleavage, releasing the Notch intracellular domain (NICD). The NICD then translocates to the nucleus to regulate the transcription of target genes.
ADAM10 in Non-Amyloidogenic APP Processing
In the context of Alzheimer's disease, ADAM10 plays a protective role by mediating the non-amyloidogenic processing of the Amyloid Precursor Protein (APP).[8] ADAM10 cleaves APP within the amyloid-beta (Aβ) domain, a process known as α-secretase cleavage. This cleavage not only prevents the formation of the neurotoxic Aβ peptide but also produces the soluble neuroprotective fragment sAPPα. This pathway is in direct competition with the amyloidogenic pathway, where β-secretase and γ-secretase sequentially cleave APP to generate Aβ.
Experimental Protocols
Accurate assessment of inhibitor potency and selectivity is paramount. Below are detailed methodologies for key in vitro and cell-based assays commonly used for the characterization of ADAM10 inhibitors.
In Vitro Enzymatic Inhibition Assay (Fluorogenic Substrate)
This assay directly measures the ability of a compound to inhibit the catalytic activity of purified recombinant ADAM10.
Objective: To determine the IC50 value of a test compound against ADAM10.
Materials:
-
Recombinant human ADAM10 enzyme
-
Fluorogenic ADAM10 substrate (e.g., based on a FRET pair)
-
Assay buffer (e.g., 25 mM Tris, pH 7.5, 2.5 µM ZnCl₂, 0.005% Brij-35)
-
Test compounds (inhibitors) dissolved in DMSO
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).
-
In a 96-well plate, add the diluted test compounds. Include wells for a positive control (enzyme without inhibitor) and a negative control (assay buffer without enzyme).
-
Add the diluted recombinant ADAM10 enzyme to all wells except the negative control.
-
Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic ADAM10 substrate to all wells.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 490 nm excitation and 520 nm emission for 5-FAM-based substrates) in kinetic mode for 30-60 minutes at 37°C.[9]
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).
-
Determine the percent inhibition for each concentration of the test compound relative to the positive control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell-Based Shedding Assay
This assay measures the ability of an inhibitor to block ADAM10-mediated shedding of a specific substrate from the surface of cultured cells.
Objective: To assess the cellular potency of an ADAM10 inhibitor.
Materials:
-
A cell line endogenously expressing or overexpressing an ADAM10 substrate (e.g., N-cadherin, CD30, or a reporter construct like AP-BTC).
-
Cell culture medium and supplements.
-
Test compounds (inhibitors) dissolved in DMSO.
-
Lysis buffer (for western blotting) or reagents for ELISA.
-
Antibodies for western blotting or ELISA kit for the shed ectodomain.
Procedure:
-
Seed the cells in a multi-well plate and grow to confluence.
-
Replace the culture medium with fresh medium containing serial dilutions of the test compound or vehicle control (DMSO).
-
Incubate the cells for a defined period (e.g., 24 hours) to allow for substrate shedding.
-
Collect the conditioned medium.
-
Quantify the amount of the shed ectodomain in the conditioned medium using a specific and sensitive method such as ELISA or by western blotting.
-
(Optional) Lyse the cells and analyze the levels of the full-length substrate and the C-terminal fragment by western blotting to confirm the inhibition of shedding.
-
Calculate the percent inhibition of shedding at each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Conclusion
The development of highly selective ADAM10 inhibitors is a rapidly advancing field with significant therapeutic potential. This guide provides a snapshot of the current landscape, highlighting the potency and selectivity of key inhibitors. The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies. As our understanding of the intricate roles of ADAM10 in various diseases deepens, the availability of well-characterized, selective inhibitors will be instrumental in translating this knowledge into novel therapeutic strategies.
References
- 1. Intriguing Roles for Endothelial ADAM10/Notch Signaling in the Development of Organ-Specific Vascular Beds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ADAM10 new selective inhibitors reduce NKG2D ligand release sensitizing Hodgkin lymphoma cells to NKG2D-mediated killing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Notch signaling pathway - Wikipedia [en.wikipedia.org]
- 5. Metalloprotease ADAM10 Is Required for Notch1 Site 2 Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Alpha-Secretase ADAM10 Regulation: Insights into Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eurogentec.com [eurogentec.com]
- 9. europeanreview.org [europeanreview.org]
Comparative Analysis of XL-784: A Focus on its Molecular Targets in Cancer
Disclaimer: Publicly available scientific literature and clinical trial data do not contain specific studies on the comparative analysis of XL-784 across different cancer cell lines. The primary clinical development of this compound focused on its potential role in treating diabetic nephropathy.[1][2] However, its mechanism of action as a potent inhibitor of several metalloproteinases, which are known to be involved in cancer progression, makes its targets relevant to oncology research. This guide, therefore, provides a comparative analysis of the known molecular targets of this compound and their roles in various cancers, alongside hypothetical experimental protocols for evaluating such a compound.
This compound is a potent, small-molecule inhibitor of a disintegrin and metalloproteinase 10 (ADAM-10) and several matrix metalloproteinases (MMPs).[3][4] It was specifically designed to be sparing of MMP-1, which was hypothesized to be associated with musculoskeletal toxicity, potentially offering a better safety profile than earlier broad-spectrum MMP inhibitors.[1]
Inhibitory Profile of this compound
The efficacy of this compound as a metalloproteinase inhibitor has been quantified through its half-maximal inhibitory concentration (IC50) values against a panel of these enzymes.
| Target | IC50 (nM) |
| MMP-1 | ~1900 |
| MMP-2 | 0.81 |
| MMP-3 | 120 |
| MMP-8 | 10.8 |
| MMP-9 | 18 |
| MMP-13 | 0.56 |
| ADAM10 | 1-2 (in vitro) |
| ADAM17 (TACE) | ~70 |
| Data sourced from MedchemExpress and DrugBank Online.[3][4] |
The Role of this compound's Targets in Cancer
Matrix metalloproteinases are a family of enzymes crucial for the degradation of the extracellular matrix, a key process in tumor invasion and metastasis.[5] High expression levels of various MMPs have been correlated with poor overall survival in many solid tumors.[5]
-
ADAM-10: This metalloprotease is involved in the shedding of cell surface proteins, a process that can influence cell proliferation and blood vessel formation.[3] Its role in cancer is complex, but it has been implicated in tumor progression.
-
MMP-2 and MMP-9 (Gelatinases): These enzymes are strongly associated with the breakdown of type IV collagen, a major component of the basement membrane. Their activity is critical for cancer cells to invade surrounding tissues and metastasize. Elevated levels of MMP-2 and MMP-9 are often found in aggressive tumors.[5][6]
-
MMP-13 (Collagenase 3): This MMP is efficient at degrading fibrillar collagens and has been linked to the progression of several cancers, including breast and prostate cancer.[5][6]
The potent inhibition of these specific MMPs by this compound, while sparing MMP-1, suggests a theoretical basis for its potential anti-cancer activity, even though it was not clinically developed for this indication.
Experimental Protocols
Below are detailed methodologies for key experiments that would be cited in a comparative analysis of a compound like this compound in different cancer cell lines.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, U87 for glioblastoma) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., from 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (DMSO).
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the drug that inhibits cell growth by 50%.
Cell Invasion Assay (Transwell Assay)
-
Chamber Preparation: Rehydrate Matrigel-coated inserts (8 µm pore size) in serum-free medium for 2 hours at 37°C.
-
Cell Seeding: Seed 50,000-100,000 cancer cells in the upper chamber in a serum-free medium containing different concentrations of this compound.
-
Chemoattractant: Add a medium containing 10% fetal bovine serum to the lower chamber as a chemoattractant.
-
Incubation: Incubate the plate for 24-48 hours at 37°C.
-
Staining and Counting: Remove non-invading cells from the top of the insert. Fix the invading cells on the bottom of the membrane with methanol (B129727) and stain with crystal violet. Count the number of invading cells in several microscopic fields.
Visualizations
Signaling Pathway of Metalloproteinases in Cancer Progression
Caption: Role of ADAM-10 and MMPs in cancer invasion and metastasis, and the inhibitory action of this compound.
Experimental Workflow for Comparative Analysis
Caption: Workflow for evaluating a compound's efficacy across different cancer cell lines.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Exelixis Reports Top-Line Results of the Phase 2 Trial of XL784 in Patients With Proteinuria Associated With Diabetic Nephropathy | Exelixis, Inc. [ir.exelixis.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Matrix Metalloproteinase Inhibitors in Cancer Therapy: Turning Past Failures into Future Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Matrix Metalloproteinases Inhibitors in Cancer Treatment: An Updated Review (2013–2023) - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of XL-784 and Batimastat: Two Generations of Matrix Metalloproteinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of two significant matrix metalloproteinase (MMP) inhibitors: XL-784 and batimastat (B1663600) (BB-94). We will delve into their mechanisms of action, comparative efficacy based on quantitative experimental data, and the methodologies employed in their evaluation. This document is intended to serve as a valuable resource for researchers engaged in the fields of oncology, inflammation, and other pathologies where MMPs play a crucial role.
Introduction to MMP Inhibition
Matrix metalloproteinases are a family of zinc-dependent endopeptidases critical for the remodeling of the extracellular matrix (ECM).[1][2] Under physiological conditions, their activity is tightly regulated. However, dysregulation of MMP activity is implicated in numerous pathological processes, including tumor invasion, metastasis, angiogenesis, and chronic inflammation.[1][2] This has made MMPs attractive therapeutic targets, leading to the development of various inhibitors. Batimastat represents an early, broad-spectrum MMP inhibitor, while this compound is a later-generation inhibitor with a more selective profile.
Mechanism of Action
Both this compound and batimastat function as competitive inhibitors by binding to the active site of MMPs. This action prevents the natural substrates, such as collagen and other ECM components, from being cleaved.[3]
Batimastat is a peptidomimetic compound containing a hydroxamate group that chelates the zinc ion essential for the catalytic activity of MMPs.[3] It is considered a broad-spectrum inhibitor, targeting a wide range of MMPs.[4][5]
This compound also inhibits MMPs through a similar mechanism. However, it was designed to have a more selective inhibition profile. Notably, this compound is a potent inhibitor of MMP-2 and MMP-13 and also targets A Disintegrin and Metalloproteinase (ADAM) family members, specifically ADAM10 and ADAM17 (also known as TNF-α-converting enzyme or TACE).[6][7] A key characteristic of this compound is that it is MMP-1 sparing, which is hypothesized to reduce the musculoskeletal side effects observed with earlier, less selective MMP inhibitors.[7][8]
Caption: General mechanism of competitive MMP inhibition by this compound and batimastat.
Quantitative Data Presentation: Inhibitory Activity
The inhibitory potential of this compound and batimastat is quantified by their half-maximal inhibitory concentration (IC50) values. A lower IC50 value indicates greater potency. The following table summarizes the reported IC50 values for both compounds against various MMPs. It is important to note that these values may have been determined in different laboratories under varying experimental conditions.
| Matrix Metalloproteinase (MMP) | This compound IC50 (nM) | Batimastat IC50 (nM) |
| MMP-1 (Collagenase-1) | ~1900[6][9][10] | 3[4][5] |
| MMP-2 (Gelatinase-A) | 0.81[6][9][10] | 4[4][5] |
| MMP-3 (Stromelysin-1) | 120[6][9][10] | 20[4][5] |
| MMP-7 (Matrilysin) | Data not available | 6[4][5] |
| MMP-8 (Collagenase-2) | 10.8[6][9] | Data not available |
| MMP-9 (Gelatinase-B) | 18[6][9][10] | 4[4][5] |
| MMP-13 (Collagenase-3) | 0.56[6][9][10] | Data not available |
| ADAM10 (a disintegrin and metalloproteinase domain 10) | Potent Inhibition[6][7] | Data not available |
| ADAM17 (TACE) | Potent Inhibition[6][8] | Inhibition reported[4] |
Experimental Protocols
The determination of IC50 values for MMP inhibitors typically involves an in vitro enzyme inhibition assay. A common method is a fluorometric assay, the general protocol for which is outlined below.
General Protocol for Fluorometric MMP Inhibition Assay
Objective: To determine the concentration of an inhibitor (this compound or batimastat) required to inhibit 50% of the activity of a specific MMP enzyme.
Materials:
-
Recombinant active MMP enzyme (e.g., MMP-2, MMP-9)
-
Fluorogenic MMP substrate (a peptide with a fluorescent group and a quencher)
-
Test inhibitors (this compound, batimastat) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., Tris-buffered saline with CaCl2)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Inhibitor Preparation: Prepare serial dilutions of the test inhibitors in the assay buffer to achieve a range of desired final concentrations.
-
Enzyme Preparation: Dilute the recombinant active MMP enzyme to a working concentration in ice-cold assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.
-
Assay Setup:
-
To the wells of a 96-well plate, add the assay buffer.
-
Add the diluted inhibitor solutions to the designated "inhibitor" wells.
-
Include "control" wells containing the enzyme and assay buffer (no inhibitor) and "blank" wells with only the assay buffer.
-
-
Enzyme Addition: Add the diluted active MMP enzyme to the "inhibitor" and "control" wells.
-
Pre-incubation: Gently mix the plate and pre-incubate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the fluorogenic MMP substrate solution to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the microplate in a pre-warmed (37°C) fluorescence microplate reader. Measure the increase in fluorescence intensity kinetically at appropriate excitation and emission wavelengths over a period of 30-60 minutes.
-
Data Analysis:
-
Subtract the fluorescence readings of the "blank" wells from all other wells.
-
Calculate the rate of substrate cleavage from the linear phase of the fluorescence curve for each well.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the "control" wells.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
Caption: A typical experimental workflow for determining the IC50 of MMP inhibitors.
Preclinical and Clinical Development
Batimastat: As one of the first synthetic MMP inhibitors to enter clinical trials, batimastat demonstrated anti-tumor and anti-angiogenic activity in various preclinical cancer models.[11] It showed efficacy in reducing tumor growth and metastasis in models of ovarian and colon carcinoma.[5] However, its clinical development was hampered by poor oral bioavailability, necessitating intraperitoneal administration, which was associated with side effects like peritonitis.[3][12] Despite promising preclinical results, clinical trials in advanced cancer patients did not show a significant survival benefit, which was attributed to factors including the broad-spectrum nature of the inhibition and the advanced stage of the diseases treated.[13]
This compound: this compound represents a more targeted approach to metalloproteinase inhibition. Its development has focused on indications beyond oncology, such as diabetic nephropathy.[8] A Phase 2 clinical trial was conducted to evaluate its safety and efficacy in patients with albuminuria due to diabetic nephropathy.[8] The rationale for its use in this setting is linked to the role of metalloproteinases in renal fibrosis and impairment.[7] The MMP-1 sparing characteristic of this compound was a key design feature aimed at improving the safety profile compared to earlier broad-spectrum inhibitors.[7][8]
Head-to-Head Comparison Summary
| Feature | This compound | Batimastat |
| Inhibition Spectrum | Selective; potent against MMP-2, MMP-13, ADAM10, ADAM17[6][7][8] | Broad-spectrum; potent against MMP-1, -2, -3, -7, -9[4][5] |
| MMP-1 Inhibition | Weak inhibitor (MMP-1 sparing)[6][7][8][9][10] | Potent inhibitor[4][5] |
| Potency (vs. MMP-2) | Very High (IC50 = 0.81 nM)[6][9][10] | High (IC50 = 4 nM)[4][5] |
| Potency (vs. MMP-9) | High (IC50 = 18 nM)[6][9][10] | High (IC50 = 4 nM)[4][5] |
| Administration Route | Oral[7] | Intraperitoneal[3][12] |
| Primary Development Focus | Diabetic Nephropathy[8] | Advanced Cancers[3] |
| Key Differentiator | MMP-1 sparing, ADAM inhibition[7][8] | First-generation broad-spectrum inhibitor[12] |
Conclusion
This compound and batimastat represent two distinct strategies in the development of matrix metalloproteinase inhibitors. Batimastat, an early-generation inhibitor, demonstrated the therapeutic potential of targeting MMPs but was limited by its broad-spectrum activity and poor pharmacokinetic properties. In contrast, this compound was designed with a more selective inhibition profile, notably sparing MMP-1, and targeting other metalloproteinases like ADAM10 and TACE. This selectivity, combined with oral bioavailability, aimed to improve the therapeutic window and explore applications beyond oncology, such as in diabetic nephropathy.
For researchers, the choice between a broad-spectrum inhibitor like batimastat and a more selective agent like this compound will depend on the specific MMPs implicated in the pathological process under investigation. The data and protocols presented in this guide offer a foundation for making informed decisions in the design of future studies and the development of next-generation metalloproteinase inhibitors.
References
- 1. Batimastat - Wikipedia [en.wikipedia.org]
- 2. Matrix metalloproteinase inhibition as a novel anticancer strategy: a review with special focus on batimastat and marimastat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase I trial of a novel matrix metalloproteinase inhibitor batimastat (BB-94) in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. chondrex.com [chondrex.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. mdpi.com [mdpi.com]
- 13. Matrix Metalloproteinase Inhibitors in Cancer Therapy: Turning Past Failures into Future Successes - PMC [pmc.ncbi.nlm.nih.gov]
Validating the MMP-1 Sparing Activity of XL-784: A Comparative Guide
For researchers and drug development professionals navigating the complexities of matrix metalloproteinase (MMP) inhibition, the selectivity of candidate molecules is a critical determinant of therapeutic success. Broad-spectrum MMP inhibitors have historically been plagued by dose-limiting toxicities, largely attributed to the inhibition of MMP-1, an enzyme crucial for normal tissue homeostasis. XL-784 has been developed as a potent MMP inhibitor with a differentiated profile that spares MMP-1, potentially offering a wider therapeutic window. This guide provides a comparative analysis of this compound's MMP-1 sparing activity against other notable MMP inhibitors, supported by quantitative data and detailed experimental protocols.
Comparative Inhibitory Activity
The selectivity of this compound is evident when its half-maximal inhibitory concentrations (IC50) against a panel of MMPs are compared with those of broad-spectrum inhibitors. The following table summarizes the available data, showcasing this compound's significantly lower potency against MMP-1 relative to other key MMPs implicated in pathological processes.
| Compound | MMP-1 IC50 (nM) | MMP-2 IC50 (nM) | MMP-3 IC50 (nM) | MMP-7 IC50 (nM) | MMP-8 IC50 (nM) | MMP-9 IC50 (nM) | MMP-13 IC50 (nM) | MMP-14 IC50 (nM) |
| This compound | ~1900 | 0.81 | 120 | - | 10.8 | 18 | 0.56 | - |
| Marimastat (B1683930) | 5[1][2][3] | 6[1][2][3] | 230[1] | 13[2][3] | - | 3[1][2][3] | - | 9[2][4] |
| Batimastat | 3[5][6][7] | 4[5][6][7] | 20[5][6][7] | 6[5][6] | - | 4[5][6][7] | - | - |
| Prinomastat | 79[8] | Ki: 0.05[8] | 6.3[8] | - | - | 5.0[8][9] | Ki: 0.03[8] | - |
| Doxycycline (B596269) | 18% inhibition at 50 µM[10] | IC50: 6.5 µg/mL[11] | - | - | Inhibited by 50-60% at 30 µM[10] | IC50: 608 µM[12] | Inhibited by 50-60% at 30 µM[10] | - |
The Rationale for MMP-1 Sparing
MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix (ECM) components. While upregulation of certain MMPs, such as MMP-2, MMP-9, and MMP-13, is associated with the progression of diseases like cancer and fibrosis, MMP-1 plays a vital role in normal physiological processes.[13][14] MMP-1 is the primary enzyme responsible for initiating the breakdown of type I collagen, the most abundant collagen in the body, which is essential for routine tissue remodeling and wound healing.[15] Inhibition of MMP-1 can disrupt these homeostatic functions, leading to side effects such as musculoskeletal pain and inflammation, which were significant issues in clinical trials of early broad-spectrum MMP inhibitors. By selectively targeting pathological MMPs while sparing MMP-1, inhibitors like this compound aim to maximize therapeutic efficacy while minimizing mechanism-based toxicities.
Caption: Rationale for MMP-1 Sparing Inhibition.
Experimental Protocols
To validate the MMP-1 sparing activity of a compound like this compound, a robust and standardized in vitro inhibition assay is essential. The following protocol outlines a typical fluorescence-based assay for determining the IC50 values of test compounds against a panel of MMPs.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against MMP-1 and other relevant MMPs.
Materials:
-
Recombinant human MMP enzymes (e.g., MMP-1, MMP-2, MMP-9, MMP-13)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay Buffer (e.g., 50 mM Tris, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35, pH 7.5)
-
Test compound (e.g., this compound) and control inhibitors (e.g., Marimastat)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound and control inhibitors in an appropriate solvent (e.g., DMSO).
-
Prepare serial dilutions of the compounds in Assay Buffer to achieve a range of final assay concentrations.
-
Dilute the recombinant MMP enzymes to their optimal working concentration in Assay Buffer.
-
Dilute the fluorogenic MMP substrate to its working concentration in Assay Buffer.
-
-
Assay Setup:
-
Add a defined volume of the diluted test compound or control inhibitor to the wells of the 96-well plate.
-
Include wells for a positive control (enzyme and substrate, no inhibitor) and a negative control (substrate only, no enzyme).
-
Add the diluted MMP enzyme to all wells except the negative control.
-
Incubate the plate at 37°C for a pre-determined time (e.g., 30 minutes) to allow for inhibitor-enzyme binding.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the diluted fluorogenic substrate to all wells.
-
Immediately begin kinetic measurement of fluorescence intensity using a microplate reader (e.g., excitation at 328 nm and emission at 393 nm).
-
Record fluorescence readings at regular intervals (e.g., every 1-2 minutes) for a set duration (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each well from the linear portion of the kinetic curve.
-
Normalize the velocities to the positive control (V0).
-
Plot the percentage of inhibition [(1 - V/V0) * 100] against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Caption: Workflow for a fluorescent MMP inhibition assay.
Conclusion
The data presented in this guide strongly support the MMP-1 sparing activity of this compound. Its high IC50 value for MMP-1, in stark contrast to its potent inhibition of MMPs implicated in disease, positions it as a promising candidate for therapies where minimizing mechanism-based toxicity is paramount. The provided experimental protocol offers a standardized method for researchers to independently validate these findings and to evaluate the selectivity profiles of other novel MMP inhibitors. This targeted approach to MMP inhibition, exemplified by this compound, represents a significant advancement in the development of safer and more effective treatments for a range of pathological conditions.
References
- 1. Results of single and repeat dose studies of the oral matrix metalloproteinase inhibitor marimastat in healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Marimastat | Matrix Metalloproteases | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Marimastat | Synthetic Metalloprotease Inhibitors: R&D Systems [rndsystems.com]
- 5. Batimastat | Matrix Metalloproteases | Tocris Bioscience [tocris.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. apexbt.com [apexbt.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Specificity of inhibition of matrix metalloproteinase activity by doxycycline: relationship to structure of the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanism of inhibition of matrix metalloproteinase-2 expression by doxycycline in human aortic smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. brieflands.com [brieflands.com]
- 13. The Roles of Matrix Metalloproteinases and Their Inhibitors in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. MMP-1: the elder of the family - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Therapeutic Index of XL-784 Versus Other Matrix Metalloproteinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The development of matrix metalloproteinase inhibitors (MMPis) as therapeutic agents has been a journey of navigating the fine line between efficacy and toxicity. Early broad-spectrum inhibitors showed promise in preclinical models but were often halted in clinical trials due to dose-limiting side effects, most notably musculoskeletal syndrome (MSS). This has underscored the critical importance of the therapeutic index—the ratio between the toxic and therapeutic doses—in the development of new MMPis. This guide provides a comparative assessment of XL-784, a selective MMP inhibitor, against other notable MMPis, with a focus on their therapeutic index based on available preclinical and clinical data.
Introduction to this compound and Other MMPis
This compound is a potent inhibitor of a disintegrin and metalloproteinase 10 (ADAM-10) and matrix metalloproteinase-2 (MMP-2).[1][2] It was specifically designed to be MMP-1 sparing, a strategy aimed at improving its safety profile and mitigating the musculoskeletal side effects associated with first-generation, broad-spectrum MMPis.[1][2] This guide compares this compound with older, broad-spectrum inhibitors such as marimastat (B1683930) and batimastat (B1663600), and the more selective inhibitor tanomastat, to provide a perspective on the evolution of MMPi development and the ongoing quest for a wider therapeutic window.
Quantitative Data Presentation
The following tables summarize the available quantitative data for this compound and other selected MMPis. It is important to note that a direct comparison of the therapeutic index is challenging due to the variability in experimental models and endpoints across different studies.
Table 1: In Vitro Inhibitory Activity (IC50/Ki in nM)
| Inhibitor | MMP-1 | MMP-2 | MMP-3 | MMP-7 | MMP-8 | MMP-9 | MMP-13 | MMP-14 | ADAM-10 | ADAM-17 |
| This compound | ~1900[3] | 0.81[3] | 120[3] | - | 10.8[3] | 18[3] | 0.56[3] | - | Potent (1-2 nM range)[3] | ~70[3] |
| Marimastat | 5 | 6 | - | 13 | - | 3 | - | 9 | - | - |
| Batimastat | 3[4][5][6][7] | 4[4][5][6][7] | 20[4][5][6][7] | 6[4][5][6][7] | - | 4[4][5][6][7] | - | - | - | - |
| Tanomastat | - | 11 (Ki)[8] | 143 (Ki)[8] | - | - | 301 (Ki)[8] | 1470 (Ki)[8] | - | - | - |
Note: IC50 values represent the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Ki represents the inhibition constant. Lower values indicate higher potency. Data is compiled from multiple sources and methodologies may vary.
Table 2: Preclinical Efficacy and Toxicity Data
| Inhibitor | Efficacy Model | Efficacy Endpoint | Toxicity Finding |
| This compound | Rat model of diabetic nephropathy[2] | Reduced proteinuria and glomerulosclerosis[2] | Well-tolerated in a 4-month study[2] |
| Marimastat | Human gastric cancer xenograft in mice[9] | 48% reduction in tumor growth rate[9] | Musculoskeletal syndrome (tendinitis, joint stiffness) observed in long-term studies[10][11] |
| Batimastat | Human colon cancer orthotopic model in mice[12] | Reduced primary tumor weight and metastasis[12] | Generally well-tolerated in preclinical models at effective doses[12][13] |
| Tanomastat | Experimental tumor models | Anti-invasive and antimetastatic activity[8] | Less frequent musculoskeletal toxicity than broad-spectrum inhibitors, but still observed[11] |
Experimental Protocols
1. In Vitro MMP Inhibition Assay (General Protocol)
-
Objective: To determine the IC50 value of an inhibitor against a specific MMP.
-
Principle: A fluorogenic MMP substrate is incubated with a recombinant human MMP enzyme in the presence of varying concentrations of the inhibitor. The rate of substrate cleavage is measured by monitoring the increase in fluorescence over time.
-
Materials: Recombinant human MMP enzymes, fluorogenic MMP substrate, assay buffer (e.g., Tris-HCl, CaCl2, ZnCl2), test inhibitor, 96-well microplate, fluorescence plate reader.
-
Procedure:
-
Prepare serial dilutions of the test inhibitor.
-
In a 96-well plate, add the assay buffer, recombinant MMP enzyme, and the test inhibitor at various concentrations.
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the fluorogenic substrate.
-
Measure the fluorescence intensity at regular intervals using a fluorescence plate reader.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of inhibition versus the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
2. Gelatin Zymography for MMP-2 and MMP-9 Activity
-
Objective: To detect and semi-quantify the activity of gelatinases (MMP-2 and MMP-9) in biological samples.
-
Principle: Proteins in a sample are separated by SDS-PAGE on a gel containing gelatin. After electrophoresis, the gel is incubated in a buffer that allows for renaturation and enzymatic activity. MMPs digest the gelatin, creating clear bands upon staining with Coomassie Blue.
-
Materials: Biological sample (e.g., cell culture supernatant, tissue extract), SDS-PAGE resolving and stacking gels containing 0.1% gelatin, non-reducing sample buffer, electrophoresis apparatus, renaturing buffer (e.g., Triton X-100 in Tris-HCl), developing buffer (e.g., Tris-HCl, CaCl2, ZnCl2), Coomassie Brilliant Blue staining solution, destaining solution.
-
Procedure:
-
Prepare protein samples in non-reducing sample buffer. Do not boil the samples.
-
Perform electrophoresis on the gelatin-containing polyacrylamide gel.
-
After electrophoresis, wash the gel with renaturing buffer to remove SDS and allow the enzymes to renature.
-
Incubate the gel in developing buffer overnight at 37°C to allow for gelatin digestion.
-
Stain the gel with Coomassie Brilliant Blue.
-
Destain the gel to visualize clear bands of gelatinolytic activity against a blue background. The molecular weight of the bands can be used to identify pro- and active forms of MMP-2 and MMP-9.[14][15][16][17][18]
-
3. In Vivo Assessment of Musculoskeletal Toxicity (Rat Model)
-
Objective: To evaluate the potential of an MMP inhibitor to induce musculoskeletal syndrome (MSS).
-
Principle: Rats are treated with the test compound for an extended period, and clinical signs of MSS, such as joint swelling, inflammation, and altered gait, are monitored. Histopathological analysis of joints is performed at the end of the study.
-
Materials: Sprague-Dawley rats, test MMP inhibitor, vehicle control, calipers for measuring joint diameter, histological staining reagents (e.g., hematoxylin (B73222) and eosin).
-
Procedure:
-
Acclimatize animals and divide them into control and treatment groups.
-
Administer the test inhibitor or vehicle daily via an appropriate route (e.g., oral gavage) for a specified duration (e.g., 28 days).
-
Monitor the animals daily for clinical signs of toxicity, including changes in body weight, food consumption, and any signs of joint pain or inflammation.
-
Measure the diameter of specified joints (e.g., ankle, knee) at regular intervals.
-
At the end of the treatment period, euthanize the animals and collect joint tissues.
-
Process the joint tissues for histopathological examination to assess for signs of inflammation, fibrosis, and cartilage degradation.
-
Mandatory Visualization
Caption: General MMP signaling pathway and point of intervention for MMP inhibitors.
Caption: Experimental workflow for assessing the therapeutic index of MMP inhibitors.
Discussion and Conclusion
The development of MMP inhibitors has evolved from broad-spectrum agents to more selective compounds in an effort to improve the therapeutic index.
-
Broad-Spectrum vs. Selective Inhibition: The data presented highlights the key difference between broad-spectrum inhibitors like marimastat and batimastat, and the more selective inhibitor this compound. While marimastat and batimastat show potent inhibition across a wide range of MMPs, this lack of selectivity is believed to contribute to their dose-limiting musculoskeletal toxicity.[10][11] In contrast, this compound's high potency against MMP-2 and ADAM-10, coupled with its significantly lower activity against MMP-1, represents a targeted approach to minimize off-target effects.[3]
-
Therapeutic Index of this compound: While a precise therapeutic index for this compound cannot be calculated without head-to-head comparative studies, the available data suggests a potentially favorable profile. In a 4-month preclinical study in a rat model of diabetic nephropathy, this compound demonstrated efficacy in reducing key disease markers and was reported to be well-tolerated.[2] Furthermore, in a Phase II clinical trial for diabetic nephropathy, although the primary endpoint was not met, the compound was also found to be well-tolerated by patients. The lack of reported musculoskeletal side effects in these studies is a promising indicator.
-
Future Directions: The future of MMP inhibitor development likely lies in the continued pursuit of highly selective inhibitors that target specific MMPs implicated in disease pathogenesis while sparing those involved in normal physiological processes. The development of selective MMP-13 inhibitors that appear to avoid musculoskeletal toxicity in preclinical models further supports this strategy.[19][20][21][22][]
References
- 1. academic.oup.com [academic.oup.com]
- 2. Evaluation of metalloprotease inhibitors on hypertension and diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Batimastat | Matrix Metalloproteases | Tocris Bioscience [tocris.com]
- 5. apexbt.com [apexbt.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Inhibition of tumour growth by marimastat in a human xenograft model of gastric cancer: relationship with levels of circulating CEA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oipub.com [oipub.com]
- 11. Matrix Metalloproteinase Inhibitors in Cancer Therapy: Turning Past Failures into Future Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Matrix metalloproteinase inhibitor BB-94 (batimastat) inhibits human colon tumor growth and spread in a patient-like orthotopic model in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phase I trial of a novel matrix metalloproteinase inhibitor batimastat (BB-94) in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. docs.abcam.com [docs.abcam.com]
- 15. med.upenn.edu [med.upenn.edu]
- 16. tandfonline.com [tandfonline.com]
- 17. Detection of Functional Matrix Metalloproteinases by Zymography [jove.com]
- 18. Detection of Matrix Metalloproteinases by Zymography - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A new class of potent matrix metalloproteinase 13 inhibitors for potential treatment of osteoarthritis: Evidence of histologic and clinical efficacy without musculoskeletal toxicity in rat models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Selective inhibition of matrix metalloproteinase 13 (MMP-13) increases collagen content of established mouse atheromata - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Development of a selective matrix metalloproteinase 13 (MMP-13) inhibitor for the treatment of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of XL-784: A Comprehensive Guide for Laboratory Professionals
It is crucial to note that "XL-784" appears to be a colloquial or abbreviated name for ChemLINE® 784, a two-component, high-functionality thermoset polymer coating. This guide provides detailed disposal procedures based on the available safety data for ChemLINE® 784 and general best practices for two-part epoxy resin coatings.
The proper disposal of chemical products is paramount for laboratory safety and environmental protection. This document outlines the essential procedures for the safe disposal of ChemLINE® 784, catering to researchers, scientists, and drug development professionals. The following step-by-step guidance is designed to ensure that waste is managed in a compliant and safe manner.
Understanding the Components and Hazards
ChemLINE® 784 consists of two parts: Part A (Resin) and Part B (Catalyst/Hardener). When unmixed, these components have distinct hazardous properties.
-
Part A (Resin): The resin component is typically a flammable liquid. The Material Safety Data Sheet (MSDS) for ChemLine 784/32 – Part A (Resin) from 2013 indicates that it is a moderate eye and skin irritant and may cause skin sensitization. It is harmful if swallowed and is a moderate respiratory tract irritant.
-
Part B (Catalyst/Hardener): The hardener component is often corrosive or toxic. The 2013 MSDS for ChemLine 784/32 – Part B (Catalyst) classifies it as corrosive and a severe eye and skin irritant that may cause skin sensitization.
According to the Resource Conservation and Recovery Act (RCRA), leftover, unmixed resin and hardener are considered hazardous waste. Part A may be classified as a D001 ignitable hazardous waste, while Part B could be classified as a D002 corrosive hazardous waste.[1]
Disposal Procedures: A Step-by-Step Approach
The recommended disposal method depends on whether the two components have been mixed and allowed to cure.
Step 1: Assess the State of the Material
Determine if you are dealing with:
-
Unused, separate components (Part A and Part B).
-
Mixed but uncured excess material.
-
Fully cured (solidified) material.
-
Empty containers.
Step 2: Disposal of Uncured Components (Part A and Part B)
Unmixed and unused portions of Part A and Part B are considered hazardous waste and must be disposed of accordingly.[2]
-
Do not dispose of liquid resin or hardener in the regular trash or down the drain.
-
Store the separate components in their original, clearly labeled containers in a cool, dry, and well-ventilated area designated for hazardous waste.
-
Arrange for collection by a licensed hazardous waste disposal company. Inform them of the chemical nature of the waste, providing the Safety Data Sheets if available.
Step 3: Disposal of Mixed, Uncured Material and Excess Product
The preferred and most environmentally sound method for disposing of small quantities of leftover resin and hardener is to mix them together to initiate the curing process.[2][3]
-
In a well-ventilated area, and wearing appropriate Personal Protective Equipment (PPE) including gloves and safety glasses, mix the remaining Part A and Part B in the correct ratio as specified by the manufacturer.
-
Allow the mixture to cure completely into an inert solid. Be aware that the curing process is exothermic and can generate significant heat, especially in larger quantities. For volumes larger than a cup, it is advisable to spread the mixture in a thin layer to dissipate heat.[2]
-
Once the epoxy is fully cured and solidified, it is generally considered non-hazardous and can be disposed of as regular solid waste.[2][3][4]
Step 4: Disposal of Fully Cured Material
Fully cured ChemLINE® 784 is an inert solid plastic and is not considered hazardous waste.[1]
-
Dispose of the cured material in the regular solid waste stream.
Step 5: Disposal of Empty Containers
Empty containers of ChemLINE® 784 can often be disposed of as non-hazardous solid waste, provided they are properly emptied.
-
Scrape and drain the containers to remove as much of the residual product as possible. The Environmental Protection Agency (EPA) guidelines suggest that a container is considered "empty" if no more than 3% by weight of the total capacity remains.[2][5]
-
Once thoroughly emptied, the containers can typically be disposed of in the regular trash.
-
Consult your local waste management authority for specific regulations regarding the disposal of "empty" chemical containers.
Regulatory Compliance
It is imperative to adhere to all local, state, and federal regulations governing hazardous waste disposal. In the United States, the Resource Conservation and Recovery Act (RCRA) provides the framework for managing hazardous waste.[2][6] Always consult with your institution's Environmental Health and Safety (EHS) department or your local waste management authority to ensure full compliance.[4][5]
Quantitative Data Summary
| Parameter | Part A (Resin) - ChemLine 784/32 | Part B (Catalyst) - ChemLine 784/32 | Cured ChemLINE® 784 |
| Physical State | Liquid | Liquid | Inert Solid |
| Primary Hazard | Ignitable, Irritant, Sensitizer | Corrosive, Severe Irritant, Sensitizer | Generally Non-Hazardous |
| RCRA Waste Code (Potential) | D001 (Ignitable) | D002 (Corrosive) | Not Applicable |
| Disposal Method | Hazardous Waste Disposal | Hazardous Waste Disposal | Solid Waste Disposal |
Experimental Protocols
There are no experimental protocols cited in the context of this disposal procedure. The information is based on safety data sheets and general chemical waste guidelines.
Disposal Workflow Diagram
Caption: Disposal workflow for ChemLINE® 784 components and waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
